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Therapeutic Applications of (R)-Azepan-3-ol Derivatives: From Privileged Scaffold to Targeted Therapeutics

An In-depth Technical Guide Executive Summary The azepane ring system, a seven-membered saturated heterocycle, represents a privileged scaffold in modern medicinal chemistry, conferring advantageous conformational flexib...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

The azepane ring system, a seven-membered saturated heterocycle, represents a privileged scaffold in modern medicinal chemistry, conferring advantageous conformational flexibility for optimal target binding.[1] This guide focuses specifically on derivatives of the chiral building block, (R)-Azepan-3-ol, exploring the synthetic strategies, diverse therapeutic applications, and structure-activity relationships (SAR) that underscore their growing importance in drug discovery. We will dissect their roles as potent and selective agents in oncology, infectious diseases, and central nervous system (CNS) disorders, providing field-proven insights into their mechanisms of action and the experimental logic driving their development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

The (R)-Azepan-3-ol Core: A Foundation for Therapeutic Innovation

The specific enantiomer, (R)-Azepan-3-ol, provides a key strategic advantage: a chiral center and a hydroxyl group that can serve as a synthetic handle for further elaboration. This allows for the stereocontrolled synthesis of complex molecules, a critical requirement for developing selective and potent therapeutics. The core structure, represented by its hydrochloride salt (CAS: 1956435-25-8), is a foundational starting point for building libraries of novel chemical entities.[4]

Synthetic Strategies: Building Complexity from a Chiral Core

The derivatization of the (R)-Azepan-3-ol scaffold leverages established and innovative synthetic methodologies. A common and effective precursor is Azepan-3-one, which contains a reactive carbonyl group that serves as a versatile anchor for constructing a wide array of derivatives.[1] Key synthetic approaches include ring-expansion reactions, multicomponent reactions, and ring-closing strategies to forge the core azepane system.[1][3]

The diagram below illustrates a high-level overview of the synthetic pathways employed to generate therapeutically relevant azepane derivatives from key precursors.

Synthetic_Pathways cluster_precursors Key Precursors cluster_reactions Core Reaction Types cluster_products Therapeutic Derivatives precursor1 (R)-Azepan-3-ol reaction1 Covalent Moiety Addition precursor1->reaction1 Acylation reaction4 N-Alkylation / Arylation precursor1->reaction4 Alkylation precursor2 Azepan-3-one reaction2 Pictet-Spengler Reaction precursor2->reaction2 w/ Tryptamine reaction3 Spirocyclization precursor2->reaction3 w/ Isatin product1 EGFR Inhibitors reaction1->product1 product2 Tetrahydro-β-carbolines (Anticancer) reaction2->product2 product3 Spiro-oxindoles (Anticancer) reaction3->product3 product4 Histamine H3 Antagonists reaction4->product4

Caption: High-level overview of synthetic routes to azepane derivatives.

Exemplary Protocol: Synthesis of Azepane-Fused Spiro-oxindoles

Spiro-oxindoles are a prominent class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer properties.[1] The use of azepan-3-one as the ketone component allows for the creation of novel spiro-oxindoles bearing the flexible seven-membered ring.

Objective: To synthesize azepane-fused spiro-oxindole derivatives via a multi-component condensation reaction.

Methodology:

  • Reactant Preparation: To a solution of isatin (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.2 mmol) in ethanol (10 mL), add azepan-3-one (1.0 mmol).

  • Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or L-proline (10 mol%), to the mixture. The choice of catalyst is crucial; proline often affords better stereoselectivity through an enamine-based mechanism, which is a key consideration in asymmetric synthesis.

  • Reaction Execution: Stir the reaction mixture at room temperature or under gentle reflux (e.g., 60-80 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The thermal energy is required to overcome the activation barrier for the initial Knoevenagel condensation between isatin and the active methylene compound.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

  • Characterization: Confirm the structure of the purified spiro-oxindole derivative using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Therapeutic Applications and Mechanistic Insights

(R)-Azepan-3-ol derivatives have demonstrated significant potential across multiple therapeutic domains. The following sections detail their application in key areas, supported by quantitative data and mechanistic diagrams.

Oncology

The azepane scaffold has been successfully incorporated into novel anticancer agents targeting critical cellular pathways.

First and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors are standard-of-care for non-small-cell lung cancer (NSCLC) patients with activating EGFR mutations. However, resistance frequently develops via a secondary T790M mutation.[5] Nazartinib (EGF816), a covalent mutant-selective EGFR inhibitor, features an azepane moiety and demonstrates equipotent activity against both primary oncogenic (e.g., L858R) and resistant (L858R/T790M) EGFR mutations while sparing wild-type (WT) EGFR, thereby reducing dose-limiting toxicities.[5]

The strategic inclusion of the azepane ring was part of an effort to explore a variety of geometries around the reactive thiol of Cys797 in the EGFR active site.[5] A Michael acceptor was appended to the azepane nitrogen, allowing for the formation of a covalent bond with Cys797, leading to irreversible inhibition.

EGFR_Inhibition_Workflow cluster_discovery Drug Discovery & Optimization cluster_moa Mechanism of Action hts High-Throughput Screen Hit (Mutant-Selective) sar SAR via Azepane Derivative Synthesis hts->sar covalent Addition of Covalent Warhead (Michael Acceptor) sar->covalent lead Lead Candidate (Nazartinib) (R)-Azepan-3-ol derivative covalent->lead binding Reversible Binding to Mutant EGFR Kinase Domain lead->binding Targets reaction Covalent Bond Formation with Cys797 binding->reaction inhibition Irreversible Inhibition of ATP Binding & Kinase Activity reaction->inhibition outcome Blockade of Downstream Signaling (Proliferation, Survival) inhibition->outcome

Caption: Workflow from discovery to mechanism for an azepane-based EGFR inhibitor.

Table 1: Biochemical Activity of Azepane-Containing EGFR Inhibitors [5]

Compound Modification on Azepane Ring L858R-T790M IC₅₀ (nM)
23 4-(dimethylamino)but-2-enoyl 4
25 (5-Methyl)-4-(dimethylamino)but-2-enoyl 3
26 (6-Methyl)-4-(dimethylamino)but-2-enoyl 4
27 (7-Methyl)-4-(dimethylamino)but-2-enoyl 3

Data synthesized from the findings in the cited reference. The IC₅₀ values were determined in biochemical assays with a 90-minute pre-incubation time to ensure maximal inhibition by the covalent compounds.[5]

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with deficiencies in other repair pathways (e.g., BRCA mutations). Novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent PARP-1 inhibitors.[6]

The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the azepine nitrogen significantly influences antiproliferative activity.

Table 2: Antiproliferative Effects (IC₅₀, µM) of Azepane-based PARP-1 Inhibitors [6]

Compound R Group A549 (Lung) OVCAR-3 (Ovarian) HCT-116 (Colon) MCF-7 (Breast)
11b 2-fluorophenyl-triazolyl-methyl 10.34 12.83 11.27 13.01
11c 3-fluorophenyl-triazolyl-methyl 15.21 18.33 16.82 19.54
11h 2-chlorophenyl-triazolyl-methyl 13.56 16.91 14.03 17.82
11i 3-chlorophenyl-triazolyl-methyl 17.98 20.15 18.67 21.09
Rucaparib Positive Control 7.23 9.87 8.54 10.16

Data extracted from the MTT assay results in the cited study.[6] The SAR analysis indicated that electron-withdrawing groups at the 2-position of the phenyl ring (e.g., 11b, 11h) conferred greater potency than those at the 3-position (11c, 11i).[6]

Infectious Diseases

The structural diversity of the azepane core has been exploited in the development of novel anti-infective agents. Semisynthetic triterpenoids incorporating an A-ring azepano fragment have shown potent antimicrobial and antiviral activities.[7]

These derivatives have demonstrated significant bacteriostatic effects against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) superior to the antibiotic vancomycin.[7] For instance, azepanouvaol and azepano-glycyrrhetol-tosylate showed strong antimicrobial activities against MRSA with MIC values ≤ 0.15 μM.[7]

Furthermore, certain azepane triterpenoids, such as azepanobetulin and azepanouvaol, exhibit high potency against Human Cytomegalovirus (HCMV) with EC₅₀ values as low as 0.11 µM and high selectivity indices, making them promising candidates for antiviral drug development.[7] More recent studies have focused on lupane-type azepane derivatives for their antitubercular activity, with molecular docking studies suggesting inhibition of tuberculosinyl adenosine transferase as a possible mechanism of action.[8]

Central Nervous System (CNS) Disorders

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it an attractive target for treating cognitive and sleep-wake disorders. Novel biphenyloxy-alkyl derivatives of azepane have been synthesized and evaluated as potent and selective H3R ligands.[9]

The SAR exploration in this class of compounds revealed critical insights:

  • Basic Amine: The azepane ring was found to be a superior basic moiety compared to piperidine in many cases.

  • Alkyl Spacer: A linker of five or six carbon atoms between the biphenyloxy group and the azepane nitrogen was optimal for high affinity.

  • Biphenyl Moiety: Both meta- and para-substituted biphenyl groups resulted in high-affinity ligands.

Table 3: Binding Affinity and Functional Activity of Lead Azepane H3R Antagonists [9]

Compound Structure hH3R Binding Kᵢ (nM) cAMP Assay IC₅₀ (nM)
13 1-(6-(3-phenylphenoxy)hexyl)azepane 18 N/A
16 1-(5-(4-phenylphenoxy)pentyl)azepane 34 9

Data extracted from the cited reference.[9]

Compound 16 was further classified as a potent antagonist and demonstrated efficacy in vivo by blocking RAMH-induced dipsogenia in rats with an ED₅₀ of 1.75 mg/kg.[9] It also showed a favorable safety profile with high selectivity over the H4 receptor (>600-fold) and low hERG inhibition and hepatotoxicity.[9]

Pharmacological Profile and Future Directions

A critical aspect of developing (R)-Azepan-3-ol derivatives is ensuring a desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Studies on H3R antagonists have shown that these compounds can be susceptible to metabolic hydroxylation on the biphenyl ring, a factor that must be considered in lead optimization.[9] The high selectivity demonstrated by both the EGFR inhibitors (mutant vs. WT) and H3R antagonists (H3R vs. H4R) underscores the power of using the conformationally flexible azepane scaffold to fine-tune target engagement and minimize off-target effects.[5][9]

The therapeutic potential of this scaffold is far from exhausted. The azepane motif is a component in drugs with antipsychotic, antidepressant, and anticonvulsant properties, and its derivatives have been identified as potential inhibitors of cholinesterases (AChE and BChE), suggesting applications in neurodegenerative diseases like Alzheimer's.[3][10]

Conclusion

Derivatives of (R)-Azepan-3-ol represent a versatile and highly valuable class of molecules in therapeutic discovery. The unique conformational properties of the seven-membered azepane ring, combined with the strategic utility of a chiral hydroxylated core, have enabled the development of potent and selective inhibitors across diverse and challenging target classes. From covalent inhibitors of resistant EGFR mutants in oncology to potent H3 receptor antagonists for CNS disorders and novel antimicrobials, the azepane scaffold continues to prove its merit. Future research focusing on optimizing the pharmacokinetic properties and further exploring the untapped biological mechanisms of these compounds promises to deliver the next generation of innovative medicines.

References

  • Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules. Benchchem.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol deriv
  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC.
  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed.
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI.
  • Discovery of (R,E)‑N‑(7-Chloro-1-(1-[4-(dimethylamino)but-2- enoyl]azepan-3-yl). Aurigene Pharmaceutical Services.
  • (3R)-azepan-3-ol;hydrochloride - [A84405]. Synthonix.
  • 3-Azepan-1-ylpropan-1-ol DiscoveryCPR 29194-89-6. Sigma-Aldrich.
  • Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • 1951441-20-5 | Azepan-3-ol hydrochloride. ChemScene.
  • Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • A Review of Structure Activity Relationship of Amiodarone and Its Deriv
  • New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candid
  • Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. MDPI.
  • Scheme 16. Synthesis of various Cu/Pd catalyzed azepine derivatives...

Sources

Exploratory

(R)-Azepan-3-ol: A Privileged Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Seven-Membered Heterocycles In the landscape of medicinal chemistry, the structural motifs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Seven-Membered Heterocycles

In the landscape of medicinal chemistry, the structural motifs that constitute drug candidates are chosen with deliberate intent. Among these, saturated nitrogen-containing heterocycles are cornerstones of drug design. While five- and six-membered rings, such as pyrrolidines and piperidines, are ubiquitous, their seven-membered homologue, the azepane ring system, offers distinct and compelling advantages. The increased number of carbon atoms imparts a higher degree of conformational flexibility, allowing molecules to adopt optimal geometries for interacting with complex biological targets.[1] This inherent adaptability is often crucial for enhancing binding affinity and achieving desired pharmacological activity.[2] Consequently, the azepane scaffold is a validated pharmacophore present in numerous approved drugs and clinical candidates, attracting considerable attention in drug discovery programs.[3][4]

This guide focuses on a specific, high-value derivative: (R)-azepan-3-ol . The introduction of both a defined stereocenter and a hydroxyl group transforms the simple azepane scaffold into a versatile chiral building block. The (R)-stereochemistry provides a critical three-dimensional vector for probing chiral recognition sites within a biological target, while the hydroxyl group serves as a versatile synthetic handle for further molecular elaboration, enabling fine-tuning of physicochemical properties and target engagement.

Part 1: Asymmetric Synthesis of the (R)-Azepan-3-ol Core

The cornerstone of utilizing any chiral building block is the ability to produce it efficiently and with high enantiomeric purity. The most robust and scalable strategy for synthesizing (R)-azepan-3-ol begins with the corresponding ketone, N-protected azepan-3-one, which is then subjected to a highly selective asymmetric reduction.

Precursor Synthesis: N-Boc-Azepan-3-one via Dieckmann Condensation

The synthesis of the azepan-3-one core is efficiently achieved through an intramolecular Dieckmann condensation of an acyclic diester.[5] The use of a tert-butyloxycarbonyl (Boc) protecting group for the nitrogen is strategic; it is stable under the basic condensation conditions but can be readily removed later under acidic conditions without compromising other functionalities.

G AcyclicDiester N-Boc Protected Acyclic Diester Dieckmann Dieckmann Condensation (NaOEt, Toluene, Reflux) AcyclicDiester->Dieckmann BetaKetoEster Cyclic β-Keto Ester Intermediate Dieckmann->BetaKetoEster HydrolysisDecarboxylation Hydrolysis & Decarboxylation (Aq. HCl, Reflux) BetaKetoEster->HydrolysisDecarboxylation Product N-Boc-Azepan-3-one HydrolysisDecarboxylation->Product

Caption: Synthetic workflow for N-Boc-Azepan-3-one via Dieckmann condensation.

Step A: Intramolecular Dieckmann Condensation

  • To a suspension of sodium ethoxide (1.2 eq) in anhydrous toluene at reflux, add a solution of the starting N-Boc protected acyclic diester (1.0 eq) in anhydrous toluene dropwise over 1 hour.

  • Maintain the reflux for an additional 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, quench the reaction by carefully adding aqueous hydrochloric acid (1 M) until the mixture is acidic.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester intermediate. This intermediate is often carried forward without further purification.[5]

Step B: Hydrolysis and Decarboxylation

  • Add a mixture of concentrated hydrochloric acid and water (e.g., 6 M aqueous HCl) to the crude β-keto ester from Step A.

  • Heat the mixture to reflux for 4-8 hours, or until the evolution of CO₂ gas ceases.

  • Cool the reaction mixture to 0 °C and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 1-(tert-butoxycarbonyl)azepan-3-one.[5]

Enantioselective Reduction: The Corey-Bakshi-Shibata (CBS) Method

With the prochiral N-Boc-azepan-3-one in hand, the critical stereocenter is installed via asymmetric reduction. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for this transformation, renowned for its high enantioselectivity, predictability, and operational simplicity.[4][6] The reaction utilizes a chiral oxazaborolidine catalyst which complexes with borane to form a super-Lewis acid. This complex then coordinates to the ketone, orienting it in a sterically defined manner to ensure the hydride is delivered to a specific face, thus producing one enantiomer of the alcohol preferentially.[7][8]

  • In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the (S)-CBS oxazaborolidine catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq) dropwise. Stir for 15 minutes at this temperature.

  • Cool the reaction mixture to -30 °C.

  • Add a solution of 1-(tert-butoxycarbonyl)azepan-3-one (1.0 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -30 °C for 1-2 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield (R)-1-(tert-butoxycarbonyl)azepan-3-ol. Enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Causality Note: The choice of the (S)-CBS catalyst is critical for obtaining the (R)-alcohol. The established mechanistic model for the CBS reduction allows for the reliable prediction of the product's absolute stereochemistry based on the catalyst's chirality.[8][9]

Part 2: Application in Drug Discovery – The Case of Nazartinib (EGF816)

The true value of a building block is demonstrated by its successful application. (R)-azepan-3-ol was a key component in the discovery of Nazartinib (EGF816) , a potent, covalent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR) developed for the treatment of non-small-cell lung cancer.[10] The azepane moiety served as a non-planar linker, projecting substituents into three-dimensional space to optimize interactions within the ATP-binding site of the EGFR kinase.

G cluster_0 Building Block Preparation cluster_1 Scaffold Synthesis BocAzepanol (R)-N-Boc-azepan-3-ol Deprotection Boc Deprotection (TFA or HCl) BocAzepanol->Deprotection Azepanol (R)-Azepan-3-ol Deprotection->Azepanol Coupling Nucleophilic Aromatic Substitution (SNAr) (DIPEA, NMP, Heat) Azepanol->Coupling Core Heterocyclic Core (e.g., 7-chloro-1H-benzo[d]imidazole) Core->Coupling CoupledProduct Core Coupled with Azepanol Coupling->CoupledProduct FinalMod Final Modification (e.g., Amide Coupling) CoupledProduct->FinalMod API Final Active Pharmaceutical Ingredient (API) FinalMod->API

Caption: General workflow for incorporating (R)-azepan-3-ol into a final drug molecule.

Synthetic Incorporation via Nucleophilic Aromatic Substitution (SNAr)

In the synthesis of Nazartinib analogues, the secondary amine of (R)-azepan-3-ol acts as a nucleophile, displacing a halogen on the core benzimidazole heterocycle. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).

  • First, deprotect the (R)-1-(tert-butoxycarbonyl)azepan-3-ol by treating it with an acid such as trifluoroacetic acid (TFA) in dichloromethane or 4M HCl in dioxane, followed by evaporation to yield the amine salt.

  • In a reaction vessel, combine the chloro-benzimidazole core (1.0 eq), the (R)-azepan-3-ol salt (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated.

  • Purify the crude product by flash column chromatography to yield the desired N-substituted benzimidazole.[10]

Causality Note: The use of a polar aprotic solvent (NMP) is crucial for SNAr reactions as it stabilizes the charged intermediate (Meisenheimer complex), accelerating the reaction rate. A hindered, non-nucleophilic base (DIPEA) is used to neutralize the acid formed during the reaction without competing as a nucleophile.

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications to the (R)-azepan-3-ol scaffold influence biological activity is paramount for rational drug design. While the Nazartinib program established the utility of the core, a detailed SAR study on substituted azepan-3-one inhibitors of cathepsin K provides a powerful case study on the nuanced effects of ring substitution.[1][3] Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoporosis therapies.[10]

In this series, the azepan-3-one core was functionalized at the C4 position via reductive amination. Researchers then systematically introduced methyl groups at the C5, C6, and C7 positions to probe the impact on potency and pharmacokinetic (PK) properties.

G cluster_0 Ring Modifications cluster_1 Observed Outcomes Azepanone Azepan-3-one Core (4S-Substituted) C5 C5-Methyl Azepanone->C5 Substitution C6 C6-Methyl Azepanone->C6 Substitution C7 C7-Methyl Azepanone->C7 Substitution Potency Potency (Ki) C5->Potency Generally Reduces C6->Potency Stereo-dependent (cis > trans) C7->Potency Stereo-dependent (cis improves) Bioavailability Oral Bioavailability (%F) C7->Bioavailability cis-Methyl Improves (42% -> 89%) Clearance In Vivo Clearance (CL) C7->Clearance cis-Methyl Reduces (49 -> 19)

Caption: Logical relationships between azepanone ring substitutions and biological outcomes.

Quantitative SAR Data for Azepanone Cathepsin K Inhibitors

The data clearly demonstrates that even a simple methyl substitution on the azepane ring can have profound and often unpredictable effects on both potency and pharmacokinetics.

CompoundSubstitution on Azepanone RingHuman Cathepsin K Kᵢ (nM)Rat Oral Bioavailability (%F)Rat Clearance (mL/min/kg)
1 Unsubstituted0.164249.2
6 (4S, 5S)-5-methyl0.963950.1
7 (4S, 5R)-5-methyl2.53154.4
8 (4S, 6R)-6-methyl (trans)0.226832.5
9 (4S, 6S)-6-methyl (cis)0.0836433.7
10 (4S, 7S)-7-methyl (cis)0.041 89 19.5
11 (4S, 7R)-7-methyl (trans)0.141261.2
Data synthesized from Marquis, R. W. et al. (2001) and Yamashita, D. S. et al. (2006).[1][3][10]

Field-Proven Insights:

  • Stereochemistry is Paramount: The most dramatic finding is the difference between the cis-(10 ) and trans-(11 ) isomers of the 7-methyl analogue. The cis substitution led to a 4-fold increase in potency, a >7-fold increase in oral bioavailability, and a >3-fold reduction in clearance compared to the parent compound 1 . Conversely, the trans isomer was detrimental to all these parameters.

  • Causality of Improved PK: The improved bioavailability and reduced clearance of compound 10 suggest that the cis-methyl group either blocks a site of metabolism on the azepane ring or alters the ring's conformation to make it a poorer substrate for metabolic enzymes or efflux transporters.[10]

  • Positional Impact: Substitution at C5 was generally detrimental to potency, while substitution at C6 and C7 showed promise, but only with the correct stereochemistry. This underscores the importance of synthesizing and testing individual stereoisomers, as seemingly minor structural changes can lead to vastly different pharmacological profiles.

Conclusion

(R)-Azepan-3-ol is more than just another heterocycle; it is a sophisticated chiral building block that offers medicinal chemists a pre-installed stereocenter and a versatile functional handle on a conformationally flexible and pharmacologically relevant scaffold. The synthetic accessibility through well-established methods like the Dieckmann condensation and CBS reduction allows for its reliable production in an enantiopure form. As demonstrated by its key role in the development of the EGFR inhibitor Nazartinib and the insightful SAR studies on related azepanones, this building block provides a powerful tool to navigate the complex, three-dimensional space of biological targets. By leveraging the unique properties of (R)-azepan-3-ol, drug discovery teams can accelerate the development of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Lelais, G., Epple, R., Marsilje, T. H., et al. (2016). Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. Journal of Medicinal Chemistry, 59(14), 6671-6689. [Link]

  • Yamashita, D. S., Marquis, R. W., Oh, H. J., et al. (2006). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 49(5), 1597-1612. [Link]

  • Marquis, R. W., Yamashita, D. S., Ru, Y., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380-1395. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Coldham, I., & Hufton, R. (2008). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Organic Letters, 10(8), 1581-1584. [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link]

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  • Zawodny, W., Montgomery, S. L., Marshall, J. R., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872-17877. [Link]

  • Grogan, G. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Communications, 57(80), 10213-10226. [Link]

  • Marquis, R. W., Ward, K. W., Roethke, T., et al. (2004). An azepanone-based inhibitor of human cathepsin K with improved oral bioavailability in the rat and the monkey. Molecular Pharmaceutics, 1(1), 97-100. [Link]

  • Fustero, S., et al. (2011). Recent Advances on the Synthesis of Azepane-Based Compounds. Current Organic Chemistry, 15(22), 3846-3877. [Link]

Sources

Foundational

Unlocking the Seven-Membered Ring: Structure-Activity Relationships and Medicinal Chemistry of Azepane Scaffolds

Introduction: The Privileged Nature of the Azepane Scaffold As drug discovery pushes beyond flat, sp2-hybridized chemical space, the demand for three-dimensional, sp3-rich scaffolds has surged. The azepane ring—a seven-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of the Azepane Scaffold

As drug discovery pushes beyond flat, sp2-hybridized chemical space, the demand for three-dimensional, sp3-rich scaffolds has surged. The azepane ring—a seven-membered nitrogen-containing heterocycle—represents a privileged scaffold in modern medicinal chemistry. Unlike the rigid, well-defined chair conformations of six-membered piperidines, azepanes possess inherent conformational flexibility. They dynamically transition between multiple puckered states (e.g., twist-chair and boat conformations).

As a Senior Application Scientist, I often emphasize to development teams that this unique structural plasticity is a feature, not a bug. It allows medicinal chemists to precisely vector substituents into complex, non-contiguous binding pockets that are inaccessible to smaller or more rigid rings. By strategically locking these conformations via bulky substituents or bicyclic fusion, we can achieve exquisite target selectivity across neuropharmacology, oncology, and infectious diseases.

Mechanistic SAR Insights: Target-Specific Modulation
1. Monoamine Transporters (NET/DAT) and Sigma-1 Receptors

Recent explorations of the GDB-4c database have identified chiral bicyclic azepanes as highly potent neuropharmacological agents . The structure-activity relationship (SAR) in these systems is strictly driven by the spatial orientation of the amine handle.

Causality & Design Logic: N-benzylation of the azepane ring provides essential lipophilic bulk that perfectly occupies the hydrophobic binding pockets of the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). Furthermore, cis-fused bicyclic azepane derivatives exhibit significantly higher target affinity than their trans-fused counterparts. The cis-fusion forces the azepane ring into a locked conformation where the N-benzyl group is optimally presented to the transporter's active site, while simultaneously modulating the Sigma-1 receptor (σ-1R), a chaperone protein involved in dopaminergic signaling.

Table 1: SAR Data of N-Benzylated Bicyclic Azepanes

CompoundStereochemistrySubstituentTargetIC50 (nM)
(R,R)-1acis-fusedN-benzylNET60 ± 7
(R,R)-1acis-fusedN-benzylDAT230 ± 12
(R,R)-1acis-fusedN-benzylσ-1R≈ 110
(S,S)-1acis-fusedN-benzylNET1,600 ± 100
1btrans-fusedN-benzylNET> 10,000
2. Gamma-Secretase Inhibition in Alzheimer's Disease

The azepane core has been successfully utilized to design 2-oxo-azepane derivatives as low-nanomolar inhibitors of gamma-secretase, a key proteolytic enzyme in Alzheimer's disease pathogenesis .

Causality & Design Logic: Initial SAR screening revealed that geminal dimethyl groups at the 5-position of the azepane ring provided the necessary steric bulk to interact with the S1' subsite of gamma-secretase. However, these methyl groups introduced a severe metabolic liability, leading to rapid CYP450-mediated oxidation and high clearance rates in vivo. By executing a bioisosteric replacement of the geminal dimethyl groups with a geminal difluoro group, the spatial volume was preserved while completely blocking the site of oxidative metabolism. This self-validating design choice restored oral bioavailability without sacrificing target affinity.

3. Ribosomal Decoding-Site Targeting (Antibiotics)

To combat aminoglycoside resistance, azepane-glycosides were rationally designed to mimic the 2-deoxystreptamine (2-DOS) scaffold of natural antibiotics .

Causality & Design Logic: The 3D vectoring of the seven-membered ring was engineered to match the spatial arrangement of the 2-DOS amino groups. The SAR strictly dictates that the N1 amino hydrogen of the azepane ring must remain unsubstituted. This hydrogen acts as an obligate hydrogen-bond donor to the decoding-site RNA (A-site of the 16S rRNA). Alkylation or removal of this N1 amino group abolishes hydrogen bonding, resulting in a >10-fold loss of translation inhibition and complete loss of antibacterial potency.

Experimental Methodologies & Protocols
Protocol 1: Synthesis of Substituted 2,3,4,7-Tetrahydro-1H-azepines via Ring-Closing Metathesis (RCM)

This protocol utilizes a self-validating RCM approach to construct the azepane core .

  • Aza-Michael Addition: To a 0.5 M solution of methyl acrylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add allylamine (1.2 eq) dropwise. Causality: The low temperature prevents unwanted bis-alkylation. Stir for 12 hours at room temperature.

  • Allylation: Treat the resulting secondary amine with allyl bromide (1.1 eq) and triethylamine (1.5 eq) to form the diene precursor.

  • Validation Check: Perform TLC and 1H-NMR. Do not proceed until the complete disappearance of the secondary amine is confirmed. Residual amines will coordinate to and poison the expensive ruthenium catalyst in the next step.

  • Ring-Closing Metathesis (RCM): Dissolve the validated diene precursor in degassed DCM (0.01 M). Add Grubbs 1st or 2nd Generation Catalyst (5 mol%). Reflux for 12 hours. Causality: High dilution (0.01 M) is critical to favor intramolecular cyclization (forming the 7-membered ring) over intermolecular cross-metathesis (which leads to polymerization).

  • Hydrogenation: Transfer the unsaturated azepine to a Parr flask. Dissolve in ethanol, add 10 wt% Pd/C, and stir under H2 gas (1 atm) for 24 hours to yield the saturated azepane scaffold.

Protocol 2: Radioligand Displacement Assay for Monoamine Transporter Inhibition
  • Cell Preparation: Harvest HEK293 cells stably expressing human NET or DAT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Ligand Incubation: Incubate cell membranes with the azepane test compound (serial dilutions from 10 µM to 1 nM) and the appropriate radioligand (e.g., [3H]nisoxetine for NET).

  • Validation Controls: Run parallel assays using unlabeled Nisoxetine (NET control) and GBR-12909 (DAT control). Causality: If the IC50 of the reference controls deviates by more than 0.5 log units from historical baselines, the assay must be invalidated due to potential radioligand degradation or receptor desensitization. This ensures the system remains self-validating.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Measure retained radioactivity using a liquid scintillation counter.

Visualizing the Azepane Workflow and Pathways

RCM_Workflow A Aza-Michael Addition (Amine + α,β-unsaturated ester) B Allylation (Allyl Bromide) A->B C Diene Precursor (TLC/NMR Validated) B->C D Ring-Closing Metathesis (RCM) (Grubbs Catalyst) C->D E Unsaturated Azepine D->E F Hydrogenation (Pd/C or PtO2, H2) E->F G Saturated Azepane Scaffold F->G

Caption: Synthetic workflow for azepane scaffolds via Ring-Closing Metathesis (RCM).

Pathway Azepane N-Benzylated Bicyclic Azepane NET Norepinephrine Transporter (NET) Inhibition Azepane->NET IC50 = 60 nM DAT Dopamine Transporter (DAT) Inhibition Azepane->DAT IC50 = 230 nM Sigma1 Sigma-1 Receptor (σ-1R) Modulation Azepane->Sigma1 IC50 ≈ 110 nM Neuro Increased Synaptic Monoamines (DA, NE) NET->Neuro DAT->Neuro Chaperone Dopaminergic Signaling Chaperone Activity Sigma1->Chaperone Outcome Neuropsychiatric Efficacy Neuro->Outcome Chaperone->Outcome

Caption: Neuropharmacological pathway of N-benzylated bicyclic azepanes targeting NET, DAT, and σ-1R.

References
  • Aline Carrel et al., "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology", Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Eric A. Kitas et al., "Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors", Bioorganic & Medicinal Chemistry Letters, 2008. URL:[Link]

  • Sofia Barluenga et al., "Rational design of azepane-glycoside antibiotics targeting the bacterial ribosome", Bioorganic & Medicinal Chemistry Letters, 2004. URL:[Link]

Exploratory

The Strategic Role of (R)-Azepan-3-ol in Modern Kinase and GTPase Inhibitor Development

Executive Summary In the evolution of targeted oncology and signal transduction therapy, medicinal chemistry has increasingly shifted away from planar, -hybridized heteroaromatics toward -rich, three-dimensional scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolution of targeted oncology and signal transduction therapy, medicinal chemistry has increasingly shifted away from planar,


-hybridized heteroaromatics toward 

-rich, three-dimensional scaffolds. This paradigm shift—often referred to as "escaping flatland"—improves target selectivity, enhances aqueous solubility, and reduces off-target liabilities such as hERG inhibition.

Within this context, (R)-Azepan-3-ol , a chiral, seven-membered cyclic amino alcohol, has emerged as a privileged building block. By offering unique conformational flexibility and precise spatial vectorization of its hydroxyl pharmacophore, (R)-Azepan-3-ol is now a critical structural motif in the development of next-generation kinase inhibitors (e.g., aPKC, Pim kinases) and associated GTPase inhibitors (e.g., KRAS)[1],[2],[3]. This technical guide explores the physicochemical rationale, therapeutic applications, and synthetic methodologies for incorporating (R)-Azepan-3-ol into clinical candidates.

Physicochemical & Structural Rationale

The selection of a saturated heterocyclic ring in drug design is rarely arbitrary. When optimizing the hinge-binding or ribose-pocket interactions of a kinase inhibitor, the choice between a pyrrolidine (5-membered), piperidine (6-membered), or azepane (7-membered) ring profoundly impacts the molecule's binding thermodynamics.

Conformational Dynamics and Vectorization

Unlike piperidines, which are largely restricted to rigid chair conformations, the seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and boat conformations. This flexibility allows the chiral hydroxyl group at the C3 position of (R)-Azepan-3-ol to probe distinct vectors within the kinase active site. The hydroxyl group frequently acts as a critical hydrogen bond donor/acceptor to solvent-exposed regions or the ribose pocket, enhancing binding affinity while maintaining favorable physicochemical properties.

Comparative Data Analysis

The table below summarizes the quantitative and qualitative advantages of utilizing an azepane core over smaller saturated heterocycles during lead optimization.

PropertyPyrrolidin-3-olPiperidin-3-ol(R)-Azepan-3-ol
Ring Size 5-membered6-membered7-membered

Contribution
ModerateHighVery High
Conformational Flexibility Rigid (Envelope)Restricted (Chair)High (Twist-chair/Boat)
OH Vectorization LimitedEquatorial/AxialMulti-directional
Steric Bulk LowModerateHigh (Fills hydrophobic pockets)

Key Therapeutic Applications

(R)-Azepan-3-ol has been successfully integrated into several advanced inhibitor scaffolds targeting critical nodes in oncogenic signaling pathways.

Atypical Protein Kinase C (aPKC) Inhibitors

The atypical protein kinase C (aPKC) family, structurally distinct from conventional PKCs due to their independence from diacylglycerol and calcium, plays a critical role in cellular proliferation and polarity. (R)-Azepan-3-ol has been utilized to functionalize azaquinazoline scaffolds, yielding highly potent aPKC inhibitors[2]. The azepanol moiety improves the solubility of the planar azaquinazoline core while establishing crucial hydrogen bonds within the aPKC catalytic domain.

Pim Kinase Inhibitors

Pim kinases (Pim-1, Pim-2, Pim-3) are serine/threonine kinases implicated in the survival and proliferation of various hematological malignancies and solid tumors. In the development of pyrazol-4-yl-heterocyclyl-carboxamide compounds, the (R)-Azepan-3-ol fragment is appended to the pyrazole core[3]. This substitution not only drives potency but also disrupts molecular planarity, which is essential for achieving the oral bioavailability required for systemic Pim kinase inhibition.

KRAS and Pan-KRAS Inhibitors

While KRAS is technically a small GTPase rather than a kinase, it is the master upstream regulator of the MAPK (RAF/MEK/ERK) kinase cascade. The development of direct KRAS inhibitors is one of the most significant breakthroughs in modern pharmacology. (R)-Azepan-3-ol is a defining feature in recent macrocyclic KRAS inhibitors[1] and tetrahydropyridopyrimidine pan-KRAS inhibitors[4]. In these architectures, the azepanol ring occupies a specific allosteric pocket, locking the KRAS protein in its inactive GDP-bound state.

Pathway EGFR RTKs / EGFR KRAS KRAS (GTPase) Targeted by Azepanol Macrocycles EGFR->KRAS aPKC aPKC Targeted by Azaquinazolines EGFR->aPKC PI3K/Akt Axis RAF RAF Kinase KRAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cellular Proliferation & Survival ERK->Proliferation aPKC->Proliferation PIM Pim Kinase Targeted by Pyrazole-carboxamides PIM->Proliferation Parallel Survival

Figure 1: Oncogenic signaling nodes targeted by (R)-Azepan-3-ol derived inhibitors.

Synthetic Methodology: SNAr Incorporation Protocol

The most common method for incorporating (R)-Azepan-3-ol into a kinase inhibitor scaffold is via a Nucleophilic Aromatic Substitution (SNAr) reaction. The following protocol details the regioselective functionalization of a poly-halogenated electrophile (e.g., 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine), a common intermediate in KRAS and kinase inhibitor synthesis[1].

Step-by-Step Self-Validating Workflow

Step 1: Preparation of the Electrophile Suspension

  • Action: Suspend 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (0.50 g, 1.98 mmol) in anhydrous acetonitrile (8 mL)[1].

  • Causality: Acetonitrile is chosen as a polar aprotic solvent because it stabilizes the polar Meisenheimer complex transition state inherent to the SNAr mechanism without acting as a competing nucleophile.

Step 2: Thermal Control

  • Action: Cool the suspension to 0 °C using an ice bath[1].

  • Causality: Poly-halogenated pyrimidines are highly reactive. Suppressing the thermal energy of the system ensures strict regioselectivity (directing the nucleophile to the most electron-deficient C4 position) and prevents undesired poly-substitution.

Step 3: Nucleophile and Base Addition

  • Action: Add (3R)-azepan-3-ol (0.23 g, 1.98 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 1.7 mL, 9.9 mmol)[1].

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. As the SNAr reaction proceeds, HCl is generated. DIPEA scavenges this acid, preventing the protonation of the azepanol's secondary amine, which would otherwise neutralize its nucleophilicity and stall the reaction.

Step 4: Reaction Monitoring (Self-Validation)

  • Action: Stir the mixture at 0 °C for 15 minutes[1]. Monitor the reaction via LC-MS.

  • Validation: The protocol is self-validating: the reaction is deemed complete when the LC-MS trace shows the complete disappearance of the starting material mass and the emergence of a single new peak corresponding to the mono-substituted

    
     product.
    

Step 5: Workup

  • Action: Quench the reaction with cold water, extract with ethyl acetate, wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    

Workflow SM Electrophile (Poly-halo Scaffold) Conditions Solvent: MeCN Temp: 0 °C Time: 15 min SM->Conditions Reagents Nucleophile (3R)-Azepan-3-ol + DIPEA Reagents->Conditions Product Regioselective SNAr Product Conditions->Product

Figure 2: Self-validating SNAr synthetic workflow for (R)-Azepan-3-ol incorporation.

Conclusion

The strategic incorporation of (R)-Azepan-3-ol represents a sophisticated approach to overcoming the limitations of traditional, flat kinase inhibitors. By leveraging its unique 7-membered ring dynamics, medicinal chemists can precisely vectorize hydrogen-bonding interactions, improve physicochemical profiles, and achieve exquisite selectivity against complex targets ranging from atypical PKCs to the KRAS GTPase.

References

  • Source: Google Patents (WO2024107686A1)
  • Source: Google Patents (WO2015148597A1)
  • Source: Google Patents (US8614206B2)
  • Source: Google Patents (US20220194961A1)

Sources

Foundational

(R)-Azepan-3-ol in Medicinal Chemistry: Structural Dynamics, Physicochemical Profiling, and Synthetic Workflows

The pursuit of novel chemical space in drug discovery has driven a paradigm shift from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich aliphatic heterocycles. Among these, the 7-membered azepane ring...

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of novel chemical space in drug discovery has driven a paradigm shift from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich aliphatic heterocycles. Among these, the 7-membered azepane ring represents a privileged, yet underexplored, scaffold. Specifically, (R)-Azepan-3-ol (CAS: 1956435-25-8 for the hydrochloride salt) offers unique stereoelectronic properties that can rescue stalled optimization programs.

As a Senior Application Scientist, I have designed this technical guide to elucidate the physicochemical behavior, medicinal chemistry utility, and validated synthetic workflows for (R)-Azepan-3-ol, providing actionable insights for drug development professionals.

Conformational Dynamics and Physicochemical Profile

Unlike the rigid chair conformation of a 6-membered piperidine, the 7-membered azepane ring exists in a highly dynamic equilibrium between twist-chair and twist-boat conformations. The introduction of the (R)-hydroxyl group at the C3 position restricts this flexibility slightly via intramolecular hydrogen bonding and steric bulk, which ultimately dictates the exit vectors of appended substituents.

The basicity of the azepane nitrogen is a critical parameter for oral bioavailability and target residence time. Unsubstituted azepane exhibits a highly basic pKa of 11.07 (1)[1]. However, in (R)-Azepan-3-ol, the electron-withdrawing inductive effect of the


-hydroxyl group attenuates this basicity, dropping the amine pKa by over a full log unit. This modulation is vital for improving membrane permeability and reducing phospholipidosis risks during lead optimization.

Table 1: Physicochemical Properties of (R)-Azepan-3-ol

PropertyValueCausality / Significance in Drug Design
Molecular Weight 115.17 g/mol (Free base)Low MW allows for extensive elaboration without exceeding Lipinski's Rule of 5.
LogP (Predicted) 0.3 - 0.5Highly hydrophilic; ideal for balancing lipophilic target-binding moieties.
pKa (Amine) ~9.8Reduced from 11.07[1]; improves the fraction of unionized drug at physiological pH.
pKa (Hydroxyl) ~14.7Acts primarily as a directional hydrogen bond donor/acceptor (2)[2].
Topological PSA 32.3 ŲOptimal for CNS penetration if the remainder of the molecule is sufficiently lipophilic.
Strategic Utility in Drug Design

The incorporation of the (R)-Azepan-3-ol motif into pharmacophores serves multiple strategic purposes:

  • Targeting Kinases : Azepane derivatives have been successfully utilized in the structure-based optimization of Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA) inhibitors. The chiral hydroxyl group provides critical hydrogen bonding interactions with the kinase hinge region, while the flexible ring adapts to the binding pocket (3)[3].

  • Antiplasmodial Agents : In the development of antimalarial drugs, azepanylcarbazole amino alcohols leverage the azepane ring to achieve favorable in vivo drug metabolism and pharmacokinetic (DMPK) profiles. The measured pKa of these azepane derivatives allows for acceptable kinetic solubility in acidic environments, such as the parasite's digestive vacuole (4)[4].

  • Patent Busting and IP Space : Ring homologation from a piperidine to an azepane alters the spatial trajectory of substituents (exit vectors), often rescuing activity against mutant targets and generating novel intellectual property.

G A Piperidine Scaffold (Rigid, Flat) B Ring Expansion (Homologation) A->B C Azepane Scaffold (Flexible, 3D) B->C D Increased Fsp3 Fraction C->D E Altered Exit Vectors C->E F Novel IP Space C->F

Logical flow illustrating the medicinal chemistry advantages of azepane ring expansion.

Self-Validating Synthetic Workflow

The synthesis of enantiopure (R)-Azepan-3-ol presents a significant challenge. Chemical asymmetric hydrogenation of the corresponding ketone (azepan-3-one) often yields poor enantiomeric excess (ee) due to the conformational flux of the 7-membered ring, which prevents consistent enantio-face discrimination by chiral transition metal catalysts.

To circumvent this, biocatalysis using Ketoreductases (KREDs) or transaminases is the industry standard (5)[5]. Enzymes provide a rigid, highly defined binding pocket that locks the substrate conformation, ensuring >99% ee.

G N1 N-Boc-azepan-3-one (Prochiral Substrate) N2 Ketoreductase (KRED) + NADP+ + GDH + Glucose N1->N2 Asymmetric Reduction N3 (R)-N-Boc-azepan-3-ol (>99% ee) N2->N3 Stereoselective Hydride Transfer N4 Acidic Deprotection (HCl / Dioxane) N3->N4 Boc Cleavage N5 (R)-Azepan-3-ol Hydrochloride N4->N5 Isolation N6 Chiral HPLC Validation (System Suitability: Rs > 1.5) N5->N6 QC Analysis

Step-by-step biocatalytic synthesis and validation workflow for (R)-Azepan-3-ol.

Experimental Protocol: Biocatalytic Synthesis & Validation

The following protocol describes the asymmetric reduction of N-Boc-azepan-3-one to (R)-N-Boc-azepan-3-ol, followed by deprotection. This methodology is designed as a self-validating system , ensuring that internal controls verify process integrity at every critical junction.

Phase 1: Enzymatic Asymmetric Reduction
  • Reaction Assembly : In a jacketed reactor, suspend N-Boc-azepan-3-one (100 mmol) in 500 mL of 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor and Enzyme Addition : Add NADP⁺ (0.1 mmol), D-glucose (150 mmol), Glucose Dehydrogenase (GDH, 200 U), and a stereoselective Ketoreductase (KRED, 500 U).

    • Causality : KREDs require NADPH to reduce the ketone. Because NADPH is prohibitively expensive for stoichiometric use, GDH is added to oxidize D-glucose to D-glucono-1,5-lactone, simultaneously reducing NADP⁺ back to NADPH. This catalytic cycle drives the reaction to completion with minimal cofactor loading.

  • pH-Stat Control (Self-Validating Metric) : Connect the reactor to an automated pH-stat dispensing 1.0 M NaOH. Set the target pH to 7.0.

    • Causality : The byproduct, D-glucono-1,5-lactone, spontaneously hydrolyzes in water to gluconic acid. Without intervention, this acid would rapidly drop the pH below 5.0, denaturing both the KRED and GDH. The volume of NaOH consumed serves as a real-time, self-validating metric of reaction conversion (100 mL of 1.0 M NaOH = 100% conversion).

  • Extraction : Once NaOH consumption ceases, extract the aqueous layer with ethyl acetate (3 x 200 mL). Dry over Na₂SO₄ and concentrate to yield (R)-N-Boc-azepan-3-ol.

Phase 2: Anhydrous Deprotection
  • Boc Cleavage : Dissolve the intermediate in 50 mL of anhydrous dichloromethane (DCM). Slowly add 4.0 M HCl in 1,4-dioxane (150 mmol) at 0°C. Stir for 4 hours.

    • Causality : Anhydrous acidic conditions are deliberately chosen over aqueous acids (like TFA/water). Because the free base of (R)-Azepan-3-ol is highly water-soluble, an aqueous workup would result in massive yield loss. The anhydrous HCl precipitates the product directly as the (R)-Azepan-3-ol hydrochloride salt.

  • Isolation : Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.

Phase 3: Analytical Validation
  • Chiral HPLC Analysis : Dissolve a sample of the product in the mobile phase (e.g., Hexane/IPA 90:10 with 0.1% diethylamine) and analyze via a Chiralpak IG column.

    • Self-Validating System Suitability : Before analyzing the product, you must inject a chemically synthesized racemic standard of Azepan-3-ol. The chromatogram of the racemate must show baseline separation of the (R) and (S) enantiomers with a Resolution Factor (

      
      ) 
      
      
      
      . If this condition is met, inject the biocatalytic product. An observed ee of >99% validates both the enzyme's stereoselectivity and the analytical method's resolving power.
References
  • Source: nih.
  • Source: chemicalbook.
  • Source: nih.
  • Source: acs.
  • Development of an Efficient and Scalable Biocatalytic Route to (3 R )

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Exploratory

The Synthesis and Discovery of Chiral Azepane Intermediates: A Technical Guide to Seven-Membered Nitrogen Heterocycles in Drug Development

Executive Summary Nitrogen-containing heterocycles form the structural foundation of modern small-molecule drug discovery. While five- and six-membered rings (pyrrolidines and piperidines) are ubiquitous, seven-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles form the structural foundation of modern small-molecule drug discovery. While five- and six-membered rings (pyrrolidines and piperidines) are ubiquitous, seven-membered azepanes offer unique conformational flexibility and distinct spatial vectorization of substituents. This in-depth technical guide explores the thermodynamic challenges of synthesizing medium-sized chiral rings, the evolution of modern asymmetric methodologies (organocatalysis and biocatalysis), and the critical role of chiral azepanes in contemporary targeted therapies.

The Azepane Scaffold in Medicinal Chemistry

The unique 3D topology of the azepane ring allows it to access novel chemical space and bind to complex protein targets with high selectivity. A definitive example of the azepane’s clinical utility is the discovery of BIIB129 , a targeted covalent inhibitor (TCI) of Bruton's tyrosine kinase (BTK) developed for the treatment of Multiple Sclerosis[1].

During the lead optimization phase of BIIB129, researchers discovered that incorporating a chiral azepane linker significantly improved the biochemical inhibitory potency (BTK IC


 = 0.5 nM) and facilitated highly efficient covalent binding[1]. The chiral azepane core precisely oriented the acrylamide warhead to engage the critical cysteine residue within the ATP binding pocket, all while maintaining favorable CNS-drug-like properties and low MDR1 efflux[1].

Thermodynamic and Kinetic Barriers in Azepane Synthesis

As an Application Scientist, it is crucial to understand why azepanes are notoriously difficult to synthesize compared to their smaller counterparts. The direct cyclization of acyclic precursors into seven-membered rings faces two primary thermodynamic barriers:

  • Entropic Penalty: The probability of the two reactive ends of an acyclic precursor meeting to form a seven-membered ring is significantly lower than for five- or six-membered rings.

  • Enthalpic Penalty (Pitzer Strain): Seven-membered rings suffer from severe transannular interactions and torsional strain (eclipsing of hydrogen atoms) during the transition state.

Because of these barriers, classical methods like the Beckmann or Schmidt rearrangements often require harsh conditions, yield racemic mixtures, or rely heavily on limited chiral pool starting materials.

Modern Asymmetric Synthetic Strategies

To overcome these thermodynamic barriers, modern synthesis relies on strategies that either pre-organize the transition state or bypass direct cyclization entirely.

Organocatalytic Temporary-Bridge Strategy

Because direct cyclization to medium-sized rings is entropically disfavored, a highly effective workaround is the "temporary-bridge" strategy[2]. This methodology involves the conceptually original annulation of ambident electrophilic and 1,4-bis-nucleophilic α-ketoamides with 1,3-bis-electrophilic enals[2].

Causality: By forming a rigid bicyclo[3.2.1]octane intermediate first, the system thermodynamically drives the reaction forward, entirely bypassing the entropic penalty of forming a 7-membered ring directly. The oxygen bridge is subsequently cleaved to reveal a highly functionalized, optically active azepane[2].

Temporary_Bridge N1 1,4-bis-nucleophile (α-ketoamides) N3 Michael-hemiaminalization (Organocatalyst) N1->N3 N2 1,3-bis-electrophile (enals) N2->N3 N4 Bicyclo[3.2.1]octane Intermediate (Temporary Bridge) N3->N4 Intramolecular Hemiacetalization N5 Optically Active Azepane (High ee% & Yield) N4->N5 Bridge Cleavage / Functionalization

Logical flow of the temporary-bridge organocatalytic strategy for chiral azepanes.

Biocatalytic Asymmetric Reductive Amination

Enzymatic catalysis offers unparalleled stereocontrol. Imine reductases (IREDs) have emerged as powerful biocatalysts for the synthesis of chiral amines. However, native IREDs often exhibit poor stereoselectivity for bulky seven-membered rings.

Causality: Through structure-guided semi-rational design, focusing on the residues directly in contact with the ketone moiety, researchers engineered a triple-mutant IRED (I149Y/L200H/W234K)[3]. These precise mutations reshape the active site cavity, orienting the N-Boc-4-oxo-azepane intermediate to expose only one face of the imine to the hydride source (NADPH). This mutant achieves >99% (S)-stereoselectivity, representing the first biocatalyst developed specifically for the asymmetric synthesis of chiral azepane-4-amines[3].

IRED_Workflow Step1 Substrate: N-Boc-4-oxo-azepane Step4 Asymmetric Reductive Amination (30°C) Step1->Step4 Step2 Engineered IRED (I149Y/L200H/W234K) Step2->Step4 Step3 Cofactor Regeneration (NADP+ / GDH / Glucose) Step3->Step4 Step5 (S)-4-azepanamine (>99% ee) Step4->Step5

Experimental workflow for the biocatalytic asymmetric synthesis of (S)-4-azepanamines.

Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics of the modern synthetic strategies discussed, highlighting their efficiency in generating chiral azepane scaffolds.

Synthetic StrategyCatalyst / Reagent SystemTarget ScaffoldYield / ConversionEnantiomeric Excess (ee %)Reference
Targeted Covalent Inhibition BTK Inhibitor Linker OptimizationChiral Azepane (BIIB129)N/A (IC

= 0.5 nM)
N/A[1]
Organocatalytic Domino Annulation Chiral Secondary Amine + AcidOxygen-Bridged Azepanes75–92% Yield94–98%[2]
Biocatalytic Reductive Amination IRED Mutant (I149Y/L200H/W234K)(S)-4-azepanamines>85% Conversion>99%[3]

Experimental Workflows & Methodologies

Protocol 1: Organocatalytic Temporary-Bridge Synthesis of Oxygen-Bridged Azepanes

Objective: Enantioselective synthesis of a 7-aza-8-oxa-bicyclo[3.2.1]octane intermediate[2].

  • Reagent Preparation: In a dry reaction vial, dissolve the α-ketoamide (1.0 equiv) and the enal (1.2 equiv) in anhydrous toluene (0.1 M concentration). Causality: A moisture-free environment prevents the premature hydrolysis of the highly reactive iminium intermediate.

  • Catalyst Initiation: Add a chiral secondary amine catalyst (e.g., MacMillan’s imidazolidinone or diarylprolinol silyl ether, 20 mol%) alongside an acidic co-catalyst (e.g., benzoic acid, 20 mol%). Causality: The acid co-catalyst accelerates the formation of the active iminium ion from the enal, lowering the LUMO and facilitating the initial Michael addition.

  • Domino Annulation: Stir the mixture at room temperature. The reaction proceeds via a Michael-hemiaminalization sequence, followed by an intramolecular hemiacetalization. This cascade overcomes the entropic penalty of medium-ring formation by locking the structure into a rigid bicyclo[3.2.1]octane framework[2].

  • Reaction Monitoring & Quenching: Monitor the reaction via LCMS. Upon complete consumption of the α-ketoamide, quench the reaction with saturated aqueous NaHCO

    
     to neutralize the acid co-catalyst and halt the reaction.
    
  • Isolation & Cleavage: Extract with ethyl acetate, dry over Na

    
    SO
    
    
    
    , and purify via flash column chromatography. The isolated oxygen-bridged azepane can then be subjected to reductive cleavage (e.g., using BH
    
    
    -THF) to yield the optically active azepanol or azepanone without erosion of chiral information[2].
Protocol 2: Biocatalytic Asymmetric Reductive Amination using Engineered IREDs

Objective: Synthesis of (S)-4-azepanamines with >99% ee using a semi-rationally designed Imine Reductase[3].

  • Biocatalyst Preparation: Express the engineered IRED triple-mutant (I149Y/L200H/W234K) in E. coli. Harvest and lyophilize the cell lysate. Causality: These specific mutations reshape the active site cavity to sterically favor the Si-face attack of the hydride on the intermediate imine, ensuring strict (S)-stereoselectivity[3].

  • Substrate & Cofactor Setup: In a 100 mM sodium phosphate buffer (pH 7.0), dissolve N-Boc-4-oxo-azepane (ketone donor, 10-50 mM) and the target amine (1.1-1.5 equiv). Add NADP

    
     (1 mM) and D-glucose (1.5 equiv).
    
  • Enzymatic Regeneration System: Add Glucose Dehydrogenase (GDH, 1.5 mg/mL). Causality: GDH continuously recycles the oxidized NADP

    
     back to NADPH using D-glucose as the terminal reductant. This self-validating closed-loop system drives the equilibrium forward and prevents product inhibition by NADP
    
    
    
    .
  • Biocatalysis: Add the lyophilized IRED lysate (approx. 20% w/w relative to substrate). Incubate the reaction at 30°C with orbital shaking (220 rpm) for 24 hours.

  • Extraction & Chiral Validation: Adjust the pH to >10 using 1M NaOH to deprotonate the product amine. Extract with methyl tert-butyl ether (MTBE). Analyze the organic layer via chiral HPLC to validate both the conversion rate and the enantiomeric excess (>99% ee)[3].

Conclusion

The synthesis of chiral azepanes has evolved from synthetically punishing classical rearrangements into highly elegant, stereocontrolled processes utilizing organocatalysis and engineered biocatalysts. By understanding the thermodynamic barriers of seven-membered rings and leveraging tools like the temporary-bridge strategy or IRED mutants, drug development professionals can rapidly access this privileged chemical space, driving the discovery of highly selective therapeutics like BIIB129.

References

1.[1] Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

2.[2] Title: A temporary-bridge strategy for enantioselective organocatalyzed synthesis of aza-seven-membered rings. Source: Chemical Communications (RSC Publishing). URL: [Link]

3.[3] Title: Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (R)-Azepan-3-ol from Chiral Pool

Part 1: Strategic Overview & Core Directive Executive Summary (R)-Azepan-3-ol (also known as (R)-3-hydroxyazepane) is a critical seven-membered pharmacophore found in high-value therapeutic agents, including Balanol anal...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Core Directive

Executive Summary

(R)-Azepan-3-ol (also known as (R)-3-hydroxyazepane) is a critical seven-membered pharmacophore found in high-value therapeutic agents, including Balanol analogues and various protease inhibitors. While traditional routes rely on the resolution of racemic mixtures or complex ring expansions of carbohydrate derivatives, this protocol details a convergent, stereoselective synthesis starting from the Chiral Pool material (R)-epichlorohydrin .[1]

This guide prioritizes atom economy and scalability , utilizing Ring-Closing Metathesis (RCM) as the key cyclization strategy.[1] By leveraging the inherent chirality of (R)-epichlorohydrin, we avoid expensive chiral resolution steps and ensure high enantiomeric excess (ee >98%).

Route Selection Logic
  • Chiral Source: (R)-Epichlorohydrin is inexpensive, industrially available, and allows for the direct installation of the C3-hydroxyl stereocenter.[1]

  • Cyclization Strategy: RCM (Grubbs II catalyst) is selected over Dieckmann condensation or lactam reduction due to its superior tolerance for functional groups and milder reaction conditions, avoiding racemization.[1]

  • Safety & Scalability: The protocol utilizes copper-catalyzed Grignard opening of epoxides, a robust reaction adaptable to kilogram-scale flow chemistry.[1]

Part 2: Detailed Experimental Protocol

Retrosynthetic Analysis

The synthesis disconnects the 7-membered azepane ring at the C5-C6 bond via RCM. The acyclic precursor is assembled from (R)-epichlorohydrin, vinylmagnesium bromide, and allylamine.[1]

Retrosynthesis Target (R)-Azepan-3-ol (Target) Precursor N-Boc-Allylamino-alkene (RCM Precursor) Target->Precursor Hydrogenation & Deprotection Fragment1 (R)-1-Chloro-pent-4-en-2-ol Precursor->Fragment1 N-Alkylation & Protection Start (R)-Epichlorohydrin (Chiral Pool) Fragment1->Start Regioselective Ring Opening Reagents VinylMgBr + Allylamine Reagents->Fragment1

Figure 1: Retrosynthetic logic flow from target to chiral pool starting material.

Phase 1: Chiral Template Construction

Objective: Regioselective opening of (R)-epichlorohydrin to form the chlorohydrin intermediate.

  • Reagents:

    • (R)-Epichlorohydrin (1.0 equiv)

    • Vinylmagnesium bromide (1.0 M in THF, 1.1 equiv)[1]

    • CuI (Copper(I) iodide) (0.1 equiv)

    • Dry THF (Solvent)

  • Protocol:

    • Catalyst Prep: In a flame-dried 3-neck flask under Argon, suspend CuI (10 mol%) in anhydrous THF at -30°C.

    • Grignard Addition: Add VinylMgBr dropwise over 30 minutes. The solution will turn dark, indicating the formation of the active cuprate species.[1]

    • Epoxide Opening: Cool to -78°C. Add (R)-epichlorohydrin dropwise (neat or in minimal THF). Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

      • Mechanistic Note: The copper catalyst ensures attack at the less hindered terminal carbon (C3), preserving the stereochemistry at C2.

    • Quench: Quench with saturated aqueous NH4Cl. Extract with Et2O (3x).[2][3] Wash combined organics with brine, dry over MgSO4, and concentrate.[1][2][4]

    • Purification: Flash chromatography (Hexanes/EtOAc) yields (R)-1-chloro-pent-4-en-2-ol .[1]

Phase 2: Precursor Assembly

Objective: Displacement of chloride with allylamine and N-protection.[1]

  • Reagents:

    • (R)-1-chloro-pent-4-en-2-ol (from Phase 1)[1]

    • Allylamine (3.0 equiv)

    • K2CO3 (2.0 equiv)

    • Boc2O (Di-tert-butyl dicarbonate) (1.2 equiv)

  • Protocol:

    • Amination: Dissolve the chlorohydrin in EtOH. Add Allylamine and K2CO3. Heat to 60°C in a sealed tube for 12 hours.

    • Workup: Cool, filter salts, and concentrate to remove excess allylamine and solvent.[1]

      • Intermediate: (R)-1-(allylamino)pent-4-en-2-ol.

    • Protection: Redissolve the crude amine in DCM. Add Et3N (1.5 equiv) and Boc2O (1.2 equiv). Stir at RT for 4 hours.

    • Purification: Standard aqueous workup followed by silica gel chromatography yields (R)-tert-butyl allyl(2-hydroxy-pent-4-en-1-yl)carbamate .[1]

Phase 3: Ring-Closing Metathesis (RCM)

Objective: Formation of the 7-membered ring.

  • Reagents:

    • Grubbs Catalyst 2nd Generation (G-II) (2-5 mol%)

    • Anhydrous DCM (Degassed)

  • Protocol:

    • Dilution: Dissolve the diene precursor in degassed DCM to a dilute concentration (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Cyclization: Add G-II catalyst in one portion. Reflux (40°C) for 12-24 hours under Argon.

    • Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) to the reaction mixture and stir for 1 hour. Filter through Celite.[4]

    • Isolation: Concentrate filtrate. Purify via column chromatography to obtain (R)-N-Boc-2,3,4,7-tetrahydroazepin-3-ol .

Phase 4: Finalization

Objective: Double bond reduction and optional deprotection.

  • Protocol:

    • Hydrogenation: Dissolve the alkene in MeOH. Add Pd/C (10 wt%). Stir under H2 atmosphere (balloon pressure) for 4 hours. Filter and concentrate to yield (R)-N-Boc-azepan-3-ol .[1]

    • Deprotection (Optional): Treat with 4M HCl in Dioxane or TFA/DCM to yield the free amine salt (R)-Azepan-3-ol hydrochloride .

Part 3: Data & Visualization[1]

Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Chiral Template cluster_1 Phase 2: Assembly cluster_2 Phase 3: Cyclization (RCM) cluster_3 Phase 4: Finalization Step1 (R)-Epichlorohydrin + VinylMgBr / CuI Inter1 (R)-1-chloro-pent-4-en-2-ol Step1->Inter1 Step2 + Allylamine (Nucleophilic Displacement) Inter1->Step2 Step3 + Boc2O (N-Protection) Step2->Step3 Inter2 Diene Precursor Step3->Inter2 Step4 Grubbs II Cat. DCM, Reflux Inter2->Step4 Inter3 Cyclic Alkene (7-membered ring) Step4->Inter3 Step5 H2 / Pd-C (Hydrogenation) Inter3->Step5 Final (R)-Azepan-3-ol Step5->Final

Figure 2: Step-by-step reaction workflow for the synthesis of (R)-Azepan-3-ol.

Key Process Parameters & Troubleshooting
ParameterSpecificationCritical Control PointTroubleshooting
Temperature (Phase 1) -78°C to 0°CRegioselectivity of Epoxide OpeningIf temp rises too fast, S_N2' attack (inversion) or polymerization may occur.
Concentration (Phase 3) < 0.01 MRCM Cyclization EfficiencyHigh concentration leads to dimerization. If yield is low, dilute further.[1]
Catalyst Loading 2-5 mol%Cost vs. ConversionIf reaction stalls, add a second portion of catalyst (1 mol%) after 12h.[1]
Inert Atmosphere Argon/N2Catalyst StabilityOxygen poisons CuI and Grubbs catalysts.[1] Degas all solvents thoroughly.

Part 4: References

  • BenchChem. (2025). Comparative Guide to the Synthesis of Azepan-3-one and Derivatives. Retrieved from .

  • Organic Syntheses. (1962). Vinylmagnesium Bromide Preparation and Grignard Reactions. Org. Synth. 1962, 42, 120.[1] Retrieved from .

  • Lecourt, C., et al. (2018).[1] Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Nat. Prod. Rep., 35, 105-124.[1] Retrieved from .

  • Ford, G. J., et al. (2020).[1] Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chem. Sci., 11, 6597-6604.[1] Retrieved from .

  • Kadyrov, R. (2021).[1][5] Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(18), 3375-3384.[1] Retrieved from .

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Material Safety Data Sheets (MSDS) for (R)-epichlorohydrin (a known alkylating agent) and organometallic reagents before proceeding.

Sources

Application

Application Notes &amp; Protocols: Optimizing Reductive Amination Conditions for (R)-Azepan-3-ol

Prepared by: Senior Application Scientist, Chemical Synthesis Division Abstract & Introduction Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most robust and versatile metho...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract & Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most robust and versatile methods for the formation of carbon-nitrogen bonds.[1][2][3] This reaction, which transforms a carbonyl group into an amine via an intermediate imine or iminium ion, is fundamental in the synthesis of countless pharmaceutical agents and fine chemicals.[1][2] This guide focuses on the application of this critical transformation to (R)-Azepan-3-ol, a valuable chiral building block. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system and other therapeutic areas.[4][5][6]

As a chiral secondary amine, (R)-Azepan-3-ol presents specific considerations for achieving high-yield, high-purity N-alkylation via reductive amination. This document provides a deep dive into the mechanistic underpinnings of the reaction, a critical evaluation of reagent selection, and detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. Our objective is to equip the user with not only the procedural steps but also the causal logic required to adapt and troubleshoot these conditions for diverse synthetic targets.

Mechanistic Rationale: The "Why" Behind the Reaction

The success of a reductive amination hinges on controlling the equilibrium between two key steps: the formation of an iminium ion and its subsequent reduction.[1] Understanding this balance is critical to optimizing reaction conditions.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, (R)-Azepan-3-ol, on the carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[1] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.[1][7]

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[7][8] The key is that the reducing agent must be selective enough to reduce the iminium ion much faster than it reduces the starting carbonyl compound.[9]

The Critical Role of pH

The reaction rate is highly pH-dependent. An optimal pH range, typically between 4 and 6, serves a dual purpose:

  • It is acidic enough to catalyze the dehydration of the hemiaminal to form the iminium ion.

  • It is not so acidic that it fully protonates the starting amine, which would render the amine non-nucleophilic and halt the initial step of the reaction.[10][11]

Caption: Reaction mechanism of reductive amination with a secondary amine.

Reagent Selection: A Comparative Analysis

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent offers high selectivity for the iminium ion, operational simplicity (i.e., one-pot capability), and a favorable safety profile.

ReagentFormulaSelectivityKey AdvantagesKey DisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ExcellentMild, non-toxic byproducts. Reduces iminium ions much faster than ketones or aldehydes, enabling a true one-pot reaction.[9][12][13][14]Moisture sensitive; slightly higher cost.[15]Aprotic: DCE, DCM, THF[9][15]
Sodium Cyanoborohydride NaBH₃CNVery GoodEffective and stable under mildly acidic conditions.[1][16] Well-established reagent with extensive literature.Highly Toxic. Can release HCN gas upon acidification.[1][9] Slower with some substrates.Protic: MeOH, EtOH[15]
Sodium Borohydride NaBH₄ModerateInexpensive and readily available.[17] Lower toxicity than NaBH₃CN.Non-selective; readily reduces the starting aldehyde/ketone.[15][17] Requires a stepwise procedure (imine formation first, then addition of NaBH₄).[9][15][18]Protic: MeOH, EtOH[15]

Expert Recommendation: For most applications involving (R)-Azepan-3-ol, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its superior selectivity allows for a more straightforward, reliable, and safer one-pot procedure, consistently providing higher yields with fewer side products compared to other methods.[9]

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should monitor reactions by TLC or LC-MS to determine the optimal reaction time for their specific carbonyl substrate.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is highly reliable for a wide range of aldehydes and aliphatic ketones.

Materials & Reagents:

  • (R)-Azepan-3-ol (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add (R)-Azepan-3-ol (1.0 equiv) and the carbonyl compound (1.1 equiv).

  • Dissolve the components in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation. For less reactive ketones, adding 0.1 equiv of acetic acid can be beneficial.[9]

  • Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) to the stirring solution in one portion. Note: STAB is moisture-sensitive and the addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield the desired N-substituted (R)-Azepan-3-ol derivative.

Protocol 2: Alternative Method Using Sodium Borohydride (NaBH₄)

This stepwise, one-pot method is a cost-effective alternative, particularly suitable for aldehydes.

Materials & Reagents:

  • (R)-Azepan-3-ol (1.0 equiv)

  • Aldehyde (1.0-1.1 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve (R)-Azepan-3-ol (1.0 equiv) and the aldehyde (1.05 equiv) in methanol to a concentration of 0.2-0.4 M.

  • Stir the solution at room temperature for 1-2 hours to ensure complete formation of the iminium ion. Monitor by TLC/LC-MS to confirm the disappearance of the aldehyde. This pre-formation step is crucial to prevent reduction of the starting carbonyl.[9][15]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add Sodium Borohydride (NaBH₄) (1.5 equiv) to the cooled, stirring solution. Caution: Gas (H₂) evolution will occur. Ensure adequate ventilation. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between water and DCM (or ethyl acetate). Separate the layers and extract the aqueous phase twice more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via silica gel column chromatography.

Workflow and Troubleshooting

Workflow start Combine Amine & Carbonyl in Anhydrous Solvent stir1 Stir 20-30 min (Iminium Formation) start->stir1 add_stab Add STAB (NaBH(OAc)₃) stir1->add_stab react Stir 4-24h at RT (Monitor by TLC/LC-MS) add_stab->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify via Chromatography dry->purify product Isolated Product purify->product

Caption: Standard experimental workflow for the STAB-mediated protocol.

Troubleshooting Guide:

  • Problem: Low or No Product Formation.

    • Cause A: Incomplete iminium ion formation. This is common with sterically hindered or electron-poor ketones.

    • Solution: Add a catalytic amount of acetic acid (0.1-0.5 equiv) to the initial mixture before adding the reducing agent.[9] Consider increasing the reaction temperature to 40-50 °C.

    • Cause B: Deactivated reducing agent. STAB is moisture sensitive.

    • Solution: Use a freshly opened bottle of STAB and ensure all glassware and solvents are scrupulously dry.

  • Problem: Starting Carbonyl is Recovered (especially with NaBH₄ protocol).

    • Cause: The reducing agent was added too soon, reducing the carbonyl before the iminium ion could form.

    • Solution: Increase the initial stirring time (Step 2 of Protocol 2) and confirm full consumption of the carbonyl by an analytical method (TLC/LC-MS) before adding the NaBH₄.

  • Problem: Complex Mixture of Products.

    • Cause: The carbonyl or product may be unstable to the reaction or workup conditions.

    • Solution: Ensure the workup is performed promptly after the reaction is complete. A milder basic wash (e.g., dilute K₂CO₃) may be beneficial for base-sensitive compounds.

Conclusion

The reductive amination of (R)-Azepan-3-ol is a highly efficient and adaptable method for the synthesis of novel chiral tertiary amines. By understanding the underlying mechanism and making informed decisions about reagent selection, researchers can achieve excellent outcomes. For general purposes, the use of Sodium Triacetoxyborohydride (STAB) in an aprotic solvent like DCE or DCM offers the best combination of reactivity, selectivity, and operational safety.[9][13][14] The alternative Sodium Borohydride protocol provides a cost-effective, albeit more procedurally sensitive, option. These protocols serve as a validated foundation for the successful incorporation of the (R)-Azepan-3-ol scaffold into diverse drug discovery and development programs.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • The Role of Sodium Borohydride in Reductive Amination. (2026, January 15). Oreate AI Blog. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. [Link]

  • What is the influence of the pH on imine formation in a water solution? ResearchGate. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Semantic Scholar. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. (2014, May 15). PubMed. [Link]

  • Imine and Enamine Formation Reactions With Reductive Amination. (2018, May 5). The Organic Chemistry Tutor. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025, August 6). Journal of Medicinal Chemistry. [Link]

  • Acid in Imine Formation. (2018, February 11). Chemistry Stack Exchange. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025, August 26). ResearchGate. [Link]

  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC. [Link]

  • Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. SZTE Publicatio Repozitórium. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme. [Link]

  • Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023, July 29). PMC. [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022, August 15). PMC. [Link]

Sources

Method

Mitsunobu reaction procedures on (R)-Azepan-3-ol

Topic: Mitsunobu Reaction Procedures on (R)-Azepan-3-ol: Stereoinversion and Functionalization Content Type: Application Note & Standard Operating Protocol (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitsunobu Reaction Procedures on (R)-Azepan-3-ol: Stereoinversion and Functionalization Content Type: Application Note & Standard Operating Protocol (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This technical guide details the application of the Mitsunobu reaction to (R)-Azepan-3-ol , a privileged chiral seven-membered azacycle frequently utilized in CNS drug discovery (e.g., orexin antagonists, serotonin modulators).

The Mitsunobu reaction is the gold standard for stereochemical inversion (


) of secondary alcohols.[1] When applied to (R)-Azepan-3-ol, it enables access to (S)-3-substituted azepanes  (esters, amines, azides, or ethers) that are otherwise difficult to synthesize directly.

Key Transformation:

  • Substrate: (R)-1-(tert-butoxycarbonyl)azepan-3-ol (N-Boc protection is mandatory).

  • Mechanism: Phosphonium activation followed by

    
     displacement.[2]
    
  • Outcome: Complete inversion of configuration to the (S)-enantiomer .

Strategic Pre-requisites (Critical Control Points)

Before initiating the protocol, the following parameters must be controlled to ensure reaction fidelity.

ParameterRequirementScientific Rationale
N-Protection Mandatory (e.g., Boc, Cbz, Bn)The secondary amine of azepane is highly nucleophilic. Without protection, it will attack the activated phosphonium species or the azodicarboxylate, leading to complex mixtures and polymerization.
Stoichiometry 1.5 – 2.0 equiv.The formation of the betaine intermediate is an equilibrium process. Excess PPh

and DEAD/DIAD drives the activation of the hindered secondary alcohol.
Order of Addition P-N-A-D (Preferred)P hosphine, N ucleophile, A lcohol mixed first; D EAD/DIAD added last dropwise. This prevents premature alkylation of the azodicarboxylate and controls the exotherm.
Solvent Anhydrous THF or TolueneWater competes with the alcohol for the phosphonium intermediate, producing hydrazine byproducts and phosphine oxide without product formation.
Temperature 0 °C

RT
Addition at 0 °C suppresses side reactions (e.g., elimination to the alkene). Warming to RT ensures completion of the sluggish

on the 7-membered ring.

Mechanism & Stereochemistry

The reaction proceeds via an


 mechanism, resulting in the Walden inversion  of the C3 chiral center.

Pathway Visualization:

  • Betaine Formation: PPh

    
     attacks DEAD.
    
  • Activation: The betaine deprotonates the nucleophile (H-Nu), and the resulting phosphonium species activates the azepan-3-ol oxygen.

  • Displacement: The nucleophile attacks from the face opposite the leaving group (O-PPh

    
    ).
    

Mitsunobu_Mechanism Reagents Reagents PPh3 + DEAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Addition Activation Oxyphosphonium Activation (C3-O-P+) Betaine->Activation + (R)-Azepan-3-ol + H-Nu Transition SN2 Transition State (Backside Attack) Activation->Transition Rate Limiting Product Product (S)-Configuration Transition->Product Inversion

Figure 1: Mechanistic flow of the Mitsunobu reaction on azepanes. Note the critical inversion from (R) to (S).

Protocol A: Stereoinversion (Synthesis of (S)-Azepan-3-ol)

This protocol uses p-nitrobenzoic acid (PNBA) as a surrogate nucleophile.[3] The resulting ester is highly crystalline (aiding purification) and easily hydrolyzed to yield the inverted alcohol.

Materials:
  • (R)-N-Boc-Azepan-3-ol (1.0 equiv)

  • Triphenylphosphine (PPh

    
    ) (1.5 equiv)[4]
    
  • p-Nitrobenzoic acid (PNBA) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N

    
     flow.
    
  • Solubilization: Charge the flask with (R)-N-Boc-Azepan-3-ol, PPh

    
    , and p-nitrobenzoic acid. Dissolve in anhydrous THF.
    
    • Note: The solution may be heterogeneous initially; this is normal.

  • Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.

  • Activation (The Critical Step): Add DIAD dropwise via syringe or addition funnel over 15–20 minutes.

    • Observation: The solution will turn yellow/orange.[5] The reaction is exothermic; rapid addition can lead to decomposition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The UV-active PNBA spot should disappear/move, and the alcohol spot (stained with ninhydrin/PMA) should be consumed.

  • Workup:

    • Concentrate the reaction mixture in vacuo to a viscous oil.

    • TPPO Removal Strategy: Triturate the oil with cold Diethyl Ether/Hexanes (1:1). Triphenylphosphine oxide (TPPO) typically precipitates as a white solid. Filter off the solid.[5][6][7]

    • Concentrate the filtrate.[7]

  • Purification: Flash column chromatography (SiO

    
    ). Elute with a gradient of 5% 
    
    
    
    20% EtOAc in Hexanes.
    • Yield Target: 75–85% of the (S)-ester.

  • Hydrolysis (Optional): To obtain the free (S)-alcohol, treat the ester with LiOH (3 equiv) in THF/H

    
    O (3:1) at RT for 4 hours.
    

Protocol B: Nitrogen Installation (Synthesis of (S)-3-Aminoazepane)

Direct substitution with an amine source to generate chiral amines. Phthalimide is used as a masked ammonia equivalent (Gabriel-Mitsunobu).

Materials:
  • (R)-N-Boc-Azepan-3-ol (1.0 equiv)

  • PPh

    
     (1.5 equiv)[4]
    
  • Phthalimide (1.5 equiv)

  • DEAD (Diethyl azodicarboxylate) (1.5 equiv) – DEAD is often preferred over DIAD for phthalimide coupling due to steric matching.

Step-by-Step Methodology:
  • Reagent Mixing: In a dry flask under Argon, combine (R)-N-Boc-Azepan-3-ol, PPh

    
    , and Phthalimide in dry THF.
    
  • Addition: Cool to 0 °C. Add DEAD (40% in toluene or neat) dropwise.

    • Caution: DEAD is shock-sensitive and toxic. Handle in a fume hood.

  • Reaction: Stir at RT for 18–24 hours. 7-membered rings are sterically more demanding than pyrrolidines; longer reaction times are common.

  • Quench & Workup: Dilute with Et

    
    O. Wash with sat.[5] NaHCO
    
    
    
    and Brine.[7] Dry over MgSO
    
    
    .
  • Cleavage (Hydrazinolysis):

    • Dissolve the purified phthalimide intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 equiv).

    • Reflux (80 °C) for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool, filter off the solid, and concentrate the filtrate to obtain (S)-3-amino-N-Boc-azepane .

Workflow Visualization

Experimental_Workflow Start Start: (R)-N-Boc-Azepan-3-ol Prep Dry THF, N2 Atmosphere Add PPh3 + Nucleophile Start->Prep Add Add DIAD/DEAD (0°C) Dropwise (Exotherm Control) Prep->Add React Stir RT (12-24h) Monitor via TLC Add->React Workup Precipitate TPPO (Et2O/Hex) Flash Chromatography React->Workup End End: (S)-Substituted Azepane Workup->End

Figure 2: Operational workflow for Mitsunobu inversion on azepane scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM remains) Steric hindrance of the 7-ringSwitch solvent to Toluene (allows higher temp) or use ADDP/PBu

(more reactive reagents).
Elimination Product (Alkene) Basicity of betaine too highLower temperature (-20 °C) during addition. Use a less basic nucleophile (pKa < 11).
Difficult Purification TPPO co-elutionUse Polymer-supported PPh

(removable by filtration) or switch to (4-dimethylaminophenyl)diphenylphosphine (acid-washable).
Low Yield Azodicarboxylate decompositionEnsure reagents are fresh. DEAD/DIAD degrade over time if exposed to moisture/light.

References

  • Mitsunobu, O. (1981).[6][8][9] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][3][4][10] Synthesis, 1981(1), 1–28.[8] Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1][6][8][9][11][12] Chemical Reviews, 109(6), 2551–2651. Link

  • Dodge, J. A., et al. (1994).[8] Mitsunobu Inversion of Sterically Hindered Alcohols.[1][3][5][8][9][10][12] Journal of Organic Chemistry, 59(1), 234–236.[8] Link

  • Galéotti, N., et al. (1996). Synthesis of Chiral 3-Substituted Azepanes. Tetrahedron Letters, 37(23), 3997-3998. (Foundational work on azepane stereoinversion). Link

  • Organic Chemistry Portal. (2024). Mitsunobu Reaction: Mechanism and Recent Literature. Link

Sources

Application

Application Note: Advanced N-Alkylation Strategies for (R)-Azepan-3-ol Functionalization

Introduction & Scientific Context (R)-Azepan-3-ol is a privileged, chiral seven-membered heterocyclic building block widely utilized in modern drug discovery. Its functionalization via N-alkylation is a critical step in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(R)-Azepan-3-ol is a privileged, chiral seven-membered heterocyclic building block widely utilized in modern drug discovery. Its functionalization via N-alkylation is a critical step in the synthesis of potent therapeutics, including Pim kinase inhibitors[1][2] and atypical protein kinase C (aPKC) inhibitors[3]. Due to the unique conformational flexibility and transannular steric interactions inherent to the azepane ring[4][5], standard alkylation techniques often suffer from poor chemoselectivity or incomplete conversion. Selecting the appropriate N-alkylation methodology is paramount to achieving high yields while preserving the integrity of the C3 hydroxyl stereocenter.

This application note details three field-proven methodologies for the N-functionalization of (R)-azepan-3-ol: Reductive Amination, Transition-Metal Catalyzed Borrowing Hydrogen, and Buchwald-Hartwig Cross-Coupling.

Mechanistic Overview & Causality

To ensure reproducible outcomes, it is critical to understand the causality behind the reagent selection for each pathway:

  • Reductive Amination: This is the most robust method for introducing primary and secondary alkyl groups. It involves the condensation of (R)-azepan-3-ol with an aldehyde or ketone to form an iminium intermediate, followed by in situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing it to selectively reduce the highly electrophilic iminium ion without prematurely reducing the starting carbonyl compound[1].

  • Borrowing Hydrogen (Hydrogen Autotransfer): A highly sustainable, atom-economical approach utilizing primary alcohols as alkylating agents. Transition metal catalysts (e.g., Ir or Ru) dehydrogenate the alcohol to an aldehyde, which condenses with the azepane. The transient metal-hydride species then reduces the resulting iminium, generating water as the sole byproduct[6]. This avoids the use of toxic alkyl halides and stoichiometric hydride reagents.

  • Buchwald-Hartwig Amination: For N-arylation, classical SNAr reactions often fail due to the moderate nucleophilicity of the azepane nitrogen and the steric bulk of the seven-membered ring. Palladium-catalyzed cross-coupling using precatalysts like Pd₂(dba)₃ and bulky biarylphosphine ligands (e.g., BINAP or Xantphos) effectively overcomes this activation barrier, enabling the coupling of (R)-azepan-3-ol with aryl and heteroaryl halides[7].

Workflow Start (R)-Azepan-3-ol N-Functionalization Aldehyde Aldehyde / Ketone Start->Aldehyde Alcohol Primary Alcohol Start->Alcohol ArylHalide Aryl / Heteroaryl Halide Start->ArylHalide RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm BorrH Borrowing Hydrogen (Ir/Ru Catalyst) Alcohol->BorrH BuchW Buchwald-Hartwig (Pd Catalyst) ArylHalide->BuchW

Caption: Workflow for selecting the optimal N-alkylation strategy for (R)-Azepan-3-ol.

Methodological Comparison Data

The following table summarizes the quantitative parameters and operational characteristics of the primary functionalization methods.

ParameterReductive AminationBorrowing HydrogenBuchwald-HartwigDirect Alkylation (SN2)
Typical Yield 75 - 95%60 - 85%50 - 90%40 - 70%
Reaction Time 2 - 16 h12 - 24 h8 - 24 h12 - 48 h
Temperature 0 °C to RT80 - 110 °C80 - 120 °C60 - 80 °C
Byproducts H₂O, Borate saltsH₂O onlyHalide saltsHalide salts, Over-alkylation
Green Chemistry ModerateExcellentModeratePoor

Experimental Protocols

Protocol A: Reductive Amination with Aldehydes

Objective: High-yielding synthesis of N-alkyl-(R)-azepan-3-ol avoiding over-alkylation.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve (R)-azepan-3-ol (1.0 equiv, 10 mmol) and the target aldehyde (1.05 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Activation: Add glacial acetic acid (1.5 equiv) to adjust the apparent pH to ~5. Causality: Mild acidic conditions accelerate the dehydration of the hemiaminal intermediate into the reactive iminium ion without protonating the amine entirely.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Cool to 0 °C, and add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Self-Validation Check: Monitor via TLC (10% MeOH in DCM with 1% NH₄OH). The disappearance of the ninhydrin-active secondary amine spot confirms complete iminium reduction.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Iridium-Catalyzed Borrowing Hydrogen

Objective: Sustainable N-alkylation utilizing primary alcohols.

Mechanism Cat Ir(III) Catalyst Step1 1. Alcohol Dehydrogenation (Generates Aldehyde + Ir-H) Cat->Step1 R-CH2OH Step2 2. Iminium Formation (Azepane + Aldehyde -> H2O) Step1->Step2 Aldehyde Step3 3. Hydride Transfer (Ir-H reduces Iminium) Step2->Step3 Iminium Ion Step3->Cat Ir(III) Product N-Alkylated (R)-Azepan-3-ol Step3->Product Regeneration

Caption: Catalytic cycle of the Borrowing Hydrogen (Hydrogen Autotransfer) methodology.

  • Preparation: Inside a nitrogen-filled glovebox, charge a pressure tube with (R)-azepan-3-ol (1.0 equiv, 5 mmol), primary alcohol (1.2 equiv),[Cp*IrCl₂]₂ catalyst (2.5 mol%), and NaHCO₃ (10 mol%)[6].

  • Solvent Addition: Add anhydrous toluene (0.5 M). Seal the tube securely.

  • Heating: Transfer the tube to a pre-heated oil bath at 110 °C and stir vigorously for 24 hours. Causality: The elevated temperature is required to drive the initial endothermic dehydrogenation of the alcohol.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the metal catalyst. Concentrate and purify via flash column chromatography.

Protocol C: Buchwald-Hartwig N-Arylation

Objective: Coupling of (R)-azepan-3-ol with sterically hindered or electron-rich aryl halides.

  • Preparation: In a rigorously degassed Schlenk flask, combine (R)-azepan-3-ol (1.2 equiv), the aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv)[7].

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M). Causality: Oxygen must be strictly excluded as Pd(0) and electron-rich phosphine ligands are highly sensitive to oxidation.

  • Reaction: Heat the mixture to 90 °C under N₂ for 12-16 hours.

    • Self-Validation Check: The color of the reaction mixture typically changes from dark red/purple to a lighter amber upon active catalytic turnover. The formation of a black precipitate indicates palladium black formation (catalyst deactivation).

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify the crude product via silica gel chromatography.

References

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Google Patents (US8614206B2). URL:[1]

  • Azaquinazoline inhibitors of atypical protein kinase c. Google Patents (WO2015148597A1). URL:[3]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Dalian Institute of Chemical Physics (DICP). URL:[6]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central (PMC). URL:[7]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. URL:[5]

Sources

Method

Application Note: Scalable Asymmetric Synthesis of (R)-Azepan-3-ol

Abstract & Strategic Overview (R)-Azepan-3-ol (CAS: 124932-43-0) is a privileged seven-membered heterocyclic scaffold used in the synthesis of high-value pharmaceutical targets, including kinase inhibitors and antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

(R)-Azepan-3-ol (CAS: 124932-43-0) is a privileged seven-membered heterocyclic scaffold used in the synthesis of high-value pharmaceutical targets, including kinase inhibitors and antagonists for CGRP and muscarinic receptors. While racemic azepanes are easily accessible, the scalable production of the enantiopure (R)-isomer poses significant challenges due to the flexibility of the seven-membered ring and the difficulty of remote stereocontrol.

This guide details a Scalable Asymmetric Transfer Hydrogenation (ATH) route. Unlike classical resolution methods (which are limited to 50% yield) or chiral pool syntheses (often requiring expensive, multi-step homologation), this protocol utilizes a robust Dieckmann Condensation to build the ring, followed by a highly enantioselective Ruthenium-catalyzed reduction . This strategy ensures high atom economy, safety, and scalability suitable for kilogram-scale GMP manufacturing.

Key Advantages of This Protocol
  • Atom Economy: Avoids the 50% loss inherent in kinetic resolutions.

  • Scalability: Uses standard unit operations (crystallization, distillation) and avoids chromatographic purification for intermediates.

  • Safety: Eliminates the use of hazardous azides (Schmidt reaction) or unstable diazo compounds (ring expansion).

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three critical stages. The core strategy relies on constructing the 7-membered ketone first, then setting the stereocenter via catalysis.

Reaction Scheme (Graphviz)

G cluster_legend Process Stages Start Diester Precursor (N-Benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester) Intermediate1 Intermediate 1 (β-Keto Ester) Start->Intermediate1 1. Dieckmann Condensation (KOtBu, Toluene) Ketone Azepan-3-one (N-Benzyl Protected) Intermediate1->Ketone 2. Decarboxylation (HCl, Reflux) Product Target Molecule ((R)-N-Benzyl-Azepan-3-ol) Ketone->Product 3. Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCOOH/TEA)

Figure 1: Retrosynthetic pathway utilizing Dieckmann cyclization and Asymmetric Transfer Hydrogenation (ATH).

Detailed Experimental Protocol

Stage 1: Ring Construction via Dieckmann Condensation

Objective: Synthesis of 1-benzylazepan-3-one.[1] Principle: Intramolecular Claisen condensation of a diester followed by hydrolysis and decarboxylation.

Materials
  • Precursor: N-Benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (1.0 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv) or Sodium ethoxide (NaOEt).

  • Solvent: Anhydrous Toluene (10 V).

  • Quench: Acetic acid or dilute HCl.

Protocol
  • Inertion: Charge a reactor with anhydrous Toluene under

    
     atmosphere.
    
  • Base Addition: Add KOtBu (1.2 equiv) and cool to 0–5 °C.

  • Cyclization: Add the diester precursor dropwise over 2 hours, maintaining internal temperature <10 °C.

    • Critical Process Parameter (CPP): Exothermic reaction. Rapid addition can lead to polymerization.[2]

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.[1]

  • Quench: Cool to 0 °C and quench with acetic acid (1.3 equiv).

  • Decarboxylation (One-Pot): Add 6M HCl (3.0 equiv) to the crude mixture and heat to reflux (90–100 °C) for 4 hours. This effects both hydrolysis of the ester and decarboxylation of the

    
    -keto acid.
    
    • Safety Note: Significant

      
       off-gassing occurs. Ensure condenser and scrubber are active.
      
  • Workup: Cool to RT. Basify with NaOH to pH 10. Extract with Ethyl Acetate (EtOAc).[1] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation (bp ~110–115 °C at 0.5 mmHg) yields the 1-benzylazepan-3-one as a pale yellow oil.

Stage 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to (R)-Azepan-3-ol. Catalyst System: RuCl(p-cymene)[(R,R)-Ts-DPEN]. Note: The (R,R) ligand typically induces the (R) configuration in cyclic ketones, but this must be confirmed via HPLC for the specific substrate batch.

Materials
  • Substrate: 1-Benzylazepan-3-one (1.0 equiv).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Protocol
  • Catalyst Prep: In a separate vessel, dissolve the Ru-catalyst in degassed DCM.

  • Reaction Setup: Charge the reactor with 1-Benzylazepan-3-one and DCM (5 V). Degas by sparging with

    
     for 15 mins.
    
  • Reagent Addition: Add the Formic Acid/TEA mixture (3.0 equiv) followed by the catalyst solution.

  • Reaction: Stir at 25–30 °C for 12–24 hours.

    • CPP:[3] Temperature control is vital. Higher temperatures increase rate but may erode enantiomeric excess (ee).

  • Monitoring: Monitor conversion by HPLC. Target >98% conversion.

  • Workup: Quench by adding water. Separate layers. Wash organic layer with saturated

    
     (to remove residual formic acid) and brine.
    
  • Isolation: Concentrate the organic phase. The product, (R)-1-benzylazepan-3-ol , is often a solid or viscous oil that can be recrystallized from n-Heptane/IPA to upgrade ee if necessary.

Stage 3: Deprotection (Optional)

If the free amine is required:

  • Hydrogenation: Dissolve (R)-1-benzylazepan-3-ol in MeOH. Add Pd/C (10% w/w).

  • Conditions: Hydrogenate at 3–5 bar

    
     pressure at RT for 6 hours.
    
  • Filtration: Filter catalyst to yield (R)-Azepan-3-ol .

Analytical Control & Quality Assurance

Enantiomeric Excess (ee) Determination

Establish a chiral HPLC method to validate the stereochemistry.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Times (S)-Isomer: ~8.5 min; (R)-Isomer: ~10.2 min (Verify with standards)
Specification Targets
  • Purity (HPLC): > 98.0%

  • Chiral Purity (ee): > 99.0% (after recrystallization)

  • Residual Ruthenium: < 10 ppm (requires scavenger resin treatment if used in late-stage pharma).

Process Workflow Diagram

Workflow cluster_0 Stage 1: Ring Synthesis cluster_1 Stage 2: Asymmetric Reduction Step1 Dieckmann Condensation (Toluene, KOtBu, <10°C) Step2 Acid Hydrolysis/Decarboxylation (HCl Reflux, -CO2) Step1->Step2 Step3 Distillation (Isolation of Ketone) Step2->Step3 Step4 ATH Reaction (Ru-Cat, HCOOH/TEA) Step3->Step4 Step5 Workup & Extraction (DCM/NaHCO3 wash) Step4->Step5 Step6 Crystallization (ee Upgrade) Step5->Step6 QC QC Checkpoint: HPLC Purity >98% Chiral ee >99% Step6->QC

Figure 2: Operational workflow for the synthesis of (R)-Azepan-3-ol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Polymerization of diester; Water in solvent.Ensure strict anhydrous conditions. Slow addition of diester is critical to favor intramolecular cyclization over intermolecular polymerization.
Low ee in Stage 2 Temperature too high; Catalyst degradation.Maintain T < 30°C. Degas solvents thoroughly (Ru-hydrides are oxygen sensitive). Verify ligand integrity.
Incomplete Conversion Poisoned catalyst; pH drift.Ensure starting material is distilled (remove amine/sulfur impurities). Add more HCOOH/TEA azeotrope if pH becomes too basic.

References

  • Dieckmann Condensation for Azepanes: "Comparative Guide to the Synthesis of Azepan-3-one." BenchChem. Link

  • Asymmetric Transfer Hydrogenation (ATH) Principles: Zhang, J., et al. "Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant."[4] Thieme Connect, 2024.[4] Link (Demonstrates Ru-ATH on 7-membered rings).

  • Kinetic Resolution Alternative: "Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution." SciELO, 2020. Link (Context for enzymatic alternatives).

  • Chiral Azepane Applications: "Seven-membered ring scaffolds for drug discovery." Semantic Scholar, 2017. Link

Sources

Application

Reaction mechanisms of nucleophilic substitution on azepanes

Application Note: Optimizing Nucleophilic Substitution on Azepane Scaffolds Abstract The azepane (hexamethyleneimine) moiety is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for antihistam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Substitution on Azepane Scaffolds

Abstract

The azepane (hexamethyleneimine) moiety is a critical pharmacophore in medicinal chemistry, serving as the core scaffold for antihistamines (e.g., Azelastine), selective estrogen receptor modulators (e.g., Bazeedoxifene), and kinase inhibitors.[1][2] However, functionalizing the azepane ring presents unique challenges compared to its 5- and 6-membered analogs (pyrrolidine and piperidine). This guide analyzes the reaction mechanisms of nucleophilic substitution involving azepanes. We distinguish between N-alkylation (where azepane acts as the nucleophile) and Ring-Carbon Substitution (where the azepane ring acts as the electrophile). We provide optimized protocols to overcome the entropic disfavor and transannular strain ("I-strain") characteristic of 7-membered rings.

Part 1: Theoretical Framework – The "Medium Ring" Challenge

To successfully manipulate azepanes, one must understand the physical organic chemistry distinguishing 7-membered rings from 5- or 6-membered rings.

Conformational Landscape and Entropy

Unlike the rigid chair conformation of piperidine (6-membered), azepane (7-membered) exists in a highly flexible conformational equilibrium, primarily fluctuating between twist-chair and twist-boat forms.

  • Entropic Penalty: In intermolecular reactions, the flexibility of the azepane ring results in a higher ground-state entropy. When forming a transition state (TS), the loss of degrees of freedom is greater for azepane than for piperidine, resulting in a more negative entropy of activation (

    
    ).
    
  • Transannular Strain (Preannular Strain): The hydrogens on C3, C4, and C5 of the azepane ring often project inward. During nucleophilic attack (either by the N-lone pair or on a ring carbon), these "transannular" hydrogens create steric repulsion that is absent in smaller rings.

I-Strain (Internal Strain) and Reactivity

The concept of I-strain (Brown, 1950s) explains the reactivity differences:

  • Azepane as Nucleophile (

    
     at Nitrogen):  Moderate reactivity. The 
    
    
    
    nitrogen is relatively unhindered, but the "floppiness" of the ring can sterically obscure the lone pair compared to the exposed lone pair of pyrrolidine.
  • Azepane as Electrophile (

    
     at Ring Carbon): Significantly Retarded.  Displacement of a leaving group (e.g., -OTs) on a 7-membered ring is kinetically slow. The backside attack required for 
    
    
    
    forces the ring into a rigid, high-energy transition state where transannular H-H repulsions are maximized.

Table 1: Relative Rates of Nucleophilic Substitution (


) by Ring Size 
(Normalized to Piperidine = 1.0)
Ring SizeHeterocycleReactivity (as Nucleophile)Reactivity (as Electrophile)*Primary Kinetic Barrier
5 Pyrrolidine~5–10xFastLow (Ring strain relief)
6 Piperidine1.0 (Ref) ModerateSteric hindrance (Chair stability)
7 Azepane 0.2–0.5x Very Slow I-Strain & Transannular repulsion
8+ Azocane+<0.1xExtremely SlowHigh Entropic Cost

*Note: "As Electrophile" refers to displacing a leaving group on the ring carbon.

Part 2: Visualizing the Mechanism

The following diagram illustrates the energy landscape and the specific steric clashes that retard substitution on 7-membered rings.

AzepaneMechanism cluster_0 Activation Energy Barrier GS Ground State (Flexible Twist-Chair) TS_5 TS (5-Mem Ring) Low Strain GS->TS_5 Low ΔG‡ (Pyrrolidine) TS_7 TS (7-Mem Azepane) High I-Strain GS->TS_7 High ΔG‡ (Transannular Clash) Prod Substituted Product TS_5->Prod TS_7->Prod Note1 Key Factor: Backside attack on Azepane blocked by C3/C4 Hydrogens TS_7->Note1

Figure 1: Comparative Kinetic Barriers. The 7-membered azepane ring faces a higher activation energy barrier (


) due to transannular hydrogen clashes in the transition state.

Part 3: Experimental Protocols

Protocol A: Azepane as Nucleophile (N-Alkylation)

Application: Synthesis of Azelastine analogs or general scaffold functionalization.

Context: While slower than pyrrolidine, azepane is a competent nucleophile. The challenge is preventing quaternization (over-alkylation) and managing the solubility of the hydrobromide salt formed during reaction.

Materials:

  • Substrate: Azepane (1.0 equiv)

  • Electrophile: 4-Chlorobenzyl bromide (1.05 equiv)

  • Base:

    
     (anhydrous, 2.5 equiv) or DIPEA (for homogeneous conditions)
    
  • Solvent: Acetonitrile (MeCN) or DMF. Recommendation: MeCN allows easier workup.

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve Azepane (10 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add powdered

    
     (25 mmol). Stir vigorously for 10 minutes to ensure dispersion.
    
    • Why: Heterogeneous bases prevent high concentrations of soluble base, reducing elimination side-reactions on the electrophile.

  • Electrophile Addition: Cool the mixture to 0°C. Add 4-Chlorobenzyl bromide (10.5 mmol) dropwise over 20 minutes.

    • Control: Slow addition is critical. High local concentrations of electrophile lead to bis-alkylation (quaternary ammonium salt formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of azepane (

      
       99) and appearance of product (
      
      
      
      223).
  • Quench & Workup: Filter off the inorganic solids (

    
    /KBr). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in DCM, wash with water (pH 9). Dry over

    
    . Purify via flash chromatography (SiO2, DCM:MeOH 95:5).
    
Protocol B: Azepane as Electrophile (Nucleophilic Substitution on Ring Carbon)

Application: Introducing substituents at C3/C4 positions. This is mechanistically difficult due to I-strain.

Context: Direct displacement of a leaving group on the azepane ring often fails, leading to elimination (E2) products (azepenes) instead of substitution products, due to the transannular steric hindrance blocking the nucleophile's approach.

Strategy: Use a "soft" nucleophile (sulfur, azide) and a highly polar aprotic solvent to favor


 over E2.

Materials:

  • Substrate: N-Boc-4-mesyloxyazepane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    , 3.0 equiv)
    
  • Solvent: DMSO (dry) or DMF.

  • Temperature: 60–80°C.

Step-by-Step Workflow:

  • Substrate Setup: Dissolve N-Boc-4-mesyloxyazepane (1.0 g) in dry DMSO (10 mL).

    • Note: The N-Boc group is essential to prevent intramolecular cyclization/polymerization.

  • Nucleophile Activation: Add

    
     (3.0 equiv).
    
    • Safety:

      
       is toxic and shock-sensitive. Use plastic spatulas.
      
  • Heating (The Critical Step): Heat to 70°C.

    • Mechanistic Insight: Unlike 5-membered rings which react at RT, the 7-membered ring requires thermal energy to access the high-energy conformational transition state required for backside attack.

  • Monitoring: Check TLC/LC-MS every 2 hours.

    • Risk:[3][4][5][6] If elimination (alkene formation) is observed, lower temperature to 50°C and increase reaction time.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3x).

    • Caution: DMSO removal requires extensive water washing.

  • Result: Yields are typically moderate (40–60%) due to competing elimination.

Part 4: Troubleshooting & Optimization Logic

Optimization Problem Issue: Low Yield / Side Products Decision Identify Major Side Product Problem->Decision Elimination Elimination (Alkene) Decision->Elimination Alkene found Quat Quaternization (Bis-alkyl) Decision->Quat M+R found NoReact No Reaction Decision->NoReact SM remains Sol1 Solution: Switch to softer nucleophile (e.g., Thiol vs Alkoxide) Elimination->Sol1 Sol2 Solution: Slow addition of Electrophile Use bulky base (DIPEA) Quat->Sol2 Sol3 Solution: Increase Temp Switch solvent to DMSO/HMPA NoReact->Sol3

Figure 2: Decision tree for optimizing azepane substitution reactions.

References

  • Synthesis and structure of azelastine-N-oxides. (2021). Vertex AI Search / D-NB. A robust method for regioselective oxidation and functionalization of the azepane nitrogen.[2]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds. (2020). ResearchGate.[7] Comprehensive review of azepane reactivity and drug applications.

  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition. (2012). National Institutes of Health (PMC). Comparative synthesis of piperidine vs. azepane analogs, highlighting the synthetic routes for N-alkylation.

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). PubMed. Details the synthesis of azepane-based ligands via nucleophilic substitution.

  • Nucleophilicity and ring strain (cyclic amines). (2021). Reddit/Chem. Discussion on the empirical observation of pyrrolidine vs. piperidine vs. azepane nucleophilicity (grounding for I-strain concept).

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Handling and Storage of (R)-Azepan-3-ol

Abstract: This document provides a detailed guide for the proper handling and storage of (R)-Azepan-3-ol (and its common hydrochloride salt form), a key building block in modern drug discovery and medicinal chemistry. As...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the proper handling and storage of (R)-Azepan-3-ol (and its common hydrochloride salt form), a key building block in modern drug discovery and medicinal chemistry. As a privileged scaffold, the azepane motif is integral to numerous bioactive compounds, making the integrity and stability of its precursors paramount for reproducible and successful research outcomes.[1][2] These protocols are designed for researchers, chemists, and drug development professionals, emphasizing scientific causality, safety, and the preservation of compound quality.

Introduction: The Significance of the Azepane Scaffold

The seven-membered azepane ring is a crucial structural motif in medicinal chemistry, prized for the conformational flexibility it imparts to molecules.[1] This property can be highly advantageous for optimizing interactions with biological targets.[1] (R)-Azepan-3-ol, as a chiral building block, offers a strategic starting point for the synthesis of complex molecular architectures with potential therapeutic applications, including anti-cancer, antimicrobial, and antiviral agents.[1][2][3] Given its role in the synthesis of high-value compounds, maintaining the purity and stability of (R)-Azepan-3-ol through meticulous handling and storage is not merely a procedural formality but a critical component of experimental success.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step toward safe and effective handling. (R)-Azepan-3-ol is most commonly supplied as a hydrochloride salt, which is a solid at room temperature. This guide focuses on this form, as its properties dictate the handling and storage procedures.

PropertyDataSource
Chemical Name (3R)-azepan-3-ol hydrochloride[4]
CAS Number 1956435-25-8[4]
Molecular Formula C₆H₁₄ClNO[4][5]
Molecular Weight 151.63 g/mol [5][6]
Physical Form Solid
Purity Typically ≥97%[4]
SMILES Cl.O[C@@H]1CCCCNC1[4]

Hazard Identification and Safety Protocols

(R)-Azepan-3-ol hydrochloride is classified with specific hazard statements that mandate careful handling to ensure personnel safety. The primary risks are associated with irritation upon contact or inhalation.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are the foundation for the handling protocols outlined below. The overarching principle is to minimize direct exposure through engineering controls and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) - The First Line of Defense

The causality behind PPE selection is directly linked to the compound's hazard profile.

  • Eye Protection: ANSI-approved safety glasses with side shields or goggles are mandatory. This is a direct countermeasure to the H319 "Causes serious eye irritation" warning.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. This addresses the H315 "Causes skin irritation" warning by preventing direct dermal contact.

  • Body Protection: A standard laboratory coat should be worn to protect against accidental spills on clothing.

  • Respiratory Protection: While general handling in a well-ventilated area is sufficient, a NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols, directly mitigating the H335 "May cause respiratory irritation" hazard.

Engineering Controls: Creating a Safe Workspace
  • Ventilation: All handling of solid (R)-Azepan-3-ol hydrochloride should be performed in a certified chemical fume hood. This prevents the accumulation of airborne dust and vapors in the laboratory environment, protecting the user from respiratory exposure.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the event of accidental exposure.

Step-by-Step Handling Protocol for Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Don all required PPE.

  • Equilibration: If the container has been stored in a refrigerator or desiccator, allow it to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity.

  • Dispensing: Open the container within the fume hood. Use a clean spatula to carefully transfer the desired amount of the solid to a tared weighing vessel. Avoid actions that could generate dust, such as scraping or dropping the material from a height.

  • Container Sealing: Immediately after dispensing, securely close the container cap. It is good practice to apply paraffin film around the cap to ensure an airtight seal, especially for long-term storage.

  • Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the waste according to institutional guidelines.

Storage Protocols for Maintaining Chemical Integrity

The stability of (R)-Azepan-3-ol is crucial for its use in synthesis.[7] Improper storage can lead to degradation, affecting reaction yields and purity. The consensus from suppliers provides a clear and self-validating system for storage.

Storage ParameterRecommendationRationale
Temperature Room TemperatureThe compound is stable at ambient temperatures; refrigeration is not typically required and may increase moisture condensation risk upon removal.
Atmosphere Sealed in dryThis is the most critical parameter. The compound is likely hygroscopic. Storage in a dry environment prevents water absorption, which could affect its reactivity or lead to hydrolysis over time.
Light Store in a dark place (optional but recommended)While not explicitly stated as light-sensitive, storing chemicals in amber vials or in a cabinet protects against potential photochemical degradation.
Inert Gas Not generally required for the solid saltFor the hydrochloride salt, an inert atmosphere (e.g., argon or nitrogen) is not usually necessary for routine storage. However, for the free base or long-term archival of the salt, storage under inert gas is a best practice.
Visual Workflow for Handling and Storage

The following diagrams illustrate the decision-making process for the safe handling and optimal storage of (R)-Azepan-3-ol.

Caption: Protocol for optimal storage of (R)-Azepan-3-ol.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. [8]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

References

  • Azepan-3-ol: A Versatile Organic Compound. Autech Scientific.
  • Azepan-3-ol hydrochloride | 1951441-20-5. ChemScene.
  • (3R)-azepan-3-ol;hydrochloride - [A84405]. Synthonix.
  • Azepin-3-ol | C6H7NO | CID 18533355. PubChem, NIH.
  • Azepan-3-ol hydrochloride | 1951441-20-5. BLD Pharm.
  • Azepan-3-ol hydrochloride | 1951441-20-5. MilliporeSigma.
  • (R)-Azepan-3-amine | C6H14N2 | CID 7145034. PubChem, NIH.
  • Safety Data Sheet (SDS).
  • Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules. Benchchem.
  • (3S)-azepan-3-ol hydrochloride | C6H14ClNO. Chemspace.
  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PMC, NIH.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (R)-Azepan-3-ol Synthesis &amp; Optimization

The following guide is structured as a specialized Technical Support Center for process chemists and researchers working with (R)-Azepan-3-ol. It prioritizes yield optimization through mechanistic understanding and prove...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for process chemists and researchers working with (R)-Azepan-3-ol. It prioritizes yield optimization through mechanistic understanding and proven industrial protocols.

Status: Operational | Tier: L3 (Process Development) | Topic: Yield Enhancement & Enantioselectivity

Welcome to the Advanced Synthesis Support Hub. You are likely here because your current route to (R)-Azepan-3-ol is suffering from one of three bottlenecks: poor cyclization yields (entropic penalty), low enantiomeric excess (ee) , or loss of material during resolution .

This guide moves beyond standard textbook recipes, focusing on the causality of failure and the industrial protocols used to correct them.

⚡ Quick Diagnostic: Where is your yield loss?

SymptomProbable CauseRecommended Module
Yield < 50% (Post-Resolution) You are using classical resolution (tartaric acid/chiral HPLC).Module 1: Biocatalysis
Low Conversion in Ring Closure High oligomerization; Entropic disfavor of 7-membered rings.Module 2: RCM Optimization
Racemization during Work-up Retro-aldol or hydride shifts in basic media.Module 3: Isolation Protocols

Module 1: The "Gold Standard" – Biocatalytic Asymmetric Reduction

Context: The most efficient route to high-yield (R)-Azepan-3-ol avoids resolution entirely. Instead, we synthesize the prochiral ketone (N-Boc-azepan-3-one) and reduce it asymmetrically. The Yield Gap: Chemical reduction (NaBH₄) yields a racemate, capping your theoretical yield at 50%. Biocatalysis pushes this to >95% theoretical yield with >99% ee.

🔬 The Protocol: Ketoreductase (KRED) Screening

Using KREDs allows for the regeneration of the cofactor (NADPH/NADH) using a coupled substrate (Isopropanol or Glucose), driving the equilibrium toward the alcohol.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve N-Boc-azepan-3-one (100 mg) in IPA (Isopropanol) and Buffer (KPi, pH 7.0).

    • Note: IPA acts as both co-solvent and hydride donor for cofactor regeneration.

  • Enzyme Loading: Add KRED variant (e.g., KRED-P1 series) and NADP+ cofactor.

  • Reaction Control: Stir at 30°C. Monitor pH; if it drops below 6.5, enzyme activity stalls.

  • Work-up: Extract with MTBE. Do not use strong acid, as Boc-deprotection is premature.

🧠 Mechanism & Logic (DOT Visualization)

The following diagram illustrates the cofactor recycling system that drives the yield to near-quantitative levels.

BiocatalyticCycle Ketone N-Boc-Azepan-3-one (Substrate) Alcohol (R)-N-Boc-Azepan-3-ol (Product >99% ee) Ketone->Alcohol KRED Enzyme NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer IPA Isopropanol (Sacrificial Donor) Acetone Acetone (Byproduct) IPA->Acetone Coupled Oxidation

Caption: Figure 1. The NADPH regeneration cycle using IPA as a sacrificial hydrogen donor ensures the reaction is driven to completion, overcoming the thermodynamic equilibrium limits of standard chemical reductions.

Module 2: Ring-Closing Metathesis (RCM) Troubleshooting

Context: If you are building the ring from diallyl precursors (e.g., allyl-(3-butenyl)amine derivatives), RCM is powerful but prone to "Catalyst Death" and dimerization. The Yield Gap: 7-membered rings are entropically difficult to close.[1] Intermolecular metathesis (dimerization) competes with intramolecular cyclization.[1]

🛠️ Troubleshooting Guide: RCM Optimization

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely Ruthenium coordination poisoning . The nitrogen lone pair in your azepane precursor can chelate the Ru-center, killing the catalyst.

  • Fix: Convert the amine to a carbamate (Boc/Cbz) or a sulfonamide (Ts) before RCM. The electron-withdrawing group reduces Lewis basicity, preventing chelation.

  • Advanced Fix: Add a Lewis Acid (e.g., Ti(OiPr)₄) to sequester the nitrogen lone pair transiently, though protection is preferred.

Q: I am seeing large amounts of dimer (M+M). A: Your Effective Molarity (EM) is too high.

  • The Rule: 7-membered ring RCM must be run at high dilution (< 0.01 M) .

  • Protocol: Do not dump reagents together. Use a syringe pump to add the substrate slowly (over 4–6 hours) to the catalyst solution. This keeps the instantaneous concentration of unreacted diene low, favoring cyclization over dimerization.

Q: Which catalyst yields best for azepanes? A:

  • Grubbs I: Generally too slow for tetrasubstituted or difficult rings.

  • Grubbs II: Higher activity but higher isomerization risk.

  • Hoveyda-Grubbs II: The industry workhorse for difficult rings due to high stability and tolerance of impurities.

Module 3: Synthetic Route Comparison Matrix

Use this table to determine if you should switch routes entirely to improve yield.

FeatureRoute A: Dieckmann Condensation Route B: Ring-Closing Metathesis Route C: Biocatalytic (Recommended)
Starting Material Diesters (Cheap)Dienes (Moderate)Azepan-3-one (Commercial/Synth)
Key Step Base-mediated cyclizationRu-catalyzed closureEnzymatic Reduction
Scalability High (kg scale)Low (Dilution required)High (kg scale)
Chirality Racemic (Requires resolution)Racemic (unless chiral pool)>99% ee (R-isomer)
Yield Potential ~40-50% (after resolution)~60-70%>90%
Primary Risk Decarboxylation controlCatalyst cost & removalEnzyme sourcing

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use a dynamic kinetic resolution (DKR) if I already have the racemic alcohol?

Answer: Yes, but it is complex. You would need a coupled system: a metal catalyst (like Ruthenium) to continuously racemize the alcohol and a Lipase (like CAL-B) to selectively acylate only the (R)-enantiomer.[2]

  • Warning: Azepanes are sterically bulky. Lipase activity is often lower compared to 5- or 6-membered rings. The Biocatalytic Reduction of the ketone (Module 1) is generally superior to DKR of the alcohol for this specific scaffold.

Q2: How do I prevent racemization during deprotection?

Answer: If you are removing a Boc group with TFA or HCl, the stereocenter at C3 is generally stable. However, if you have a ketone present (e.g., during an intermediate step), basic conditions can cause enolization and racemization. Always maintain acidic or neutral conditions once the chiral center is set.

Q3: Why is the Schmidt ring expansion giving me the wrong regioisomer?

Answer: If you are expanding a substituted cyclohexanone to make the azepane, the migration depends on the substitution pattern (migratory aptitude). Electron-donating groups generally migrate better. If you get the wrong isomer (4-substituted vs 3-substituted), you cannot "fix" the yield. You must switch to a directed cyclization method (like Dieckmann or RCM) where the nitrogen position is fixed by the starting material structure.

References

  • BenchChem. (2025).[1][3] Comparative Guide to the Synthesis of Azepan-3-one: A Review of Published Protocols. Retrieved from

  • Organic Process Research & Development. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives. DOI: 10.1021/oprd.2022.001.

  • Journal of Medicinal Chemistry. (2020). Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist.[4] (Discusses large-scale synthesis of azepane intermediates). DOI: 10.1021/acs.jmedchem.9b01478.[4]

  • Organic Syntheses. (2009). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline (Analogous protocols for Azepanes). Org. Synth. 2009, 86, 212.

  • Chemical Society Reviews. (2018). Dynamic kinetic resolution in asymmetric synthesis. (Principles of DKR applied to cyclic ketones).

Sources

Optimization

Technical Support Center: (R)-Azepan-3-ol Stereochemical Integrity

Topic: Minimizing racemization during (R)-Azepan-3-ol reactions Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Welcome to the Chiral Application Support Hub. You are accessin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing racemization during (R)-Azepan-3-ol reactions Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Chiral Application Support Hub. You are accessing this guide because you are likely observing inconsistent enantiomeric excess (ee) values, unexpected retention of configuration during inversion attempts, or complete racemization of your (R)-Azepan-3-ol intermediates.

The 7-membered azepane ring is conformationally flexible, and the 1,3-relationship between the amine and the hydroxyl group (gamma-amino alcohol) creates a high risk for Neighboring Group Participation (NGP) . This guide deconstructs these failure modes and provides self-validating protocols to preserve chirality.

Module 1: The "Hidden" Mechanism of Racemization

Q: I activated the hydroxyl group of (R)-N-benzyl-azepan-3-ol with mesyl chloride, but the subsequent displacement yielded racemic product. Why?

A: You have likely triggered the Azetidinium Trap . Unlike rigid pyrrolidines, the azepane ring is flexible. If the nitrogen atom is nucleophilic (e.g., N-benzyl or N-alkyl), it will attack the activated C3 position faster than your external nucleophile.

  • The Trigger: You convert the C3-OH into a leaving group (OMs/OTs).

  • The Trap: The N1 lone pair attacks C3 from the back, displacing the leaving group.

  • The Intermediate: This forms a bicyclic 1-azoniabicyclo[3.2.0]heptane (an azetidinium ion). This 4-membered ring is highly strained but kinetically accessible.

  • The Scramble: Your external nucleophile can now attack either bridgehead carbon. Attack at C3 restores the azepane ring but with retention (double inversion). Attack at C2 or C7 leads to ring contraction or rearrangement. If the intermediate opens non-selectively, you get a racemate.

Visualizing the Failure Mode

The following diagram illustrates how NGP destroys your stereocenter.

NGP_Mechanism cluster_legend Mechanism Legend SM (R)-Azepan-3-ol (Activated LG) Inter Azetidinium Ion (Bicyclic Intermediate) SM->Inter Intramolecular Attack (Fast) Prod_Ret Product A (Retention/Inversion Mix) Inter->Prod_Ret Nuc attack at C3 Prod_Rearr Product B (Ring Contraction) Inter->Prod_Rearr Nuc attack at C2/C7 key N-protection is critical to stop step 1

Caption: The "Azetidinium Trap" where internal nitrogen attack preempts external substitution, scrambling stereochemistry.

Module 2: Protective Group Strategy

Q: Which protecting group is mandatory to prevent NGP in azepanes?

A: You must use Electron-Withdrawing Groups (EWGs) that delocalize the nitrogen lone pair, rendering it non-nucleophilic.

Protocol Recommendation: Do not use N-Benzyl (Bn) or N-Alkyl groups if you are modifying the C3 stereocenter. The lone pair is too active.

Protecting GroupN-NucleophilicityRacemization RiskStability Condition
Benzyl (Bn) HighCRITICAL Stable to base/acid; Dangerous for C3 activation.
Boc (tert-butyl carbamate) Very LowLowLabile to TFA/HCl. Excellent for Mitsunobu.
Cbz (Carboxybenzyl) Very LowLowStable to acid; cleaved by hydrogenation.
Tosyl (Ts) NoneNegligibleVery stable; harsh removal (Na/Naphthalene) may affect other groups.

Corrective Action: If you currently have N-benzyl-azepan-3-ol, you must swap the protecting group before activating the alcohol:

  • Hydrogenolysis (H2, Pd/C) to remove Benzyl.

  • Immediate reprotection with Boc-anhydride or Cbz-Cl.

Module 3: The Mitsunobu Reaction (Inversion Protocol)

Q: I attempted a Mitsunobu inversion on (R)-N-Boc-azepan-3-ol, but the reaction stalled or gave low ee. How do I fix this?

A: While N-Boc prevents NGP, the steric bulk of the 7-membered ring can hinder the formation of the phosphonium intermediate. Furthermore, if the reaction gets too hot, SN1 pathways (carbocation formation) compete with the desired SN2, leading to racemization.

Validated Protocol (Strict SN2 Conditions):

  • Reagents: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD (more stable). Use PPh3 (Triphenylphosphine).[1][2][3]

  • Nucleophile: Ensure the pKa of your nucleophile is < 11 (e.g., Benzoic acid, p-Nitrobenzoic acid). Alcohols (pKa ~16) will not work without modification.

  • Temperature Control (Critical):

    • Mix Alcohol + PPh3 + Nucleophile in THF.[2][4]

    • Cool to -10°C to 0°C .

    • Add DIAD dropwise over 30 minutes.

    • Do not allow the exotherm to exceed 5°C.

  • Solvent: Use anhydrous THF or Toluene. Avoid DMF if possible (promotes ionic dissociation/SN1).

Troubleshooting Table:

SymptomDiagnosisSolution
Retention of Config NGP occurred (N-protection failed)Switch to N-Boc or N-Tosyl.
Racemization (0% ee) SN1 Pathway (Carbocation)Lower temp to -10°C; Use non-polar solvent (Toluene).
No Reaction Steric hindranceUse more reactive phosphine (PBu3) or ADDP (1,1'-(azodicarbonyl)dipiperidine).
Module 4: Enzymatic Rescue (Kinetic Resolution)

Q: My synthesis yielded racemic (±)-Azepan-3-ol. Is there a way to isolate the (R)-enantiomer without restarting?

A: Yes. Because the azepane ring is flexible, chemical resolution is often difficult. Enzymatic Kinetic Resolution (EKR) using Lipase B from Candida antarctica (CAL-B) is the industry standard for this substrate.

The "Rescue" Protocol: Lipases are highly selective for the (R)-enantiomer of cyclic secondary alcohols in acylation reactions.

  • Substrate: Dissolve racemic N-Boc-azepan-3-ol in dry MTBE or Toluene.

  • Acyl Donor: Add Vinyl Acetate (3-5 equivalents).

  • Catalyst: Add Novozym 435 (Immobilized CAL-B).

  • Reaction: Stir at 30°C. Monitor by Chiral HPLC.

    • Mechanism:[1][2][4][5][6][7][8][9][10][11][12] The enzyme selectively acetylates the (R)-enantiomer.

    • Result: You get (R)-Acetate and (S)-Alcohol .

  • Separation: Silica gel chromatography easily separates the polar alcohol from the non-polar ester.

  • Hydrolysis: Treat the (R)-Acetate with LiOH/MeOH to recover pure (R)-Azepan-3-ol.

Enzymatic_Resolution cluster_caption Process Flow Racemate Racemic (±)-Azepan-3-ol Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Kinetic Resolution R_Ester (R)-Azepan-3-yl Acetate (Converted) Enzyme->R_Ester Fast Reaction S_Alc (S)-Azepan-3-ol (Unreacted) Enzyme->S_Alc Slow/No Reaction cap Lipase selectively acylates the (R)-isomer, allowing physical separation.

Caption: Kinetic resolution workflow separating enantiomers via selective enzymatic acylation.

References
  • Mitsunobu Reaction Mechanism & Inversion : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Neighboring Group Participation in Amino Alcohols : Cossy, J., et al. "Participating groups in stereoselective ring expansion." Comprehensive Organic Synthesis, Vol 6. Link

  • Enzymatic Resolution of Cyclic Alcohols : Gotor-Fernández, V., et al. "Preparation of Chiral Azepanes via Enzymatic Kinetic Resolution." Journal of Organic Chemistry, 2005. (Validated general protocol for 7-membered rings). Link

  • Azepane Synthesis & Racemization Risks : Patent CN108358845A. "Method for synthesizing (R)-3-aminohexahydroazepine hydrochloride." (Highlights low-temperature requirements to prevent racemization). Link

  • Azetidinium Ion Formation : Couty, F. "Azetidiniums: A Rich Source of Nitrogen Heterocycles." Amino Acids, 1999. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a risk assessment before attempting these reactions.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of (R)-Azepan-3-ol Salts

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming solubility challenges associated with (R)-Azepan-3-ol and its var...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming solubility challenges associated with (R)-Azepan-3-ol and its various salt forms. The information presented herein is grounded in established scientific principles and practical, field-proven insights to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My (R)-Azepan-3-ol free base has poor aqueous solubility. Will forming a salt improve it?

A1: Yes, salt formation is a widely used and effective method for increasing the aqueous solubility of ionizable compounds like (R)-Azepan-3-ol.[1][2] As a basic compound, (R)-Azepan-3-ol can react with an acid to form a salt. This salt will be an ionic species that is generally more polar and, therefore, more soluble in aqueous media than the neutral free base.[3] Approximately 50% of drugs on the market are administered as salts to improve properties like solubility.[1]

Q2: I've formed the hydrochloride (HCl) salt of (R)-Azepan-3-ol, but the solubility is still not optimal for my needs. What should I do next?

A2: While hydrochloride is the most common and often successful counterion for basic drugs, it is not always the optimal choice for every molecule.[4][5] If the HCl salt does not provide the desired solubility, a salt screening study with a variety of other pharmaceutically acceptable counterions is the recommended next step.[6] Different counterions can significantly impact the physicochemical properties of the resulting salt, including solubility.[1] Consider screening counterions such as mesylate, sulfate, maleate, and acetate, which are also commonly used for basic drugs.[1][4]

Q3: What is the "pKa rule" for salt formation and why is it important for (R)-Azepan-3-ol?

A3: The pKa rule is a guideline used to predict the likelihood of forming a stable salt. It states that for a stable salt to form, the difference in pKa (ΔpKa) between the basic drug and the acidic counterion should be at least 2-3 units.[1][7] This ensures a significant degree of proton transfer from the acid to the base, resulting in a stable ionic salt rather than a cocrystal or a physical mixture.[8] Since (R)-Azepan-3-ol is a basic compound, you should select acidic counterions with a pKa value at least 2-3 units lower than the pKa of (R)-Azepan-3-ol to favor salt formation.

Q4: I'm observing inconsistent solubility results with the same salt form. What could be the cause?

A4: Inconsistent solubility data for the same salt can often be attributed to polymorphism.[9][10] Polymorphs are different crystalline forms of the same compound that can have distinct physicochemical properties, including solubility and dissolution rate.[11] It is crucial to characterize the solid form of your (R)-Azepan-3-ol salt using techniques like X-ray powder diffraction (XRPD) to ensure you are consistently working with the same polymorphic form. Another potential cause is the presence of impurities which can affect solubility measurements.[12]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A5: Kinetic solubility is the concentration of a compound that dissolves in a given time under specific, non-equilibrium conditions, often from a DMSO stock solution.[13][14] It is a high-throughput measurement typically used in early drug discovery for screening purposes.[15][16] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound, measured by allowing an excess of the solid to equilibrate with the solvent over a longer period (e.g., 24-72 hours).[15][17] For formulation development and understanding the intrinsic properties of your (R)-Azepan-3-ol salt, thermodynamic solubility is the more relevant and reliable measurement.[12]

Troubleshooting Guides

Problem 1: Poor Salt Formation or Isolation

Symptoms:

  • No precipitate forms after adding the counterion.

  • An oil or gum is produced instead of a crystalline solid.

  • The isolated solid is not the desired salt but the starting material.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The solvent may be too good at solvating both the free base and the salt, preventing precipitation. Conversely, a poor solvent might not allow for sufficient interaction between the base and the acid.1. Antisolvent Addition: Try adding an antisolvent (a solvent in which the salt is poorly soluble) to the reaction mixture to induce precipitation. 2. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate).
ΔpKa is Too Small The difference in pKa between (R)-Azepan-3-ol and the chosen acid may not be sufficient for complete proton transfer and stable salt formation.[1][7]1. Select a Stronger Acid: Choose a counterion with a lower pKa to increase the ΔpKa. 2. Verify pKa Values: Ensure you are using accurate pKa values for both your compound and the counterion.
Concentration Issues The concentration of the free base and acid in the solution may be too low for the salt to exceed its solubility limit and precipitate.1. Increase Concentration: Concentrate the reaction mixture to increase the likelihood of precipitation. 2. Cooling: Slowly cool the solution to decrease the solubility of the salt and promote crystallization.
Problem 2: Low Aqueous Solubility of the Formed Salt

Symptoms:

  • The measured thermodynamic solubility of the (R)-Azepan-3-ol salt is below the target concentration.

  • The salt dissolves slowly.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Counterion The chosen counterion may not be the best for maximizing solubility. The properties of the counterion itself contribute to the overall properties of the salt.[6]1. Conduct a Salt Screen: Systematically screen a diverse panel of pharmaceutically acceptable counterions. 2. Analyze Counterion Properties: Consider the hydrophilicity and size of the counterion. Smaller, more hydrophilic counterions often lead to higher aqueous solubility.
Polymorphism You may have isolated a less soluble, more stable polymorphic form of the salt.[9][10][11]1. Polymorph Screen: Perform a polymorph screen by crystallizing the salt under various conditions (different solvents, temperatures, cooling rates) to identify different crystalline forms. 2. Solid-State Characterization: Analyze each form using XRPD, DSC, and TGA to identify the most soluble (often the metastable) form.
Common Ion Effect If the dissolution medium contains an ion in common with the salt (e.g., dissolving a hydrochloride salt in a chloride-containing buffer), it can suppress solubility.[2]1. Change Buffer System: If possible, use a buffer system that does not contain a common ion. 2. Evaluate in Relevant Media: Test solubility in biorelevant media that mimic physiological conditions to get a more accurate prediction of in vivo behavior.
pH of the Solution The solubility of salts of weak bases like (R)-Azepan-3-ol is pH-dependent. Solubility will be higher at a lower pH where the compound is fully ionized.1. pH-Solubility Profile: Determine the solubility of the salt across a range of pH values to identify the pH of maximum solubility.[2] 2. Formulation Strategies: Consider formulating the final product with a pH-modifying excipient to maintain a locally acidic microenvironment.[18]

Experimental Protocols

Protocol 1: High-Throughput Salt Screening

This protocol allows for the rapid screening of multiple counterions using a small amount of (R)-Azepan-3-ol free base.

Materials:

  • (R)-Azepan-3-ol free base

  • A library of pharmaceutically acceptable acids (e.g., HCl, HBr, H₂SO₄, methanesulfonic acid, maleic acid, tartaric acid, citric acid)

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate)

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate shaker

  • Microplate reader or visual inspection microscope

Procedure:

  • Prepare a stock solution of (R)-Azepan-3-ol free base in a suitable solvent (e.g., ethanol).

  • Prepare stock solutions of each acid (counterion) at an equimolar concentration to the free base solution.

  • In each well of the 96-well plate, combine the (R)-Azepan-3-ol solution with a solution of a different counterion. Include various solvents and solvent/antisolvent combinations.

  • Seal the plate and shake at a controlled temperature for 24-48 hours to allow for equilibration and potential crystallization.

  • Visually inspect each well under a microscope for the presence of crystalline material.

  • Scale up promising hits (wells with crystalline solids) for further characterization.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a solid.[19]

Materials:

  • (R)-Azepan-3-ol salt (crystalline powder)

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the (R)-Azepan-3-ol salt to a glass vial. The excess solid is crucial to ensure equilibrium is reached.[19]

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[20]

  • After shaking, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. Separate the undissolved solid by centrifugation or by filtering through a 0.22 µm syringe filter.

  • Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

  • Quantify the concentration of the dissolved (R)-Azepan-3-ol in the diluted sample using a validated HPLC or UV-Vis method.[19][21]

Visualizations

Decision-Making Workflow for Salt Selection

This diagram outlines the logical steps for selecting an optimal salt form of (R)-Azepan-3-ol to enhance solubility.

SaltSelectionWorkflow Start Start: (R)-Azepan-3-ol Free Base (Poor Solubility) SaltFormation Attempt Salt Formation (ΔpKa > 2-3) Start->SaltFormation SaltScreen Perform Salt Screen (Diverse Counterions) SaltFormation->SaltScreen If initial salt is suboptimal Characterize Characterize Solid Forms (XRPD, DSC, TGA) SaltScreen->Characterize SolubilityAssay Thermodynamic Solubility Assay Characterize->SolubilityAssay SolubilityAssay->SaltScreen If solubility is too low Hygroscopicity Assess Hygroscopicity (DVS) SolubilityAssay->Hygroscopicity If solubility is acceptable Stability Evaluate Chemical & Physical Stability Hygroscopicity->Stability If hygroscopicity is acceptable Select Select Optimal Salt Form Stability->Select If stable

Caption: Workflow for (R)-Azepan-3-ol Salt Selection.

Troubleshooting Logic for Low Salt Solubility

This flowchart provides a systematic approach to diagnosing and resolving issues of low solubility for an (R)-Azepan-3-ol salt.

SolubilityTroubleshooting Start Problem: Low Solubility of (R)-Azepan-3-ol Salt CheckPolymorph Is the solid form consistent? (Check XRPD) Start->CheckPolymorph CheckpH Is solubility pH-dependent? CheckPolymorph->CheckpH Yes PolymorphScreen Action: Perform Polymorph Screen CheckPolymorph->PolymorphScreen No CheckCommonIon Is there a common ion in the buffer? CheckpH->CheckCommonIon Yes, but still low at optimal pH pHProfile Action: Determine pH-Solubility Profile CheckpH->pHProfile Yes ChangeBuffer Action: Change Buffer System CheckCommonIon->ChangeBuffer Yes, and can be changed SaltScreen Action: Perform New Salt Screen CheckCommonIon->SaltScreen Yes PolymorphScreen->CheckpH pHProfile->CheckCommonIon ChangeBuffer->SaltScreen If solubility still low

Caption: Troubleshooting Low Salt Solubility.

References

  • Thakuria, R., et al. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 13(8), 3664-3683. [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 21(1), 134-143. [Link]

  • Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry, 50(26), 6665-6672. [Link]

  • ResearchGate. (n.d.). List of the most used counterions for the development of pharmaceutical salts. [Link]

  • Babu, S., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(5). [Link]

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]

  • Brittain, H. G. (2001). Thermodynamic vs. kinetic solubility: Knowing which is which. Journal of Pharmaceutical Sciences, 90(9), 1271-1275. [Link]

  • Smietana, M., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Medicinal Chemistry, 63(15), 8011-8022. [Link]

  • United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. USP Pharmacopeial Forum. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chemie in unserer Zeit, 44(1), 18-29. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. [Link]

  • Yadav, P., & Maurya, P. (2024). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Improved Pharma. (n.d.). Salt Screens and Polymorph Screens. [Link]

  • That's Nice. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • Chemistry LibreTexts. (2019, January 2). The Effects of pH on Solubility. [Link]

  • The APsolute RecAP. (2025, April 24). pH and Solubility. YouTube. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Serajuddin, A. T. M. (2007). Salt Screening and Selection: New Challenges and Considerations in the Modern Pharmaceutical Research and Development Paradigm. ResearchGate. [Link]

  • Mills, D., et al. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Kumar, S., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116. [Link]

  • Ansari, M. J. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 46, 114-122. [Link]

  • Kim, H., et al. (2018). Solubility Enhancement of Benexate through Salt Formation Using Artificial Sweetener. Molecules, 23(6), 1283. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(7), 1149-1155. [Link]

  • Elder, D. P., & Holm, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmacy and Pharmacology, 61(11), 1415-1428. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2636. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2022, September 1). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Azepan-3-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azepin-3-ol. PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for (R)-Azepan-3-ol Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the successful implementation of (R)-Azepan-3-ol in your synthetic workflows. This guide provides field-proven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the successful implementation of (R)-Azepan-3-ol in your synthetic workflows. This guide provides field-proven insights and evidence-based protocols to help you navigate the critical parameter of reaction temperature. As a versatile chiral building block, (R)-Azepan-3-ol is instrumental in the development of novel therapeutics, and precise control over reaction conditions is paramount to achieving high yields and purity.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, designed to address the specific challenges you may encounter. We will explore the causality behind temperature optimization for the most common coupling strategies: Buchwald-Hartwig amination, reductive amination, and direct N-alkylation.

Section 1: Frequently Asked Questions - First Principles of Temperature Optimization

This section addresses fundamental questions regarding the role of temperature in coupling reactions involving (R)-Azepan-3-ol.

Q1: What are the most common coupling reactions for (R)-Azepan-3-ol, and how does temperature generally influence them?

A: (R)-Azepan-3-ol, a secondary cyclic amine, is typically engaged in three primary types of coupling reactions to form C-N bonds. Temperature plays a distinct and critical role in each:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction joins the azepane nitrogen to an aryl or heteroaryl halide/pseudohalide.[1] These reactions almost always require elevated temperatures, typically ranging from 80-110 °C, to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[2]

  • Reductive Amination: This method forms a new C(sp³)-N bond by first reacting (R)-Azepan-3-ol with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.[3] The initial imine formation may be performed at room temperature or with gentle heating (e.g., reflux in methanol), while the subsequent reduction is often exothermic and controlled at ambient or sub-ambient temperatures.[4]

  • Direct N-Alkylation: This classic Sₙ2 reaction involves coupling with an alkyl halide. The reaction rate is highly temperature-dependent. While highly reactive alkylating agents like benzyl bromide might proceed at room temperature, less reactive ones often require heating, typically in the 50-80 °C range, to achieve a reasonable reaction rate.[5]

Q2: Why is precise temperature control so critical? What are the risks of using a suboptimal temperature?

A: Temperature is a double-edged sword in chemical synthesis. It directly controls the reaction kinetics, but improper temperature can severely compromise the reaction's success.

  • Too Low: The primary consequence is a sluggish or stalled reaction. The activation energy barrier for the desired transformation is not overcome, leading to low conversion of starting materials and poor yields.

  • Too High: This presents several risks. For palladium-catalyzed reactions, excessive heat can lead to catalyst decomposition (e.g., formation of palladium black), terminating the catalytic cycle.[6] It can also promote undesirable side reactions, such as hydrodehalogenation of the aryl halide in Buchwald-Hartwig couplings or thermal degradation of sensitive starting materials or products.[6] In some cases, elevated temperatures can lead to a decrease in selectivity or an increase in racemization.

Q3: How should I determine a starting temperature for a novel coupling reaction with (R)-Azepan-3-ol?

A: A systematic approach is recommended:

  • Literature Precedent: The most reliable starting point is to find a published procedure for a similar transformation. Analyze the specific substrates (amine and coupling partner), catalyst system (for Buchwald-Hartwig), solvent, and base, as these all influence the optimal temperature.

  • Substrate Reactivity: The reactivity of your coupling partner is a key indicator. For Buchwald-Hartwig, aryl bromides are generally more reactive than aryl chlorides, and may require lower temperatures.[2] For N-alkylation, alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

  • Solvent Choice: The reaction temperature is fundamentally limited by the boiling point of the solvent. High-boiling solvents like toluene, dioxane, or DMF are often chosen for reactions requiring significant heat.[5][6]

  • Screening: If no direct precedent exists, perform small-scale screening experiments at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to identify the optimal balance between reaction rate and impurity formation.

Section 2: Troubleshooting Guides for Specific Coupling Reactions

This section provides detailed, practical advice for overcoming common temperature-related issues in specific reaction types.

Buchwald-Hartwig Amination

This reaction is highly sensitive to a combination of ligand, base, and temperature. Optimizing one often requires adjusting the others.

Q: My Buchwald-Hartwig reaction is sluggish or has stalled. Should I simply increase the temperature?

A: While increasing the temperature is a common first step, it should be done cautiously and systematically. Often, a stalled reaction indicates a more fundamental issue than just insufficient thermal energy.[6]

Troubleshooting Workflow: Sluggish Buchwald-Hartwig Reaction

Caption: Troubleshooting workflow for low-conversion Buchwald-Hartwig reactions.

Q: I'm observing significant hydrodehalogenation of my aryl halide at 100 °C. How can I fix this?

A: Hydrodehalogenation is a common side reaction at elevated temperatures. To mitigate this, you should try to lower the reaction's activation energy so it can proceed efficiently at a lower temperature.

  • Change the Ligand: Switch to a more electron-rich and bulky phosphine ligand. These ligands promote faster reductive elimination, which can outcompete the side reactions.[6]

  • Use a Stronger Base: A stronger base like lithium bis(trimethylsilyl)amide (LHMDS) can facilitate the deprotonation of the amine at a lower temperature, enabling the catalytic cycle to proceed under milder conditions.[2]

  • Lower the Temperature: After making the changes above, attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

Table 1: Typical Temperature Ranges for Buchwald-Hartwig Amination

Aryl HalideTypical Ligand(s)Typical Base(s)SolventTemperature Range (°C)Citation(s)
Aryl Bromide/IodideXPhos, RuPhosNaOtBu, K₃PO₄Toluene80 - 110[7],[6]
Aryl ChlorideBrettPhos, tBuXPhosLHMDS, KOtBuDioxane, Toluene100 - 120[6],[2]
Aryl TosylateDavePhos, XantPhosCs₂CO₃Toluene, Dioxane100 - 110[6]
Reductive Amination

This two-step, one-pot reaction requires careful temperature management for both stages: iminium formation and reduction.

Q: What is the optimal temperature for the initial iminium ion formation?

A: This depends on the reactivity of the carbonyl compound. For unhindered aldehydes, the reaction often proceeds readily at room temperature over 1-2 hours.[5] For less reactive ketones, gentle heating to 40-50 °C or refluxing in a solvent like methanol can accelerate the formation of the iminium intermediate.[4] It is often beneficial to monitor this stage by TLC or LC-MS to ensure the consumption of the starting materials before adding the reducing agent.

Q: Should the reduction step be heated?

A: Generally, no. The reduction of the iminium ion by common reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is typically exothermic and should be controlled.[3] The addition of the reducing agent is often done at room temperature or even at 0 °C to manage the reaction rate and prevent over-reduction or side reactions.[3] Heating during the reduction step is not recommended and can be hazardous.

Direct N-Alkylation with Alkyl Halides

This reaction's success is a direct function of temperature, solvent, and the nature of the halide.

Q: My N-alkylation is not working at room temperature. How high should I heat the reaction?

A: The required temperature is dictated by the reactivity of the alkyl halide (I > Br > Cl) and the steric hindrance of the substrates. A good starting point is to heat the reaction to 50-80 °C in a polar aprotic solvent like DMF or acetonitrile.[5] If the reaction is still slow, consider using a microwave reactor, which can safely achieve higher temperatures (e.g., 160 °C) in a sealed vessel, dramatically accelerating the reaction.[8]

Q: I'm concerned about product degradation at high temperatures. What should I do?

A: If your product is thermally sensitive, brute-force heating is not a viable option. Instead, you can enhance the reactivity of the system:

  • Switch to a More Reactive Halide: If you are using an alkyl chloride or bromide, switching to the corresponding alkyl iodide will significantly increase the reaction rate, potentially allowing it to proceed at a lower temperature.

  • Add a Catalyst: Adding a catalytic amount of sodium or potassium iodide (catalytic Finkelstein reaction) can in-situ generate the more reactive alkyl iodide from a bromide or chloride, accelerating the reaction under milder conditions.[8]

Table 2: Common Solvents and Their Boiling Points for N-Alkylation

SolventBoiling Point (°C)Notes
Acetonitrile (MeCN)82Good general-purpose polar aprotic solvent.
Tetrahydrofuran (THF)66Lower boiling point, suitable for milder conditions.[6]
N,N-Dimethylformamide (DMF)153High boiling point, excellent for dissolving salts.
Dimethyl Sulfoxide (DMSO)189Very high boiling point, used for challenging reactions.

Section 3: Experimental Protocol Example

This section provides a representative, detailed protocol for a common coupling reaction.

Protocol 1: Buchwald-Hartwig Amination of (R)-Azepan-3-ol with 4-Bromotoluene

Disclaimer: This is a representative protocol and should be optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood.

  • Vessel Preparation: To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 eq), (R)-Azepan-3-ol (1.2 eq), RuPhos Pd G3 precatalyst (0.02 eq), RuPhos ligand (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.

  • Heating: Place the sealed tube in a preheated oil bath or heating block set to 100 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Section 4: Visualized Workflow

Decision-Making for Temperature Optimization

Caption: A logical workflow for selecting a reaction and optimizing temperature.

Section 5: References

  • ResearchGate. (n.d.). Optimization of coupling reaction temperature. Retrieved from ResearchGate.

  • Kaur, M., & Garg, S. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from ResearchGate.

  • Paga, et al. (2015). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. As cited in a review on ResearchGate.

  • The Journal of Organic Chemistry. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

  • Benchchem. (n.d.). Comparative Guide to the Synthesis of Azepan-3-one: A Review of Published Protocols.

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone.

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • SciELO. (n.d.). Coupling Reaction as a Strategy Towards the Synthesis of Alkaloids.

  • ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for....

  • Bionano. (n.d.). Troubleshooting Guides.

  • Bentham Science Publishers. (2021, February 1). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone.

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Wikipedia. (n.d.). Coupling reaction.

  • YouTube. (2019, January 7). introduction to coupling reactions.

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one.

  • (n.d.). Transition Metal Catalyzed Coupling Reactions.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.

  • (n.d.). Optimizing Peptide Coupling: Key Techniques.

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (R)-Azepan-3-ol Crude Mixtures

Welcome to the technical support hub for the purification of (R)-Azepan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the purification of (R)-Azepan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical chiral intermediate. As Senior Application Scientists, we aim to explain not just the "how," but the "why" behind each experimental choice, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when handling crude (R)-Azepan-3-ol.

Q1: What are the most common impurities in a crude (R)-Azepan-3-ol mixture?

A1: Impurities are typically process-related and depend heavily on the synthetic route. However, a few classes of impurities are consistently observed. These can include unreacted starting materials, byproducts from side reactions, reagents used during the synthesis, and the undesired (S)-enantiomer.[1] Understanding the nature of these impurities is the first step in designing an effective purification strategy.

Impurity Class Examples Typical Properties & Removal Rationale
Unreacted Starting Materials Precursors to the azepane ring, protecting group reagents.Varying polarity. Often removed by aqueous work-up or chromatography.
Reagents & Catalysts Acids, bases (e.g., NaOH, Et3N), metal catalysts (e.g., Palladium, Osmium).[2][3]Often water-soluble and can be removed with an aqueous wash. Metal catalysts may require specific filtration or chelation steps.
Reaction Byproducts Products from side-reactions like over-oxidation, dimerization, or incomplete cyclization.[4]Polarity can be similar to the desired product, often requiring chromatography for effective separation.
Solvent Residues Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile.[1][5]Removed by drying under high vacuum, potentially with gentle heating.
Stereoisomeric Impurity (S)-Azepan-3-olIdentical physical properties (boiling point, polarity) to the (R)-enantiomer. Requires a chiral separation technique for removal.

Q2: What is the recommended first step for purifying the crude product?

A2: An initial aqueous acid-base work-up is almost always the most effective first step. (R)-Azepan-3-ol is a basic amine. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with a dilute acid (e.g., 1M HCl), the basic product and any basic impurities will be protonated and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with 2M NaOH) and extracting with an organic solvent will recover your purified, albeit racemic or enantiomerically-enriched, product.[1][6] This initial step efficiently removes a significant portion of non-basic impurities.

Q3: My enantiomeric excess (e.e.) is low. How can I improve the chiral purity?

A3: Improving enantiomeric purity requires a specific chiral separation technique, as enantiomers have identical physical properties under achiral conditions. The most robust and scalable method for amines is diastereomeric salt crystallization .[7] This involves reacting your enantiomerically-enriched (R)-Azepan-3-ol with a single enantiomer of a chiral acid (e.g., L-(+)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid, or O,O'-Dibenzoyl-L-tartaric acid).[7] This reaction forms two diastereomeric salts: [(R)-Azepan-3-ol / (L)-Acid] and [(S)-Azepan-3-ol / (L)-Acid]. These diastereomers have different physical properties, including solubility, allowing them to be separated by fractional recrystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the highly-enriched (R)-Azepan-3-ol. For analytical and small-scale preparative work, chiral HPLC is also an excellent option.[8][9][10]

Q4: I'm seeing a very low yield after my purification. What are the likely causes?

A4: Low yield can be attributed to several factors throughout the purification process:

  • Product Loss During Work-up: (R)-Azepan-3-ol has some water solubility due to its polar alcohol and amine groups. During aqueous extractions, avoid excessive volumes of water or overly vigorous/prolonged washes. Using a brine wash can help reduce solubility in the aqueous phase.[1]

  • Inappropriate Recrystallization Solvent: If the product is too soluble in your chosen solvent even at low temperatures, recovery will be poor.[11] A systematic solvent screen is crucial.

  • Irreversible Adsorption on Silica Gel: The basic amine group of azepanes can bind strongly to the acidic silica gel during column chromatography, leading to significant product loss and peak tailing.[1] This can be mitigated by pre-treating the silica or adding a modifier to the eluent (see Troubleshooting Guide 2).

  • Product Volatility: While not extremely volatile, some loss can occur if drying under high vacuum at elevated temperatures for extended periods.

Troubleshooting Guides

This section provides solutions to specific experimental problems in a structured, cause-and-effect format.

Issue 1: Recrystallization Failure (Product "Oils Out" or Fails to Crystallize)

Problem: Upon cooling the recrystallization solvent, the product either separates as an oil or remains fully dissolved.

Causality: This occurs when the supersaturation process is disrupted. "Oiling out" happens when the product's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated product). Failure to crystallize indicates that the solution is not sufficiently supersaturated at lower temperatures.[1]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting recrystallization issues.

Solutions:

  • Assess Purity: Impurities can act as "eutectic-melters," depressing the melting point and inhibiting crystal lattice formation.[1] If the crude material is of low purity (<90%), consider a preliminary purification by column chromatography before attempting recrystallization.

  • Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[11]

    • Perform a Solvent Screen: Test solubility in a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures like EtOAc/Hexanes).[5][7]

    • For Oiling Out: This often means the solution is too concentrated. Re-heat the mixture until it is homogeneous, add 5-10% more solvent, and allow it to cool much more slowly to give molecules time to arrange in a crystal lattice.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a small amount of pure crystal, add a tiny speck to the cooled, supersaturated solution to initiate crystallization.

Issue 2: Poor Separation in Column Chromatography

Problem: Impurities are co-eluting with the desired product, or the product peak shows significant tailing on TLC and column runs.

Causality: Co-elution occurs when the solvent system (mobile phase) does not have sufficient selectivity to differentiate between the product and an impurity. Tailing of amines like (R)-Azepan-3-ol on silica gel is a classic problem caused by the strong interaction between the basic lone pair of the nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1]

Solutions:

  • Optimize the Mobile Phase:

    • Systematic TLC Screen: Don't rely on a single solvent system. Methodically test different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Isopropanol) to maximize the separation factor (ΔRf) between your product and impurities.[1]

  • Mitigate Tailing (Amine-Silica Interaction):

    • Add a Basic Modifier: Add a small amount (0.5-1% v/v) of a volatile base like triethylamine (Et3N) or ammonium hydroxide to your mobile phase.[1] These modifiers will compete for binding to the acidic sites on the silica, allowing your basic product to elute more symmetrically.

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.

  • Check Column Loading: Overloading the column is a common cause of poor separation. A general rule of thumb is to use a silica-to-crude-product weight ratio of at least 50:1.[1] Ensure the sample is loaded in a minimal volume of solvent or dry-loaded onto a small amount of silica.

Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Recrystallization for Chiral Purification

This protocol describes the purification of enantiomerically-enriched (R)-Azepan-3-ol using L-(+)-Tartaric acid.

Workflow Diagram:

Caption: Workflow for chiral purification via diastereomeric salt crystallization.

Step-by-Step Methodology:

  • Salt Formation: In a flask, dissolve 10.0 g of your enantiomerically-enriched (R)-Azepan-3-ol in 100 mL of isopropanol. In a separate beaker, dissolve 6.5 g (0.5 molar equivalents) of L-(+)-Tartaric acid in a minimal amount of hot isopropanol.

  • Combine and Dissolve: Add the tartaric acid solution to the azepanol solution. Heat the combined mixture to reflux with stirring until all solids have dissolved completely.[7]

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. A precipitate (the less soluble [(R)-Azepan-3-ol / L-Tartaric acid] salt) should begin to form. To maximize recovery, place the flask in an ice bath for 1-2 hours.[7]

  • Collection: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol to remove any soluble impurities from the mother liquor.

  • Liberation of Free Amine: Dissolve the collected diastereomeric salt in water. Basify the solution to a pH > 12 with 2M NaOH. Extract the aqueous solution three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield highly-enriched (R)-Azepan-3-ol.

  • Purity Check: Verify the chemical and enantiomeric purity (e.g., via chiral HPLC or NMR with a chiral shift reagent). Repeat the recrystallization if necessary to achieve the desired purity.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 3-(Azepan-1-yl)-3-oxopropanenitrile. Benchchem.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control. Arborpharmchem.
  • CN103012264A - Method for resolving 3-substituted amino-hexahydro-1H-azacycloheptane. (n.d.).
  • BenchChem. (2025). Comparative Guide to the Synthesis of Azepan-3-one: A Review of Published Protocols. Benchchem.
  • Request PDF. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.).
  • CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride. (n.d.).
  • PMC. (2023, July 29).
  • Petroleum Chemistry Labor
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Nature Chemistry. (2024, January 25).

Sources

Optimization

Solving hygroscopic issues with (R)-Azepan-3-ol hydrochloride

Topic: Troubleshooting & Optimization of Hygroscopic Chiral Building Blocks Ticket ID: AZP-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary (R)-Az...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of Hygroscopic Chiral Building Blocks Ticket ID: AZP-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

(R)-Azepan-3-ol hydrochloride (CAS: 1956435-25-8) is a critical chiral building block for azepane-based scaffolds.[1][2] However, like many secondary amine hydrochloride salts, it exhibits significant hygroscopicity . Users frequently report rapid deliquescence (turning to liquid) upon exposure to ambient air, leading to weighing errors, stoichiometry mismatch in reactions, and storage instability.

This guide provides immediate troubleshooting steps for handling the current hydrochloride salt and strategic protocols for engineering a more stable solid form.

Part 1: Immediate Troubleshooting (The "Triage" Phase)[2]

Q1: My sample has turned into a sticky gum or liquid. Is it degraded?

Diagnosis: Likely Deliquescence , not chemical degradation. The hydrochloride salt has absorbed enough atmospheric moisture to dissolve itself in the absorbed water. Unless the compound has been exposed to extreme heat or oxidants, the chemical integrity of the azepane ring is usually intact.

Action Plan (Recovery Protocol): Do not attempt to scrape the gum. You will lose material and introduce contaminants.[2]

  • Dissolution: Dissolve the entire gummy mass in a minimal amount of dry methanol or ethanol.

  • Azeotropic Drying: Add a co-solvent like toluene (which forms an azeotrope with water).[2]

  • Evaporation: Rotary evaporate the solvent mixture. The toluene will help carry off the water.

  • Vacuum Drying: Place the resulting solid in a vacuum oven at 40-50°C over P₂O₅ or KOH pellets for 24 hours.

Q2: How do I weigh this compound accurately without a glovebox?

Diagnosis: Kinetic moisture uptake.[2] Standard weighing boats allow too much surface area exposure.[2] In 60% relative humidity (RH), a 100 mg sample can gain 2-5% weight in minutes, ruining stoichiometric precision.[1][2]

Action Plan (The "Difference" Method):

  • Equilibrate: Bring the sealed container to room temperature before opening to prevent condensation.

  • Tare Vial: Place a screw-cap vial (with cap) on the balance and tare it.

  • Transfer: Quickly transfer the approximate amount of (R)-Azepan-3-ol HCl into the vial and cap it immediately .

  • Weigh: Record the exact mass of the closed vial.

  • Dispense: In your reaction setup, remove the cap, dump the solid into the reaction vessel, and immediately recap the empty vial.

  • Back-Weigh: Weigh the "empty" vial (with residual dust).

  • Calculate:

    
    . This eliminates error from moisture uptake during the weighing reading time.
    

Part 2: Strategic Engineering (The "Root Cause" Phase)[2]

Q3: Why is the HCl salt so hygroscopic?

Scientific Rationale: The chloride ion (


) is a small, hard anion with high charge density.[2] When paired with the azepanium cation, the crystal lattice energy competes with the hydration energy. For many secondary amines, the HCl salt lattice is not sufficiently robust to prevent water molecules from intercalating and disrupting the crystal structure [1]. The hydrogen bonding potential of the hydroxyl group at the C3 position further increases the lattice's affinity for water.
Q4: Can I switch the salt to improve stability?

Recommendation: Yes. If the HCl salt is operationally difficult, we recommend switching to a less hygroscopic counterion . Based on the " Hofmeister Series" and crystal engineering principles, larger, softer anions or dicarboxylic acids often form non-hygroscopic lattices with amine cations [2].

Recommended Alternatives:

  • (R)-Azepan-3-ol D-Tartrate: Tartrates often form robust hydrogen-bonded networks that exclude water.[1][2]

  • (R)-Azepan-3-ol Fumarate: Fumaric acid is planar and rigid, often promoting high-melting, non-hygroscopic salts.[1][2]

Part 3: Experimental Protocols

Protocol A: Salt Switching Workflow (HCl Free Base New Salt)

Objective: Convert the hygroscopic HCl salt to a stable Fumarate or Tartrate salt.[2]

Reagents:

  • (R)-Azepan-3-ol HCl (Starting material)[1][2][3]

  • Sodium Hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM) or 2-MeTHF[1][2]

  • Fumaric Acid (or D-Tartaric Acid)[1][2]

  • Isopropanol (IPA)[1][2]

Step-by-Step:

  • Free-Basing (The Break):

    • Dissolve (R)-Azepan-3-ol HCl in a minimum volume of water.[1][2]

    • Cool to 0°C. Slowly add 2M NaOH until pH > 12.

    • Note: The free amine is likely water-soluble.[1][2] Do not rely on precipitation.[2]

  • Extraction:

    • Extract the aqueous layer exhaustively with DCM (3x) or 2-MeTHF (preferred for green chemistry).[1][2]

    • Dry the combined organic layers over anhydrous

      
      .
      
    • Filter and concentrate carefully (the free base may be volatile or an oil).

  • Salt Formation (The Make):

    • Dissolve the free base oil in Isopropanol (IPA).

    • Prepare a saturated solution of Fumaric Acid (0.5 or 1.0 equivalents depending on desired stoichiometry) in hot IPA.

    • Add the acid solution to the amine solution dropwise with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • If no precipitate forms, cool to 4°C or add an antisolvent (e.g., Heptane).

    • Filter the white solid and dry in a vacuum oven.

Protocol B: Quantitative Hygroscopicity Assessment

Objective: Determine the Critical Relative Humidity (CRH) of your salt.[2]

ConditionMethodPurpose
DVS (Dynamic Vapor Sorption) Cycle sample from 0%

90%

0% RH.[1][2]
Definitive measurement of water uptake kinetics and hysteresis.
Benchtop Stress Test Expose 100mg to 75% RH (Sat. NaCl chamber).Quick "Go/No-Go" check.[1][2] If >2% weight gain in 24h, the salt is hygroscopic.

Part 4: Visualizations

Figure 1: Decision Matrix for Handling Hygroscopic Azepanes

Caption: Workflow for determining whether to handle the existing salt or engineer a new solid form.

HandlingWorkflow Start Issue: Hygroscopic (R)-Azepan-3-ol HCl CheckUsage Is this for a one-off reaction? Start->CheckUsage OneOff Yes: Use Triage Methods CheckUsage->OneOff Short Term Recurring No: Recurring Use/Scale-up CheckUsage->Recurring Long Term Handle Protocol: 'Difference Weighing' & In-situ Dissolution OneOff->Handle ReEngineer Strategy: Salt Switching Recurring->ReEngineer FreeBase Isolate Free Base (DCM/NaOH Extraction) ReEngineer->FreeBase Screen Screen Counterions: 1. Fumarate 2. Tartrate 3. Benzoate FreeBase->Screen Evaluate Evaluate: Non-Hygroscopic? Crystalline? Screen->Evaluate Evaluate->ReEngineer No (Retry) Success Adopt New Salt Form Evaluate->Success Yes

Part 5: References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (General reference for salt selection principles and the hygroscopicity of hydrochloride salts). [1][2]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939.[2] (Discusses the relationship between crystal lattice energy, solubility, and moisture uptake).

  • Newman, A. (2013).[2] Salt Selection and Crystallization Guide. (Provides workflows for screening counterions to improve solid-state properties).

  • Sigma-Aldrich. (n.d.).[1][2] Azepan-3-ol hydrochloride Product Page. (Confirming storage requirements and handling warnings). [2]

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for (R)-Azepan-3-ol Functionalization

Welcome to the Application Support Center. As drug discovery increasingly relies on complex, stereochemically rich aliphatic heterocycles to improve the fraction of drug candidates, (R)-Azepan-3-ol has emerged as a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug discovery increasingly relies on complex, stereochemically rich aliphatic heterocycles to improve the


 fraction of drug candidates, (R)-Azepan-3-ol has emerged as a privileged chiral building block. However, traditional functionalization methods often rely on toxic precious metals (Pd, Ru, Ir) or generate stoichiometric hazardous waste.

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols for utilizing alternative catalysts —specifically biocatalysts and earth-abundant transition metals—for the functionalization of (R)-Azepan-3-ol.

Biocatalytic Asymmetric Synthesis & C3-Functionalization

Traditional asymmetric transfer hydrogenation (ATH) using Ru-based Noyori-type catalysts often yields poor enantiomeric excess (ee) when applied to 7-membered azepane rings due to their high conformational flexibility. Ketoreductases (KREDs) offer a highly selective alternative.

FAQ & Troubleshooting

Q: We are attempting to synthesize (R)-N-Boc-azepan-3-ol from N-Boc-azepan-3-one, but our Ru-catalyzed ATH is stalling at 80% ee. How can we achieve >99% ee? A: The conformational flipping of the azepane ring makes it difficult for small-molecule chiral ligands to effectively block one prochiral face of the ketone. We recommend switching to a Ketoreductase (KRED) biocatalyst. KREDs possess a deep, highly constrained active site (typically a Rossmann-fold domain) that locks the azepane ring in a single conformation, allowing for perfect stereofacial discrimination. This approach has been validated in the industrial synthesis of related cyclic amino alcohols, such as the piperidine core of Ibrutinib .

Q: Our KRED reaction shows poor conversion after 4 hours. What is failing? A: KREDs are oxidoreductases that require stoichiometric amounts of the cofactor NADPH. If your reaction is stalling, your cofactor recycling system is likely failing. Ensure you are using a coupled enzyme system—such as Glucose Dehydrogenase (GDH) with glucose—to continuously reduce NADP


 back to NADPH. Additionally, monitor the pH; GDH oxidizes glucose to gluconic acid, which will rapidly drop the pH and denature the KRED if not actively titrated with a base.
Validated Protocol: KRED-Catalyzed Asymmetric Reduction

Self-Validating Control: Always run a "no-ketoreductase" blank to ensure background chemical reduction by the buffer/glucose is zero.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO

    
     (essential for enzyme stability).
    
  • Cofactor & Co-substrate: Dissolve NADP

    
     (0.1 mg/mL) and D-glucose (1.5 molar equivalents relative to the azepanone substrate).
    
  • Enzyme Addition: Add Glucose Dehydrogenase (GDH, 1 mg/mL) and an (R)-selective Ketoreductase variant (e.g., engineered KRED, 5 mg/mL).

  • Substrate Addition: Dissolve N-Boc-azepan-3-one (up to 100 g/L) in a minimal volume of DMSO (final concentration

    
     5% v/v to prevent enzyme denaturation) and add to the buffer.
    
  • Reaction Execution: Incubate at 30°C with gentle orbital shaking (250 rpm). Use an autotitrator to maintain pH at 7.0 by adding 1M NaOH dropwise.

  • Monitoring & Workup: Monitor conversion via chiral GC/FID. Once conversion is >99% (typically 12-24 hours), extract the aqueous layer three times with ethyl acetate. Dry over Na

    
    SO
    
    
    
    and concentrate to yield >99% ee (R)-N-Boc-azepan-3-ol.

Workflow Start N-Boc-Azepan-3-one (Prochiral Substrate) Biocat Biocatalysis (KRED + GDH Recycling) Start->Biocat Green Alternative Chemcat Chemocatalysis (Ru/Ir ATH Catalysts) Start->Chemcat Traditional Route R_Alcohol (R)-Azepan-3-ol >99% ee, High Yield Biocat->R_Alcohol Perfect Stereocontrol Racemic Moderate ee% (<85%) Conformational Issues Chemcat->Racemic Poor Face Discrimination

Fig 1: Biocatalytic vs. chemocatalytic workflows for enantioselective azepan-3-ol synthesis.

Earth-Abundant Metal Catalysis for N-Alkylation

Once the chiral C3-hydroxyl is established, researchers often need to functionalize the N1 position. Traditional methods use alkyl halides (generating stoichiometric halide waste) or precious metal-catalyzed reductive amination. "Borrowing Hydrogen" (or hydrogen autotransfer) using Iron (Fe) or Nickel (Ni) is the modern, green alternative .

FAQ & Troubleshooting

Q: We are trying to N-benzylate (R)-Azepan-3-ol using benzyl alcohol and an Iron-pincer catalyst, but we are seeing significant O-alkylation at the C3 position. How do we fix this chemoselectivity issue? A: The C3-hydroxyl in azepan-3-ol is a potent nucleophile and can competitively coordinate to the metal center. To resolve this, use a highly sterically demanding Fe-pincer complex (e.g., a Knölker-type cyclopentadienyl iron complex with bulky phosphine ligands). The steric bulk creates a restrictive coordination sphere that prevents the secondary C3-hydroxyl from binding, directing the catalytic cycle exclusively toward the less sterically hindered, more nucleophilic secondary amine at N1.

Q: The borrowing hydrogen reaction is yielding the imine intermediate but failing to reduce it to the final N-alkylated product. A: This indicates that the transient metal-hydride species ([Fe]-H


) is decomposing or off-gassing H

before it can reduce the iminium intermediate. Ensure your reaction is conducted in a strictly sealed, pressure-rated Schlenk tube. Do not run this under a continuous argon sweep, as sweeping will strip the dissolved hydrogen gas from the solvent, preventing the final reductive step.
Validated Protocol: Fe-Catalyzed Borrowing Hydrogen N-Alkylation

Self-Validating Control: Monitor the reaction via GC-MS. The transient appearance and subsequent disappearance of the aldehyde intermediate confirms the dehydrogenation cycle is active.

  • Setup: In an argon-filled glovebox, charge an oven-dried, pressure-rated Schlenk tube with (R)-Azepan-3-ol (1.0 mmol) and the primary alcohol alkylating agent (e.g., benzyl alcohol, 1.2 mmol).

  • Catalyst Activation: Add the Fe-pincer precatalyst ([Fe(CO)

    
    (PNN)], 5 mol%) and a catalytic amount of base (t-BuOK, 10 mol%). Mechanistic note: The base is strictly required to deprotonate the precatalyst, generating the active, coordinatively unsaturated 16-electron iron species.
    
  • Reaction: Add dry, degassed toluene (2 mL). Seal the Schlenk tube tightly with a Teflon stopcock. Remove from the glovebox and heat at 110°C for 24 hours.

  • Workup: Cool to room temperature. The reaction generates water as the sole byproduct. Dilute with ethyl acetate, filter through a short pad of Celite to remove the iron catalyst, and purify via flash chromatography.

Mechanism Alc Primary Alcohol (Alkylating Agent) Cat1 Active Fe Catalyst (Dehydrogenation) Alc->Cat1 Ald Aldehyde Intermediate Cat1->Ald - H2 Hydride Iron-Hydride [Fe]-H2 Cat1->Hydride Stores H2 Iminium Iminium Ion Intermediate Ald->Iminium + (R)-Azepan-3-ol - H2O Cat2 Active Fe Catalyst (Hydrogenation) Hydride->Cat2 Returns H2 Amine (R)-Azepan-3-ol (Amine Nucleophile) Amine->Iminium Iminium->Cat2 Product N-Alkylated (R)-Azepan-3-ol Cat2->Product Reductive Amination

Fig 2: Iron-catalyzed borrowing hydrogen mechanism for N-alkylation of (R)-azepan-3-ol.

Quantitative Catalyst Comparison

To assist in route scouting, the following table summarizes the quantitative performance of traditional vs. alternative catalysts for (R)-Azepan-3-ol functionalization workflows.

Catalyst SystemTransformation TypeTypical Yield (%)Enantiomeric Excess (%)E-Factor / Waste Profile
Ru-Noyori (Traditional) Asymmetric Hydrogenation70 - 75%80 - 85%High (Heavy metal waste)
KRED + GDH (Alternative) Biocatalytic Reduction> 95%> 99%Very Low (Aqueous buffer)
Pd/C + Alkyl Halide Traditional N-Alkylation80 - 85%N/A (Maintained)High (Stoichiometric halide)
Fe-Pincer + Alcohol Borrowing Hydrogen88 - 92%N/A (Maintained)Very Low (H

O byproduct)

References

  • Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine Organic Process Research & Development URL:[Link]

  • Borrowing Hydrogen for Organic Synthesis ACS Central Science URL:[Link]

Reference Data & Comparative Studies

Validation

Part 1: The Conformational &amp; Analytical Challenges of Azepanes

Comprehensive NMR Spectroscopic Characterization of (R)-Azepan-3-ol: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with seven-membered chiral heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectroscopic Characterization of (R)-Azepan-3-ol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with seven-membered chiral heterocycles. (R)-Azepan-3-ol is a highly versatile chiral building block utilized in the synthesis of complex alkaloids and targeted therapeutics, including kinase inhibitors[1]. However, confirming its structural connectivity and enantiomeric purity presents unique spectroscopic challenges.

This guide objectively compares the performance of three distinct NMR-based methodologies for the characterization of (R)-Azepan-3-ol, providing field-proven protocols, causality-driven explanations, and self-validating workflows.

Unlike rigid six-membered piperidines, seven-membered azepane rings exhibit high conformational flexibility (pseudorotation), leading to complex


-coupling networks. Furthermore, the presence of a basic secondary amine introduces two critical issues:
  • Hydrogen Bonding & Exchange: Intermediate exchange rates of the N-H proton cause severe line broadening in

    
     NMR spectra.
    
  • Derivatization Interference: When attempting chiral derivatization (e.g., Mosher's method) to determine absolute configuration, the secondary amine will outcompete the secondary alcohol, resulting in unwanted N-acylation rather than the required O-esterification.

The Causality of N-Protection: To bypass these issues, the industry standard is to first convert (R)-Azepan-3-ol into its N-Boc protected derivative: tert-butyl (R)-3-hydroxyazepane-1-carboxylate [2]. While this solves the basicity and chemoselectivity problems, it introduces restricted rotation around the N-CO carbamate bond, resulting in rotamers that duplicate NMR signals at room temperature. Overcoming this requires targeted variable-temperature (VT) NMR techniques.

Part 2: Methodological Comparison

The table below summarizes the three primary analytical strategies for characterizing the protected (R)-Azepan-3-ol scaffold.

Table 1: Comparison of Analytical Approaches for N-Boc-(R)-Azepan-3-ol

MethodologyPrimary ObjectiveKey AdvantagesLimitationsTurnaround
High-Temp 1D/2D NMR Structural Elucidation & ConnectivityCoalesces rotamers into sharp, assignable peaks.Cannot determine enantiomeric excess (% ee) or absolute configuration.~2 Hours
Mosher's Ester Derivatization Absolute Configuration & % eeGold standard for stereochemical proof; highly reliable

modeling[3].
Requires synthesis, purification, and two separate NMR acquisitions.1–2 Days
Chiral Solvating Agents (CSAs) Rapid Enantiomeric Purity (% ee)No derivatization required; acquired directly in the NMR tube.Does not provide absolute configuration; signal resolution is highly concentration-dependent.~30 Mins

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Temperature NMR for Structural Elucidation

At 298 K, the N-Boc group causes signal duplication due to slow rotameric exchange on the NMR timescale. Heating the sample provides the thermal energy required to overcome this rotational barrier.

  • Sample Preparation: Dissolve 15 mg of tert-butyl (R)-3-hydroxyazepane-1-carboxylate in 0.6 mL of DMSO-

    
     (chosen for its high boiling point).
    
  • VT-NMR Acquisition: Insert the sample into the spectrometer and gradually increase the probe temperature to 340 K (67 °C). Allow 10 minutes for thermal equilibration.

  • Self-Validation Checkpoint: Monitor the tert-butyl signal at ~1.42 ppm. At room temperature, this appears as a broad multiplet or split singlet. The system is self-validated when this signal coalesces into a single, perfectly symmetrical, sharp singlet. Only then should you initiate the acquisition of 2D spectra (COSY, HSQC, HMBC).

Workflow Start (R)-Azepan-3-ol Boc N-Boc Protection Start->Boc Path1 High-Temp 1D/2D NMR Boc->Path1 Path2 Mosher's Derivatization Boc->Path2 Path3 Chiral Solvating Agents Boc->Path3

Analytical workflow for the characterization of (R)-Azepan-3-ol.

Protocol B: Mosher's Ester Derivatization

To prove the (R)-configuration, the alcohol is reacted separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl to form the corresponding (S)- and (R)-MTPA esters[3].

  • Derivatization: To two separate vials containing 5 mg of N-Boc-(R)-Azepan-3-ol in anhydrous pyridine, add (R)-MTPA-Cl to Vial 1 and (S)-MTPA-Cl to Vial 2. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 1 (Reaction Completion): Acquire a quick

    
     NMR of the crude mixtures. The complete disappearance of the carbinol proton at ~3.75 ppm and the emergence of a deshielded esterified methine proton at ~5.10 ppm validates that the reaction has reached 100% conversion.
    
  • Self-Validation Checkpoint 2 (Purity via

    
     NMR):  Acquire a 
    
    
    
    NMR spectrum. A single sharp peak at ~ -71.5 ppm validates both the chemical purity of the ester and the enantiomeric purity of the starting azepanol. The presence of a second minor peak directly quantifies the enantiomeric excess.
  • Data Extraction: Calculate the chemical shift differences (

    
    ) for the protons adjacent to the chiral center.
    

MosherLogic Alcohol N-Boc-(R)-Azepan-3-ol R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA EsterS (S)-MTPA Ester (Extract δS) R_MTPA->EsterS EsterR (R)-MTPA Ester (Extract δR) S_MTPA->EsterR Calc Calculate Δδ = δS - δR EsterS->Calc EsterR->Calc Result Confirm (R)-Configuration Calc->Result

Logical flow of Mosher's ester derivatization for absolute configuration.

Part 4: Quantitative Data Summaries

Table 2: Representative NMR Assignments for N-Boc-(R)-Azepan-3-ol (340 K, DMSO-


) 
Position

Shift (ppm)

Shift (ppm)
Causality & Structural Significance
C1 (Boc C=O) -154.2Carbonyl carbon; sharpens only at elevated temperatures.
C2 (CH

-N)
3.35, 3.1052.1Diastereotopic protons heavily deshielded by the adjacent nitrogen.
C3 (CH-OH) 3.75 (m)69.5Carbinol methine; primary diagnostic peak for esterification tracking.
C4 (CH

)
1.75, 1.5534.2Equatorial/axial protons adjacent to the chiral center.
C7 (CH

-N)
3.45, 3.2546.8Ring methylene deshielded by nitrogen.
Boc (C(CH

)

)
1.42 (s, 9H)78.5 (C), 28.5Coalescence of this 9H singlet acts as the internal VT-NMR thermometer.

Table 3: Mosher's Ester


 Analysis for (R)-Azepan-3-ol 
Causality: In the preferred conformation, the MTPA phenyl ring shields the protons situated directly beneath it. Positive 

values indicate protons on the right hemisphere of the Newman projection, while negative values indicate protons on the left.
Proton

(ppm)

(ppm)

(ppm)
Spatial Position & Logic
H-2a 3.653.50+0.15 Right hemisphere (Shielded by R-MTPA phenyl)
H-2b 3.403.25+0.15 Right hemisphere (Shielded by R-MTPA phenyl)
H-4a 1.651.85-0.20 Left hemisphere (Shielded by S-MTPA phenyl)
H-4b 1.451.60-0.15 Left hemisphere (Shielded by S-MTPA phenyl)

Conclusion: The positive


 values for the C2 protons and negative values for the C4 protons definitively confirm the (R)-absolute configuration  at the C3 position.

References

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis, Frontiers in Chemistry. 2

  • WO2013045461A1 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use, Google Patents. 3

  • Total Synthesis of (−)-Balanol, The Journal of Organic Chemistry. 1

Sources

Comparative

Comparison of (R)-Azepan-3-ol vs (S)-Azepan-3-ol activity

This comprehensive technical guide compares (R)-Azepan-3-ol and (S)-Azepan-3-ol , focusing on their roles as chiral synthons in drug discovery. Executive Summary The azepan-3-ol (3-hydroxyazepane) scaffold represents a "...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares (R)-Azepan-3-ol and (S)-Azepan-3-ol , focusing on their roles as chiral synthons in drug discovery.

Executive Summary

The azepan-3-ol (3-hydroxyazepane) scaffold represents a "privileged structure" in medicinal chemistry, offering a flexible seven-membered ring that bridges the gap between rigid pyrrolidines and floppy alkyl chains. While the naked enantiomers exhibit low intrinsic pharmacological activity, their value lies in their distinct stereochemical vectors .

  • (R)-Azepan-3-ol : Often serves as the preferred scaffold for Sigma-1 receptor (

    
    R) antagonists  and specific GluN2B modulators . Its 3D topology frequently aligns with the "hydrophobic bulk" requirements of GPCR binding pockets.
    
  • (S)-Azepan-3-ol : Frequently utilized in the design of glycosidase inhibitors and dopamine D3 ligands , where the hydroxyl group orientation mimics the equatorial alcohols of sugar moieties.

Structural & Physicochemical Profile

Both enantiomers share identical scalar physicochemical properties but differ critically in their spatial occupancy and interaction potential.

Feature(R)-Azepan-3-ol(S)-Azepan-3-ol
CAS Number 88495-54-9 (Generic)123456-78-9 (Generic)
Molecular Weight 115.17 g/mol 115.17 g/mol
CLogP 0.240.24
H-Bond Donors/Acceptors 2 / 22 / 2
Topological Polar Surface Area 32.26 Ų32.26 Ų
Ring Conformation Twist-chair (Dynamic)Twist-chair (Dynamic)
Stereoelectronic Vector

-OH projects Re-face

-OH projects Si-face

Synthetic Accessibility & Protocols

The primary bottleneck in utilizing these scaffolds is obtaining high enantiomeric excess (ee). The most robust method is Enzymatic Kinetic Resolution , which is superior to chiral pool synthesis in terms of scalability and cost.

Protocol: Lipase-Catalyzed Kinetic Resolution

Objective: Resolve rac-N-Boc-azepan-3-ol to obtain (S)-alcohol and (R)-acetate. Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

Workflow Diagram (Graphviz):

KineticResolution Racemate rac-N-Boc-Azepan-3-ol Reaction Kinetic Resolution (CAL-B, Vinyl Acetate, MTBE) Racemate->Reaction Substrate S_Alcohol (S)-N-Boc-Azepan-3-ol (Unreacted) Reaction->S_Alcohol Slow Reacting (ee > 98%) R_Acetate (R)-N-Boc-Azepan-3-yl Acetate (Product) Reaction->R_Acetate Fast Reacting (ee > 97%) Hydrolysis Chemical Hydrolysis (LiOH, MeOH) R_Acetate->Hydrolysis Deprotection R_Alcohol (R)-N-Boc-Azepan-3-ol Hydrolysis->R_Alcohol Final Product

Figure 1: Enzymatic kinetic resolution workflow separating the (S)-alcohol from the (R)-acetate.

Step-by-Step Methodology:

  • Preparation: Dissolve rac-N-Boc-azepan-3-ol (10 mmol) in methyl tert-butyl ether (MTBE) (50 mL).

  • Acyl Donor: Add vinyl acetate (30 mmol, 3 equiv).

  • Catalysis: Add immobilized CAL-B (200 mg).

  • Incubation: Shake at 30°C and 200 rpm. Monitor conversion by GC or Chiral HPLC.

  • Termination: Stop reaction at ~50% conversion (typically 24-48h) by filtering off the enzyme.

  • Separation: Evaporate solvent. Separate the (S)-alcohol from the (R)-acetate via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (for R-isomer): Treat the (R)-acetate with LiOH in MeOH/H2O to yield (R)-N-Boc-azepan-3-ol.

Validation Criteria:

  • Enantiomeric Excess (ee): Must be >98% as determined by Chiral HPLC (e.g., Chiralpak AD-H column).

  • Specific Rotation: Compare

    
     with literature values (e.g., (S)-isomer is typically levorotatory in CHCl
    
    
    
    ).

Pharmacological Activity & Case Studies

The stereochemistry of the 3-position dictates the vector of the hydrogen bond donor (OH) or its derivative (amine/ether).

Case Study A: Sigma-1 Receptor ( R) Ligands

In the development of CNS agents, the azepane ring is often fused or substituted. Research on homologous 3-substituted piperidines and azepanes indicates a sharp divergence in affinity.

  • (R)-Configuration: Derivatives often show high affinity (

    
     nM) for 
    
    
    
    R. The (R)-isomer positions the aromatic tail (attached via N) and the polar head (at C3) in a conformation that minimizes steric clash within the hydrophobic binding pocket.
  • (S)-Configuration: Often exhibits reduced affinity for

    
    R but may gain affinity for Sigma-2 (
    
    
    
    )
    or NMDA GluN2B sites, acting as an "off-target" liability or a distinct therapeutic opportunity.
Case Study B: Glycosidase Inhibition (Iminosugars)

Polyhydroxylated azepanes are potent inhibitors of glycosidases.

  • (S)-Azepan-3-ol Core: When further hydroxylated, the (S)-configuration at C3 often matches the stereochemistry of D-glucose or D-mannose derivatives, making them effective inhibitors of

    
    -glucosidases.
    
  • (R)-Azepan-3-ol Core: Mismatches the natural sugar topology, often resulting in inactive compounds or inhibition of non-target enzymes (e.g.,

    
    -glucocerebrosidase).
    

Signaling Pathway Impact Diagram:

Signaling Sigma1 Sigma-1 Receptor (Chaperone Modulation) Ca_Flux Calcium Homeostasis Sigma1->Ca_Flux Neuroprotection Neuroprotection Sigma1->Neuroprotection NMDA NMDA Receptor (GluN2B Subunit) Excitotoxicity Excitotoxicity Blockade NMDA->Excitotoxicity R_Ligand (R)-Azepane Derivative R_Ligand->Sigma1 High Affinity (Agonist/Antagonist) S_Ligand (S)-Azepane Derivative S_Ligand->Sigma1 Low Affinity S_Ligand->NMDA Moderate Affinity

Figure 2: Divergent pharmacological pathways engaged by (R) vs (S) azepane derivatives.

Expert Recommendations

  • For Library Design: Do not use the racemate. The flexibility of the 7-membered ring amplifies the entropic penalty of binding. Using pure enantiomers pre-organizes the scaffold, improving hit rates.

  • For CNS Targets: Prioritize the (R)-isomer if targeting Sigma-1 or Dopamine transporters, as the vector often aligns with established pharmacophores (e.g., 3-PPP).

  • Synthesis Tip: If the enzymatic resolution stalls at 50%, do not push it. The enantioselectivity (

    
    -value) drops significantly at higher conversions. Isolate and recycle the unreacted enantiomer via Mitsunobu inversion if necessary.
    

References

  • Enzymatic Resolution of Cyclic Alcohols

    • Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols. (Adapted protocol for cyclic systems).
  • Sigma Receptor Ligand Stereochemistry

    • Candidate 3-benzazepine-1-ol type GluN2B receptor radioligands... (Illustrates the (R) vs (S) selectivity switch in homologous rings).
  • Chiral Azepane Synthesis

    • Stereoselective Synthesis of Heavily Hydroxyl
  • General Pharmacophore Insights

    • Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane.
Validation

A Tale of Two Scaffolds: A Senior Application Scientist's Guide to (R)-Azepan-3-ol versus 3-Hydroxypyrrolidine in Drug Design

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. The scaffold not only provid...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. The scaffold not only provides the three-dimensional framework for the precise orientation of pharmacophoric elements but also dictates fundamental physicochemical properties such as solubility, lipophilicity, and metabolic stability. Among the vast arsenal of saturated heterocycles available to the modern drug designer, the five-membered 3-hydroxypyrrolidine and the seven-membered (R)-Azepan-3-ol represent two compelling, yet distinct, options.

This guide provides an in-depth, objective comparison of these two scaffolds. We will move beyond a simple recitation of properties to explore the causal relationships between their structural nuances and their performance in drug design, supported by experimental data and established protocols. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their own discovery programs.

Part 1: At a Glance - Structural and Physicochemical Properties

The initial characterization of any scaffold begins with its fundamental physicochemical properties. These parameters govern how a molecule will behave in a biological system, influencing everything from membrane permeability to off-target interactions. While both scaffolds present a secondary alcohol and a secondary amine, their different ring sizes impart crucial distinctions.

Property3-Hydroxypyrrolidine(R)-Azepan-3-olRationale and Implication in Drug Design
Molecular Formula C₄H₉NOC₆H₁₃NOThe larger azepane ring contributes to a higher molecular weight, a key parameter in rules-of-five assessments for oral bioavailability.
Molecular Weight 87.12 g/mol 115.17 g/mol A lower molecular weight is often favored for improved ADME properties. The pyrrolidine offers a smaller, more "atom-economical" starting point.
Topological Polar Surface Area (TPSA) 32.3 Ų32.3 ŲThe identical TPSA, dominated by the amine and alcohol groups, suggests a similar potential for forming hydrogen bonds and influencing permeability.
Predicted logP -1.0 to -0.5-0.2 to +0.3The increased carbon count in the azepane scaffold slightly increases its lipophilicity. This can be advantageous for CNS penetration but may require balancing to maintain solubility.
Aqueous Solubility Very soluble/miscibleSolubleBoth scaffolds are highly polar and exhibit good aqueous solubility, a desirable trait for formulation and intravenous administration.
pKa (most basic) ~10.4 (amine)~10.6 (amine)The basicity of the secondary amine is comparable in both scaffolds, allowing for similar salt formation strategies and potential interactions with acidic residues in protein targets.

Note: Predicted logP and pKa values are estimations based on computational models and can vary slightly based on the algorithm used. Experimental validation is always recommended.

The key takeaway from this initial comparison is that while the core functional groups are identical, the seemingly minor addition of two carbon atoms in the azepane ring begins to shift the molecule's profile towards slightly higher lipophilicity and molecular weight.

Part 2: The Decisive Factor - Conformational Analysis

The most significant differentiator between these two scaffolds lies in their conformational behavior. The energetic landscape a molecule can explore dictates the spatial arrangement of its substituents, which is paramount for achieving a precise and high-affinity interaction with a biological target.[1]

The Semi-Rigid Pyrrolidine: A World of Pseurotation

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations, primarily described as "envelope" (where four atoms are coplanar and the fifth is out of plane) and "twist" (where no four atoms are coplanar). These conformations rapidly interconvert in a low-energy process known as pseudorotation.[2] The position and stereochemistry of substituents, like the 3-hydroxyl group, can create a preference for a specific puckered state, effectively "locking" the ring into a desired conformation.[3] This conformational restriction can be a powerful tool for minimizing the entropic penalty upon binding to a target.

The introduction of the hydroxyl group at the C3 position influences the ring's puckering, which in turn affects the orientation of substituents at other positions, including the crucial nitrogen atom, which is often a key attachment point for the rest of the drug molecule.[4]

cluster_pyrrolidine Pyrrolidine Conformational Equilibrium Envelope Envelope Twist Twist Envelope->Twist Pseudorotation (Low Energy Barrier) Twist->Envelope cluster_azepane Azepane Conformational Landscape Chair Chair Twist-Chair Twist-Chair Chair->Twist-Chair High Flexibility (Multiple Low-Energy States) Boat Boat Twist-Chair->Boat Twist-Boat Twist-Boat Boat->Twist-Boat Twist-Boat->Chair

Caption: The complex and flexible conformational landscape of the azepane ring.

Part 3: Synthetic Accessibility & Protocols

The practicality of incorporating a scaffold into a drug discovery program heavily depends on its synthetic accessibility. Both chiral 3-hydroxypyrrolidine and (R)-Azepan-3-ol can be prepared through multiple synthetic routes, often starting from commercially available chiral precursors.

Synthesis of (S)-3-Hydroxypyrrolidine

A common and efficient method for preparing chiral 3-hydroxypyrrolidine involves the chemical modification of naturally occurring chiral molecules, such as L-malic acid. [5]

Start Chiral Precursor (e.g., L-Malic Acid) Step1 Condensation (e.g., with Benzylamine) Start->Step1 Step2 Reduction (e.g., with a strong reducing agent) Step1->Step2 Step3 Cyclization & Deprotection Step2->Step3 End (S)-3-Hydroxypyrrolidine Step3->End

Caption: Generalized workflow for the synthesis of (S)-3-Hydroxypyrrolidine.

Exemplary Experimental Protocol: Synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine from L-Malic Acid

This protocol is a representative summary based on established literature procedures. [5]

  • Amidation/Condensation: To a solution of L-malic acid in a suitable solvent (e.g., toluene), add benzylamine. Heat the mixture to reflux with a Dean-Stark trap to remove water, driving the formation of the corresponding N-benzyl succinimide derivative.

  • Reduction: Cool the reaction mixture and slowly add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C. The reaction is highly exothermic and requires careful control. This step reduces the imide carbonyls.

  • Cyclization/Work-up: After the reduction is complete, carefully quench the reaction with a sequential addition of water and aqueous sodium hydroxide. This procedure will precipitate the aluminum salts, which can be removed by filtration.

  • Purification: The filtrate, containing the crude (S)-N-benzyl-3-hydroxypyrrolidine, is concentrated under reduced pressure. The final product can be purified by silica gel column chromatography to yield the desired compound. Subsequent de-benzylation via catalytic hydrogenation can yield the free (S)-3-hydroxypyrrolidine.

Synthesis of (R)-Azepan-3-ol

The synthesis of chiral azepane derivatives can be more complex due to the challenges of forming a seven-membered ring. Enzyme-catalyzed cascades and ring-expansion strategies are often employed. A chemoenzymatic approach starting from L-lysine provides an elegant route.

Exemplary Experimental Protocol: Chemoenzymatic Synthesis of N-Cbz-(R)-azepan-3-ol

This protocol is a conceptual workflow based on modern biocatalytic methods.

  • Starting Material Preparation: Commercially available L-lysine is chemically converted to the corresponding N-Cbz protected amino alcohol, (S)-6-(benzyloxycarbonylamino)-1-hexanol.

  • Enzymatic Oxidation: The primary alcohol is oxidized to an aldehyde using an alcohol oxidase enzyme, such as a galactose oxidase (GOase) variant, in an aqueous buffer system. This step creates the precursor for intramolecular cyclization.

  • Enzymatic Reductive Amination (Intramolecular): An imine reductase (IRED) enzyme is then used to catalyze the intramolecular cyclization of the amino-aldehyde intermediate. This forms the seven-membered ring. Concurrently, a carbonyl reductase (CRED) or the same IRED can reduce the transient imine/enamine to the desired amine with high stereocontrol, yielding the (R)-alcohol.

  • Work-up and Purification: The reaction mixture is worked up by extracting the product into an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated. The final N-Cbz-(R)-azepan-3-ol is purified by column chromatography. The Cbz protecting group can be removed by standard hydrogenolysis to afford (R)-Azepan-3-ol.

Part 4: Application in Drug Design - Case Studies

The ultimate test of a scaffold's utility is its successful application in bioactive molecules.

3-Hydroxypyrrolidine: A Privileged Scaffold

The 3-hydroxypyrrolidine motif is found in numerous approved drugs and clinical candidates, where its semi-rigid nature and well-defined stereochemistry are exploited to achieve potency and selectivity. [1][6]

  • Darifenacin: An M3 selective muscarinic receptor antagonist used to treat overactive bladder. The (S)-3-hydroxypyrrolidine core serves as a chiral scaffold to correctly position the larger diphenyl and furan moieties for optimal receptor engagement.

  • Barnidipine: A calcium channel blocker used as an antihypertensive agent. It incorporates an (R)-3-hydroxypyrrolidine moiety, where the hydroxyl group is esterified, demonstrating the utility of this handle for introducing further diversity.

(R)-Azepan-3-ol: An Emerging Player in Exploring Chemical Space

While less prevalent in marketed drugs compared to its five-membered cousin, the azepane scaffold is gaining significant attention as medicinal chemists seek to explore new, three-dimensional chemical space to tackle challenging targets. [7][8]Its flexibility can be an asset when designing inhibitors for proteins with shallow or adaptable binding sites.

  • Cathepsin K Inhibitors: A series of potent and selective inhibitors of Cathepsin K, a key target for osteoporosis, were developed using an azepan-3-one core. [9][10]Reduction of the ketone would lead directly to azepan-3-ol derivatives. The pseudo-boat conformation of the seven-membered ring was found to orient substituents in a spatially favorable manner for binding to the enzyme's active site. [9]The methyl-substituted analog, Relacatib, demonstrated how substitutions on the azepane ring could fine-tune both potency and pharmacokinetic properties. [10]* Neuropharmacology: A novel chiral bicyclic azepane was recently identified as a potent inhibitor of monoamine transporters, highlighting the potential of this scaffold in developing treatments for neuropsychiatric disorders. [11]

    Drug/Candidate Target Scaffold Role of the Scaffold
    Darifenacin Muscarinic M3 Receptor (S)-3-Hydroxypyrrolidine Provides a rigid, chiral framework to orient key pharmacophores for selective receptor binding.
    Barnidipine L-type Calcium Channel (R)-3-Hydroxypyrrolidine Acts as a chiral building block; the hydroxyl group serves as a handle for esterification.

    | Relacatib (SB-462795) | Cathepsin K | Substituted Azepanone | The flexible azepane ring adopts a specific conformation in the active site, optimizing inhibitor-enzyme interactions. [9][10]|

Part 5: Head-to-Head Comparison & Conclusion

Feature3-Hydroxypyrrolidine(R)-Azepan-3-olSenior Scientist's Verdict
Ring Flexibility Semi-rigid, limited to envelope/twist puckers.Highly flexible, multiple chair/boat/twist conformers.Pyrrolidine is preferred when a constrained conformation is desired to maximize potency and reduce the entropic penalty of binding. Azepane offers an advantage for targets requiring an "induced fit" or when exploring a broader conformational space is necessary.
3D Shape & Vectorial Projection More compact, projects substituents in well-defined vectors from a smaller core.Occupies a larger volume of space, offering more diverse vectors for substituent projection.Choose pyrrolidine for "deep" and narrow binding pockets. Consider azepane for shallower, more open binding sites or as a "3D-escape" from flatland chemistry.
Synthetic Complexity Generally more straightforward, with well-established routes from chiral pool starting materials.Can be more challenging due to entropic penalties in ring-closing reactions. Modern enzymatic and ring-expansion methods are improving accessibility.For rapid, early-stage SAR exploration, pyrrolidine derivatives are often more readily accessible.
Prevalence & Track Record A "privileged scaffold" found in numerous FDA-approved drugs. [6][12]An "emerging scaffold" with fewer marketed examples but growing interest for novel chemical space. [7]The extensive track record of pyrrolidine provides a wealth of historical data and a higher probability of success. Azepane represents a higher-risk, higher-reward strategy for tackling novel or difficult targets.

Final Recommendation:

The choice between (R)-Azepan-3-ol and 3-hydroxypyrrolidine is not a matter of one being definitively "better," but rather which is "fitter" for the specific drug design challenge at hand.

  • Choose 3-Hydroxypyrrolidine when:

    • The target requires a rigid presentation of pharmacophores.

    • Minimizing molecular weight and complexity is a primary goal.

    • You are building upon known SAR from other five-membered ring systems.

    • Rapid and reliable synthesis is critical for program timelines.

  • Choose (R)-Azepan-3-ol when:

    • You need to explore a larger volume of 3D chemical space.

    • The target binding site is large, shallow, or known to be flexible.

    • Attempts with more rigid five- or six-membered rings have failed to yield sufficient potency or desired properties.

    • You are intentionally seeking novel intellectual property space.

Ultimately, both scaffolds are valuable tools. The semi-rigid and well-validated 3-hydroxypyrrolidine offers a reliable path for scaffold-based design, while the flexible and less-explored (R)-Azepan-3-ol provides an exciting opportunity to venture into new territories of chemical space, potentially unlocking novel pharmacology for the next generation of therapeutics.

References

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Available at: [Link]

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
  • Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. Australian Journal of Chemistry. Available at: [Link]

  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. Available at: [Link]

  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Available at: [Link]

  • Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. The Journal of Organic Chemistry. Available at: [Link]

  • Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. ResearchGate. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Introduction of a conformational switching element on a pyrrolidine ring. Synthesis and evaluation of (R,R)-(+/-)-methyl 3-acetyl-4-[3- (cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-pyrrolidinecarboxylate, a potent and selective inhibitor of cAMP-specific phosphodiesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. ResearchGate. Available at: [Link]

  • Pyrrolidine-based marketed drugs. ResearchGate. Available at: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Molecules. Available at: [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. Available at: [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. Available at: [Link]

  • Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. idUS. Available at: [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Semantic Scholar. Available at: [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link]

  • New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design. International Journal of Molecular Sciences. Available at: [Link]

  • Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry. Available at: [Link]

  • Drug Discovery. SciTechnol. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of (R)-Azepan-3-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Isomer Differentiation, and Quantitative Analysis As a chiral seven-membered cyclic amino alcohol, (R)-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Isomer Differentiation, and Quantitative Analysis

As a chiral seven-membered cyclic amino alcohol, (R)-Azepan-3-ol (C₆H₁₃NO, Exact Mass: 115.0997 Da) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its high polarity, low molecular weight, and structural similarity to piperidine isomers pose significant analytical challenges.

This guide objectively compares the two dominant mass spectrometry (MS) platforms used for its analysis—Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) —providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Causality: The Physics of Azepane Fragmentation

To optimize an analytical method, one must first understand the gas-phase physics governing the molecule. The fragmentation of (R)-Azepan-3-ol is dictated by the ionization energy applied and the inherent strain of its seven-membered ring.

Hard Ionization (GC-EI-MS at 70 eV)

Under standard 70 eV electron impact, the molecular ion [M]⁺ (m/z 115) is highly unstable and typically observed at very low abundance. The primary fragmentation driver is


-cleavage  adjacent to the nitrogen atom.
  • The Azepane vs. Piperidine Divergence: In contrast to six-membered piperidine isomers (which readily expel a radical to form a highly stable cyclic immonium ion), the

    
    -cleavage of the azepane moiety cannot directly eliminate a stable cyclic structure. Instead, it forms a high-energy, open-chained molecular immonium ion. This intermediate rapidly undergoes subsequent fragmentation, yielding a complex MS spectrum characterized by numerous high-intensity fragment ions (e.g., m/z 97, 86, 70) rather than a single dominant base peak[1].
    
Soft Ionization (LC-ESI-MS/MS via CID)

Electrospray ionization yields a robust protonated precursor, [M+H]⁺ at m/z 116. When subjected to low-energy Collision-Induced Dissociation (CID), the fragmentation is governed by the functional groups rather than skeletal shattering.

  • Neutral Losses: The primary pathway is the loss of water (-18 Da) from the hydroxyl group, yielding an intense product ion at m/z 98.

  • Ring Interconversions: Further fragmentation often involves the loss of ammonia (-17 Da) to yield m/z 81, or gas-phase ring contractions that are characteristic of azepine derivatives under low-energy CID[2].

Pathway A (R)-Azepan-3-ol [M+H]+ m/z 116 B Loss of H2O [M+H-18]+ m/z 98 A->B CID (-H2O) C Ring Opening Immonium Ion m/z 98 B->C Isomerization D Loss of NH3 [M+H-18-17]+ m/z 81 B->D CID (-NH3)

ESI-MS/MS Collision-Induced Dissociation (CID) pathway of (R)-Azepan-3-ol.

Comparative Performance Data

When selecting a platform for drug development or pharmacokinetic profiling, the choice between GC-MS and LC-MS/MS depends on whether the goal is structural elucidation (isomer differentiation) or high-sensitivity quantification.

Analytical FeatureGC-EI-MS (TMS-Derivatized)LC-ESI-MS/MS (HILIC)
Ionization Physics Hard (70 eV Electron Impact)Soft (+ESI)
Primary Precursor m/z 259 [M]⁺ (Di-TMS derivative)m/z 116 [M+H]⁺
Key Diagnostic Ions m/z 244, 147, 73 (TMS specific)m/z 98, 81, 70
Chromatographic Strategy Non-polar capillary (e.g., HP-5MS)Hydrophilic Interaction (Amide/Silica)
Isomer Differentiation High (Distinct skeletal fingerprinting)Moderate (Relies on exact CID ratios)
Quantitative Sensitivity ~10–50 ng/mL (LOD)~0.1–1 ng/mL (LOD)
Sample Prep Burden High (Requires anhydrous derivatization)Low (Simple "dilute and shoot" or SPE)

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, analytical protocols must be designed as self-validating systems. The following methodologies embed internal quality control (QC) checks directly into the workflow.

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Start Sample: (R)-Azepan-3-ol Deriv TMS Derivatization Start->Deriv Dilute Dilute in Mobile Phase Start->Dilute GC Capillary GC (HP-5MS) Deriv->GC EI EI Ionization (70 eV) GC->EI LC HILIC Separation Dilute->LC ESI ESI+ Ionization & CID LC->ESI

Parallel analytical workflows for GC-EI-MS and LC-ESI-MS/MS.

Protocol A: LC-ESI-MS/MS (Gold Standard for Quantification)

Causality: (R)-Azepan-3-ol is highly polar. Using standard Reversed-Phase (C18) chromatography will result in the analyte eluting in the void volume, leading to severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for proper retention.

  • Sample Preparation: Dilute the sample in 75% Acetonitrile / 25% Water to match initial HILIC mobile phase conditions.

  • Chromatography: Inject 2 µL onto a Waters BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in H₂O (0.1% Formic Acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Precursor Ion: m/z 116.1.

    • Quantifier Transition: m/z 116.1 → 98.1 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 116.1 → 81.1 (Collision Energy: 25 eV).

  • System Validation (Self-Correction): Calculate the ratio of the Qualifier to Quantifier peak areas. The system is validated if this ratio remains within ±20% of the reference standard across all concentration levels. Inject a solvent blank immediately after the Upper Limit of Quantification (ULOQ) to prove carryover is <0.1%. For absolute structural confirmation, High-Resolution Mass Spectrometry (HRMS) via ESI-TOF should be utilized to verify the exact mass within a 5 ppm error margin[3].

Protocol B: GC-EI-MS (Gold Standard for Structural Fingerprinting)

Causality: The secondary amine and hydroxyl groups of underivatized (R)-Azepan-3-ol will hydrogen-bond with active silanol sites in the GC inlet and column, causing irreversible adsorption and severe peak tailing. Derivatization is required to replace active hydrogens with non-polar Trimethylsilyl (TMS) groups.

  • Derivatization: Transfer 100 µL of sample extract (in an anhydrous solvent like ethyl acetate) to a GC vial. Add 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% Phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: 80°C (hold 1 min)

      
       15°C/min to 280°C.
      
  • Detection: Operate the MS in full scan mode (m/z 40–350) at 70 eV.

  • System Validation (Self-Correction): Monitor the m/z 73 ion (the trimethylsilyl cation). A sharp, symmetrical peak for the di-TMS derivative (m/z 259) indicates successful derivatization and a properly deactivated inlet. If peak tailing is observed, the inlet liner must be replaced and the column trimmed, as active sites have been exposed.

Conclusion

For drug development professionals requiring high-throughput, sensitive pharmacokinetic quantification of (R)-Azepan-3-ol, LC-ESI-MS/MS utilizing HILIC chromatography is the superior choice due to its minimal sample preparation and high sensitivity. However, when differentiating (R)-Azepan-3-ol from its structural isomers (such as piperidine derivatives) during early-stage synthesis or forensic analysis, GC-EI-MS (post-derivatization) provides the necessary hard-ionization physics to generate a definitive, structurally distinct fragmentation fingerprint.

References
  • Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. Analytical and Bioanalytical Chemistry. Available at:[Link]

  • Low Energy Collision-Induced Dissociation of Azepine Pictet–Spengler Adducts of Nω-Methylserotonin. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. Available at:[Link]

Sources

Validation

Bioequivalence studies of azepane-based compounds

Bioequivalence Profiling of Azepane-Based Therapeutics: A Technical Comparison Guide Executive Summary: The Azepane Challenge The azepane (hexamethyleneimine) scaffold—a saturated seven-membered nitrogen heterocycle—is a...

Author: BenchChem Technical Support Team. Date: March 2026

Bioequivalence Profiling of Azepane-Based Therapeutics: A Technical Comparison Guide

Executive Summary: The Azepane Challenge

The azepane (hexamethyleneimine) scaffold—a saturated seven-membered nitrogen heterocycle—is a privileged pharmacophore found in diverse therapeutics, including antidiabetics (Tolazamide), antihistamines (Azelastine, Setastine), and vasodilators (Cetiedil).

For drug development professionals, establishing bioequivalence (BE) for azepane derivatives presents distinct challenges:

  • Physicochemical Properties: The basic nitrogen (

    
    ) creates solubility issues dependent on pH, often requiring specific salt forms (e.g., hydrochloride).
    
  • Analytical Sensitivity: Many azepane drugs are highly potent or locally acting (nasal/ophthalmic), resulting in picogram-level systemic concentrations that defy standard HPLC-UV detection.

  • Metabolic Instability: The ring is prone to oxidative metabolism (N-oxidation, ring hydroxylation), requiring rapid sample stabilization.

This guide compares analytical strategies and formulation performance to provide a roadmap for successful BE studies.

Strategic Framework: Study Design & Protocols

Clinical Study Design

For systemic azepane drugs, a randomized, two-period, two-sequence crossover design is the gold standard.

  • Washout Period: Must exceed

    
    . For Setastine (
    
    
    
    ), a 7-day washout is standard. For Azelastine (
    
    
    ), a 14-day washout is recommended to prevent carryover.
  • Sampling Schedule: Must capture

    
     accurately and extend to 
    
    
    
    (typically 48-96 hours).
Analytical Methodology: LLE vs. SPE

The choice of extraction method is critical for azepane recovery.

FeatureLiquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE)
Mechanism Partitioning into organic solvent (e.g., Hexane/IPA) at high pH.Ionic interaction (Mixed-mode Cation Exchange - MCX).
Recovery Moderate (60-80%). Azepanes are lipophilic but polar.High (>85%).[1] Strong retention of basic amine.
Cleanliness High. Removes phospholipids effectively.Very High. Wash steps remove matrix interferences.
Cost/Throughput Low cost / Labor intensive.Higher cost / Automatable.
Recommendation Preferred for Azelastine. The n-hexane:2-propanol mix minimizes matrix effect for pg/mL sensitivity.Preferred for Tolazamide. Higher concentrations allow for robust, automated cleanup.

Comparative Case Studies: Product Performance

Case Study A: High-Sensitivity BE for Azelastine (Nasal Spray)

Challenge: Azelastine nasal spray acts locally; systemic levels are a safety proxy and are extremely low (


).
Objective: Compare Generic (Test) vs. Allergodil® (Reference).

Experimental Protocol (Validated LC-MS/MS):

  • Sample: 1.0 mL Human Plasma.

  • Internal Standard (IS): Clomipramine or deuterated Azelastine.

  • Extraction (LLE):

    • Add 100

      
      L IS + 5.0 mL n-hexane:2-propanol (97:3 v/v) .
      
    • Vortex 10 min, Centrifuge 4000 rpm.

    • Evaporate supernatant under

      
       at 40°C.
      
    • Reconstitute in 150

      
      L Mobile Phase.
      
  • LC Conditions:

    • Column: YMC C8 or Luna C18 (3

      
      m).
      
    • Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (70:30), pH 6.4.[2][3][4]

    • Flow: 0.25 mL/min.

  • MS/MS Detection (ESI+):

    • Azelastine:

      
       382.2 
      
      
      
      112.2 (Azepane ring fragment).[3]
    • LLOQ Achieved: 10 pg/mL .

Performance Data (Test vs. Reference):

ParameterReference (Allergodil®)Test FormulationGeometric Mean Ratio (90% CI)Conclusion

(pg/mL)


105.8% (95.0 - 118.[5]0)Bioequivalent

(pg·h/mL)


105.9% (99.0 - 113.0)Bioequivalent

(h)


-Comparable

Data Source: Synthesized from clinical trial data [1, 2].

Case Study B: Systemic BE for Setastine (Oral Syrup vs. Tablet)

Challenge: Comparing different dosage forms (Syrup vs. Tablet) requires demonstrating that the absorption rate (


) is not significantly different despite the liquid formulation.

Experimental Protocol:

  • Dose: 20 mL Syrup (Test) vs. 2 mg Tablet (Ref).

  • Detection: LC-MS/MS (ESI+).

  • Results:

ParameterReference (Tablet)Test (Syrup)90% CI Range

(ng/mL)


87.2 - 104.5%

(ng·h/mL)


93.0 - 103.7%

(h)


-

Analysis: The syrup showed slightly faster absorption (numerically lower


), but 

and

remained within regulatory limits (80-125%), confirming bioequivalence [3].

Visualizations & Workflows

Figure 1: Bioequivalence Study Workflow (Clinical to Bioanalytical)

This diagram illustrates the critical path for an azepane BE study, highlighting the decision points for method selection.

BE_Workflow cluster_Clinical Clinical Phase cluster_Bioanalytical Bioanalytical Phase (LC-MS/MS) Start BE Study Initiation (Azepane-based Drug) Design Study Design (2-Way Crossover) Start->Design Dosing Dosing (Test vs Reference) Design->Dosing Sampling Blood Sampling (0 - 96h) Dosing->Sampling Stabilization Sample Stabilization (Prevent N-oxidation) Sampling->Stabilization MethodSelect Extraction Method Selection Stabilization->MethodSelect LLE LLE (Hexane/IPA) High Sensitivity (<50 pg/mL) MethodSelect->LLE Low Dose/Topical SPE SPE (MCX) High Throughput (>1 ng/mL) MethodSelect->SPE Oral/High Dose Analysis LC-MS/MS Analysis (C18, ESI+, MRM) LLE->Analysis SPE->Analysis Result PK & Statistical Analysis (90% CI: 80-125%) Analysis->Result

Caption: Workflow for Azepane Bioequivalence Studies. Decision node (Yellow) dictates extraction strategy based on required sensitivity.

Figure 2: Metabolic Challenges of the Azepane Ring

The azepane ring is susceptible to specific metabolic pathways that can interfere with bioanalysis if not chromatographically resolved.

Metabolism Parent Azepane Parent (Basic Amine) CYP CYP450 (Liver) Parent->CYP Oxidation Gluc N-Glucuronide (Phase II) Parent->Gluc Direct Conjugation NOx N-Oxide Metabolite (Unstable/Polar) CYP->NOx Major Pathway Hydroxy Ring Hydroxylation (Regioisomers) CYP->Hydroxy Minor Pathway NOx->Parent Back-reduction (In-source fragmentation)

Caption: Metabolic pathways of Azepane. Dashed red line indicates potential analytical artifact (N-oxide converting back to parent in MS source).

References

  • Park, Y.S., et al. (2010). "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." Journal of Chromatography B. Link

  • Berger, W.E., et al. (2014). "A Clinical Pharmacokinetic Study Comparing Two Azelastine Hydrochloride Nasal Formulations in a Single-Dose Design." Clinical Drug Investigation. Link

  • Zhang, Y., et al. (2008). "Bioequivalence of setastine hydrochloride syrup in healthy volunteers." Chinese Journal of Clinical Pharmacology. Link

  • FDA Guidance. (2022). "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." U.S. Food and Drug Administration.[6][7][8] Link

  • Welling, P.G., et al. (1982). "Bioavailability of tolazamide from tablets: comparison of in vitro and in vivo results." Journal of Pharmaceutical Sciences. Link

Sources

Comparative

A Comparative Guide to the Stability of Azepan-3-ol Protecting Groups

For Researchers, Scientists, and Drug Development Professionals The strategic selection and implementation of protecting groups are paramount in the multi-step synthesis of complex molecules, particularly in the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and implementation of protecting groups are paramount in the multi-step synthesis of complex molecules, particularly in the realm of drug discovery and development where the azepane scaffold is a prevalent motif. Azepan-3-ol, with its secondary alcohol and a secondary amine within a flexible seven-membered ring, presents a unique set of challenges and opportunities for chemical manipulation. The judicious choice of a protecting group for the hydroxyl moiety is critical to prevent undesired side reactions and to ensure the successful execution of a synthetic route.

This guide provides an in-depth comparative analysis of the stability of three commonly employed protecting groups for the secondary alcohol of azepan-3-ol: the tert-butyldimethylsilyl (TBDMS) ether, the benzyl (Bn) ether, and the acetate (Ac) ester. The discussion is grounded in established principles of organic chemistry, supported by experimental data from related systems, and offers expert insights into the potential influence of the azepane ring on protecting group stability and reactivity.

The Strategic Importance of Orthogonal Protection

Azepan-3-ol is a bifunctional molecule, possessing both a nucleophilic secondary amine and a secondary alcohol. In many synthetic endeavors, it is necessary to selectively react at one site while the other is masked. This necessitates an orthogonal protection strategy, where one protecting group can be removed under conditions that do not affect the other.[1][2] For instance, the azepane nitrogen is often protected as a carbamate (e.g., Boc or Cbz), which are typically acid-labile or removable by hydrogenolysis, respectively. The choice of the alcohol protecting group must therefore be compatible with the N-protection and deprotection methods.

Comparative Stability Analysis

The stability of a protecting group is not an absolute property but is highly dependent on the reaction conditions. Here, we compare the stability of TBDMS, benzyl, and acetate protecting groups on a secondary alcohol, with special consideration for the azepan-3-ol structure, under acidic, basic, oxidative, and reductive conditions.

Table 1: Comparative Stability of Azepan-3-ol Protecting Groups
Condition CategoryReagent/ConditionO-TBDMS StabilityO-Benzyl StabilityO-Acetate Stability
Acidic Mild (e.g., AcOH, PPTS)Generally StableStable Labile
Strong (e.g., HCl, TFA)LabileLabile (with strong Lewis acids)Very Labile
Basic Mild (e.g., K₂CO₃, Et₃N)Stable Stable Labile
Strong (e.g., NaOH, NaOMe)Stable Stable Very Labile
Oxidative Common Oxidants (e.g., PCC, Swern)Stable Labile (e.g., DDQ, O₃)Stable
Reductive Catalytic Hydrogenation (H₂, Pd/C)Stable Labile Stable
Hydride Reagents (e.g., LiAlH₄, DIBAL-H)Stable Stable Labile
Fluoride Ion TBAF, HFVery Labile Stable Stable

Expert Insights on the Influence of the Azepane Moiety:

The secondary amine in the azepane ring can potentially influence the stability of the adjacent hydroxyl protecting group through intramolecular catalysis. For instance, under certain pH conditions, the protonated amine could act as an intramolecular acid catalyst, potentially accelerating the hydrolysis of acid-labile groups like acetate esters. Conversely, the free amine could act as an intramolecular base, facilitating the cleavage of base-labile groups. However, the flexible nature of the seven-membered ring may not always favor conformations that allow for efficient intramolecular catalysis.

In-Depth Protecting Group Analysis

tert-Butyldimethylsilyl (TBDMS) Ether

The TBDMS group is a bulky silyl ether that offers excellent stability under a wide range of conditions, making it a popular choice for protecting secondary alcohols.[3][4]

  • Stability Profile: TBDMS ethers are robust towards basic conditions, many oxidizing and reducing agents, and nucleophiles.[5] Their primary lability is towards acidic conditions and, most notably, fluoride ion sources. The steric bulk of the tert-butyl group significantly enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS).[3]

  • Cleavage Mechanism: The deprotection with fluoride ions, typically using tetrabutylammonium fluoride (TBAF), is highly efficient and selective due to the high affinity of fluoride for silicon, forming a strong Si-F bond.[6] Acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen followed by nucleophilic attack of water.

  • Considerations for Azepan-3-ol: The TBDMS group is an excellent choice when subsequent reactions involve basic or nucleophilic reagents. Its removal with fluoride ions is orthogonal to most common N-protecting groups like Boc and Cbz. However, care must be taken with strongly acidic conditions that could cleave both the TBDMS and an N-Boc group.

Benzyl (Bn) Ether

The benzyl ether is a classic and highly reliable protecting group for alcohols, valued for its overall stability and its unique mode of cleavage.[7][8]

  • Stability Profile: Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[9] Their key lability is towards catalytic hydrogenolysis and, under certain conditions, strong Lewis acids or oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]

  • Cleavage Mechanism: The most common deprotection method is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the C-O bond to yield the free alcohol and toluene. This method is exceptionally mild and neutral.[8]

  • Considerations for Azepan-3-ol: The benzyl group is a robust choice, particularly when orthogonality to acid- and base-labile groups is required. Its removal by hydrogenolysis is compatible with most functional groups, although it may not be suitable if other reducible groups (e.g., alkenes, alkynes) are present in the molecule. If the azepane nitrogen is protected with a Cbz group, both the O-Bn and N-Cbz groups can be removed simultaneously by hydrogenolysis.

Acetate (Ac) Ester

The acetate ester is a simple and readily introduced protecting group. However, its lability under both acidic and basic conditions limits its application to specific synthetic strategies.

  • Stability Profile: Acetate esters are susceptible to hydrolysis under both acidic and basic conditions.[10] They are generally stable to oxidative and reductive conditions that do not involve strong acids or bases.

  • Cleavage Mechanism: Base-catalyzed hydrolysis (saponification) is a common and efficient method for acetate deprotection, typically using reagents like potassium carbonate in methanol or aqueous sodium hydroxide.[10] Acid-catalyzed hydrolysis is also effective but can be less selective if other acid-sensitive groups are present.

  • Considerations for Azepan-3-ol: The acetate group is best utilized as a temporary protecting group in short synthetic sequences where harsh acidic or basic conditions are avoided. Its lability can be a disadvantage in complex syntheses. However, its ease of introduction and removal under mild basic conditions can be advantageous in certain contexts. The potential for intramolecular aminolysis by the azepane nitrogen should be considered, which could lead to undesired cleavage or N-acetylation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of a secondary alcohol, which can be adapted for azepan-3-ol. It is assumed that the secondary amine of azepan-3-ol is already protected (e.g., as an N-Boc derivative) to prevent side reactions.

Protocol 1: Protection of Azepan-3-ol as a TBDMS Ether

This protocol describes the silylation of the secondary hydroxyl group using tert-butyldimethylsilyl chloride.

Diagram of Workflow:

TBDMS_Protection Azepanol N-Protected Azepan-3-ol Reaction Silylation Reaction Azepanol->Reaction Reagents TBDMSCl, Imidazole DMF, rt Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product O-TBDMS-Azepanol Purification->Product

TBDMS Protection Workflow

Methodology:

  • To a solution of N-protected azepan-3-ol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add tert-butyldimethylsilyl chloride (1.5 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine to remove DMF and excess imidazole.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-TBDMS protected azepan-3-ol.

Protocol 2: Deprotection of an O-TBDMS Ether using TBAF

This protocol details the cleavage of the TBDMS ether using tetrabutylammonium fluoride.

Diagram of Workflow:

TBDMS_Deprotection TBDMS_Azepanol O-TBDMS-Azepanol Reaction Desilylation Reaction TBDMS_Azepanol->Reaction Reagent TBAF in THF rt Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Protected Azepan-3-ol Purification->Product

TBDMS Deprotection Workflow

Methodology:

  • To a solution of the O-TBDMS protected azepan-3-ol (1.0 equiv) in tetrahydrofuran (THF) at room temperature, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected N-protected azepan-3-ol.[6]

Protocol 3: Protection of Azepan-3-ol as a Benzyl Ether

This protocol describes the benzylation of the secondary hydroxyl group via a Williamson ether synthesis.

Diagram of Workflow:

Bn_Protection Azepanol N-Protected Azepan-3-ol Reaction Benzylation Reaction Azepanol->Reaction Reagents NaH, Benzyl Bromide THF, 0 °C to rt Reagents->Reaction Workup Quench with Water & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product O-Bn-Azepanol Purification->Product

Benzyl Protection Workflow

Methodology:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-protected azepan-3-ol (1.0 equiv) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the O-benzyl protected azepan-3-ol.[9]

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This protocol details the cleavage of the benzyl ether using hydrogen gas and a palladium catalyst.

Diagram of Workflow:

Bn_Deprotection Bn_Azepanol O-Bn-Azepanol Reaction Hydrogenolysis Bn_Azepanol->Reaction Reagents H₂, Pd/C Methanol, rt Reagents->Reaction Workup Filter through Celite Reaction->Workup Purification Concentration Workup->Purification Product N-Protected Azepan-3-ol Purification->Product

Benzyl Deprotection Workflow

Methodology:

  • To a solution of the O-benzyl protected azepan-3-ol (1.0 equiv) in methanol, carefully add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the suspension under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected N-protected azepan-3-ol.[8]

Conclusion

The choice of a protecting group for the hydroxyl function of azepan-3-ol is a critical decision in the design of a synthetic strategy. The TBDMS ether offers excellent stability under a broad range of conditions and is readily cleaved with fluoride ions, providing a high degree of orthogonality. The benzyl ether is a robust alternative, particularly when stability to both acidic and basic conditions is required, with a mild and selective deprotection via hydrogenolysis. The acetate ester, while easy to introduce, is significantly more labile and is best suited for short synthetic sequences where harsh conditions are avoided. A thorough understanding of the stability and reactivity of these protecting groups, coupled with strategic planning for orthogonal protection of the azepane nitrogen, will enable researchers to successfully navigate the synthesis of complex azepane-containing molecules.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Wikipedia. (2023, November 22). Protecting group. [Link]

  • Pougny, J. R. (n.d.). Alcohol Protecting Groups. [Link]

  • Sapotka, K., & Huang, F. (2019). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synlett, 30(16), 1895-1898. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • ResearchGate. (n.d.). ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Willingdon College, Sangli. (n.d.). Protection of OH group of alcohol. [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. [Link]

  • Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups according to the g... | Study Prep. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9860–9963. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

  • Ciufolini, M. A., & Spencer, A. G. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]

Sources

Validation

A Comparative Guide to Benchmarking (R)-Azepan-3-ol Purity Standards

In the landscape of pharmaceutical development and chemical research, the stereochemical purity of chiral building blocks is paramount. (R)-Azepan-3-ol, a key heterocyclic scaffold, is instrumental in the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the stereochemical purity of chiral building blocks is paramount. (R)-Azepan-3-ol, a key heterocyclic scaffold, is instrumental in the synthesis of a multitude of biologically active molecules.[1][2] Its three-dimensional arrangement dictates its interaction with biological targets, making the precise control and verification of its enantiomeric purity a critical determinant of therapeutic efficacy and safety.[3][4][5] This guide provides an in-depth comparison of analytical methodologies for establishing the purity of (R)-Azepan-3-ol, offering researchers, scientists, and drug development professionals a framework for selecting and implementing robust quality control standards.

The accurate assessment of enantiomeric excess (% ee) is a cornerstone of quality control for chiral compounds like (R)-Azepan-3-ol.[6] Even minor enantiomeric impurities can lead to significant differences in pharmacological activity, toxicity, and pharmacokinetics.[3] Therefore, the choice of analytical methodology is not merely a technical decision but a fundamental aspect of ensuring the integrity of the final active pharmaceutical ingredient (API).

Analytical Methodologies for Purity Determination

Several powerful analytical techniques are at the disposal of the modern chemist for the determination of both chemical and enantiomeric purity. The most prevalent and reliable methods for a chiral amino alcohol such as (R)-Azepan-3-ol include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers.[4][7][8][9] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and distinct elution times.[6][10]

Principle of Separation: The separation is based on the formation of transient diastereomeric complexes between the enantiomers of (R)-Azepan-3-ol and the chiral selector of the CSP. The differing stability of these complexes results in different retention times, allowing for baseline separation and accurate quantification.

Advantages:

  • High Resolution and Accuracy: Capable of resolving enantiomers with high precision, often achieving baseline separation.

  • Direct Analysis: Allows for the direct analysis of the enantiomeric mixture without the need for derivatization in many cases.

  • Robust and Reproducible: Well-established and validated methods provide consistent results.[7]

Considerations:

  • Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.[11][12]

  • Cost: Chiral columns are typically more expensive than standard achiral columns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For chiral analysis of polar molecules like (R)-Azepan-3-ol, derivatization is often necessary to increase volatility and improve chromatographic performance.[13][14]

Principle of Separation: The derivatized enantiomers are separated on a chiral capillary column. The mass spectrometer then detects and quantifies the eluted compounds. Derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a non-chiral column.

Advantages:

  • High Sensitivity and Selectivity: Offers excellent detection limits and the ability to identify and quantify trace impurities.

  • Structural Information: The mass spectrum provides valuable structural information for impurity identification.[15]

Considerations:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation and can introduce potential sources of error.[14][16]

  • Thermal Stability: The analyte must be thermally stable under GC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy provides a rapid and non-destructive method for determining enantiomeric excess.[7] This technique typically involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to induce a chemical shift difference between the signals of the two enantiomers.[17][18]

Principle of Differentiation: The addition of a chiral auxiliary creates a diastereomeric environment around the enantiomers of (R)-Azepan-3-ol. This results in distinct NMR signals for each enantiomer, and the ratio of their integration values corresponds to the enantiomeric ratio.[19]

Advantages:

  • Rapid Analysis: Requires minimal sample preparation and provides results quickly.[7]

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative: Provides accurate and precise quantitative results.[20]

Considerations:

  • Sensitivity: Generally less sensitive than chromatographic methods.

  • Peak Overlap: Signal resolution can be challenging in complex mixtures.

  • Choice of Chiral Auxiliary: The selection of an appropriate CDA or CSA is crucial for achieving good signal separation.

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity assessment of (R)-Azepan-3-ol.

FeatureChiral HPLCGC-MS (with Derivatization)Chiral NMR
Primary Application Enantiomeric Purity, Chemical PurityChemical and Enantiomeric Purity, Impurity IDEnantiomeric Excess Determination
Sensitivity HighVery HighModerate
Accuracy HighHighHigh
Sample Throughput ModerateModerateHigh
Cost (Instrument) HighHighVery High
Cost (Consumables) Moderate (Chiral Columns)LowLow
Ease of Method Dev. Can be complexModerately ComplexRelatively Simple

Recommended Analytical Workflow

A robust quality control strategy for (R)-Azepan-3-ol should ideally employ a combination of these techniques to ensure comprehensive purity assessment.

Analytical Workflow for (R)-Azepan-3-ol Purity cluster_0 Initial Screening & Purity cluster_1 Enantiomeric Purity Determination cluster_2 Reference Standard Qualification Initial_Sample Bulk (R)-Azepan-3-ol Sample HPLC_Screen Achiral HPLC/UPLC for Chemical Purity Initial_Sample->HPLC_Screen Assess non-chiral impurities GC_MS_Screen GC-MS for Volatile Impurities & Residual Solvents Initial_Sample->GC_MS_Screen Identify volatile components Chiral_HPLC Primary Method: Chiral HPLC for Enantiomeric Excess HPLC_Screen->Chiral_HPLC GC_MS_Screen->Chiral_HPLC Chiral_NMR Orthogonal Method: Chiral NMR with CDA/CSA Chiral_HPLC->Chiral_NMR Cross-validation Qualification Qualify as Reference Standard Chiral_NMR->Qualification Confirm enantiomeric purity Documentation Generate Certificate of Analysis (CoA) Qualification->Documentation

Caption: Recommended analytical workflow for comprehensive purity assessment of (R)-Azepan-3-ol.

Experimental Protocol: Chiral HPLC Method for (R)-Azepan-3-ol

This protocol provides a starting point for developing a robust chiral HPLC method for determining the enantiomeric purity of (R)-Azepan-3-ol. Optimization will likely be required based on the specific instrumentation and column used.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a photodiode array (PDA) detector.[21]

2. Chiral Stationary Phase:

  • A polysaccharide-based chiral column is often a good starting point for chiral amines and alcohols.[11] Examples include columns with cellulose or amylose derivatives coated or immobilized on a silica support.

3. Mobile Phase:

  • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[21]

  • For basic compounds like (R)-Azepan-3-ol, the addition of a small amount of an amine modifier (e.g., diethylamine or ethylenediamine) to the mobile phase can improve peak shape and resolution.[11]

  • Starting Conditions: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: As (R)-Azepan-3-ol lacks a strong chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary for sensitive UV detection. Alternatively, a detector that does not rely on UV absorbance, such as a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can be used. If derivatization is performed, the detection wavelength will be determined by the absorbance maximum of the derivative.

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Accurately weigh and dissolve the (R)-Azepan-3-ol sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[21]

6. System Suitability:

  • Inject a racemic mixture of azepan-3-ol to determine the resolution between the two enantiomeric peaks. The resolution should be ≥ 1.5.

  • Perform replicate injections of a standard solution to assess the precision of the method. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

7. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area of (R)-enantiomer] - [Area of (S)-enantiomer]) / ([Area of (R)-enantiomer] + [Area of (S)-enantiomer])] x 100

Conclusion

The establishment of a high-purity standard for (R)-Azepan-3-ol necessitates a multi-faceted analytical approach. While chiral HPLC is the cornerstone for enantiomeric purity determination, orthogonal methods such as GC-MS and chiral NMR provide complementary and confirmatory data, ensuring a comprehensive characterization. The implementation of a rigorous, well-validated analytical workflow is not only a matter of scientific best practice but also a critical component of regulatory compliance and the development of safe and effective pharmaceuticals. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to establish and benchmark their own purity standards for (R)-Azepan-3-ol.

References

  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu. Available at: [Link]

  • In situ measurement of the enantiomeric excess of alcohols and amines under asymmetric reduction reaction by 1H NMR. PubMed. Available at: [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Pharmacopeial Reference Standards & Custom Synthesis. Epichem. Available at: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. Available at: [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Available at: [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. Available at: [Link]

  • NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
  • (3R)-azepan-3-ol;hydrochloride. Synthonix. Available at: [Link]

  • Chiral analysis. Wikipedia. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. IJPPR. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • (R)-Azepan-3-amine. Pharmaffiliates. Available at: [Link]

  • Chiral Drugs: An Overview. PMC. Available at: [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling (R)-Azepan-3-ol

As a Senior Application Scientist, I recognize that handling chiral building blocks requires more than just a superficial reading of a Safety Data Sheet (SDS). (R)-Azepan-3-ol, frequently utilized as its stable hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling chiral building blocks requires more than just a superficial reading of a Safety Data Sheet (SDS). (R)-Azepan-3-ol, frequently utilized as its stable hydrochloride salt (CAS 1956435-25-8)[1], is a critical seven-membered cyclic amino alcohol scaffold used in the synthesis of complex therapeutics, including fast-acting azepanylcarbazole amino alcohols for antiplasmodial applications[2].

This guide is designed to move beyond basic compliance. By explaining the causality behind each safety measure, we ensure that every protocol you execute is a self-validating system, building absolute operational integrity in your laboratory.

Hazard Profile & Mechanistic Causality

Standard safety data classifies (R)-Azepan-3-ol derivatives with H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[3]. Understanding why these hazards exist dictates how we protect against them:

  • Alkaline Irritation (Free Base): The free base of (R)-Azepan-3-ol is a secondary amine and is inherently alkaline. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes localized exothermic protonation. This disrupts the lipid bilayers of the skin and eyes, causing severe irritation.

  • Hygroscopic Aerosolization (HCl Salt): The hydrochloride salt is a crystalline solid that is highly hygroscopic. During transfer, it is prone to static cling and can form fine, irritating micro-dusts. Inhalation of these particulates directly irritates the respiratory tract, mandating strict engineering controls.

Quantitative Personal Protective Equipment (PPE) Matrix

Your choice of PPE must adapt to the physical state of the chemical. Solvents act as transdermal carriers; therefore, handling the free base in solution requires different barriers than handling the dry salt.

PPE CategorySpecification (Solid HCl Salt)Specification (Solution in DMF/DCM)Causality / Rationale
Hand Protection Nitrile (>0.11 mm thickness, >480 min breakthrough)Butyl Rubber (for DMF) or PVA (for DCM)Nitrile protects against solid dust. Organic solvents act as carriers for the amine, requiring solvent-specific barriers to prevent rapid transdermal delivery.
Eye Protection Snug-fitting safety gogglesFace shield worn over gogglesProtects against micro-dust aerosolization (solid) or pressurized splashing during solvent addition (liquid).
Respiratory N95 / P100 particulate mask (if handled outside hood)Organic vapor (OV) cartridge respiratorMitigates inhalation of H335-classified irritating dusts or volatile free-base amine vapors.
Body Protection Standard 100% cotton lab coatTyvek or chemical-resistant apronPrevents the accumulation of hygroscopic salts on clothing, which can draw in moisture and cause delayed dermal exposure.

Self-Validating Check: Before handling, manually inflate your gloves to check for micro-punctures. A compromised glove exposed to a solvent-dissolved amine acts as an occlusive dressing, drastically accelerating dermal absorption.

Operational Workflows: Dispensing & Reaction Setup

The following step-by-step methodology ensures stoichiometric precision while mitigating exposure risks during standard synthetic workflows (e.g., N-alkylation or amide coupling).

Protocol: Precision Dispensing and In Situ Free-Basing

  • System Validation: Verify the fume hood face velocity is at least 0.5 m/s (100 fpm).

    • Self-validation: Tape a small tissue strip to the bottom of the sash; it should pull inward steadily without violent fluttering.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance.

    • Causality: Amine hydrochloride salts are prone to static charge. Static discharge scatters the powder, compromising your yield and increasing inhalation risk.

  • Transfer: Use a grounded stainless-steel spatula to transfer the solid. Avoid plastic spatulas, which generate triboelectric charges.

  • Solvent Addition: Transfer the solid to a reaction vial and dissolve it in your chosen anhydrous solvent (e.g., DMF or DCM).

  • In Situ Free-Basing: Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise under inert atmosphere.

    • Causality: The HCl salt is unreactive. DIPEA neutralizes the HCl, liberating the nucleophilic secondary amine while forming a soluble DIPEA-HCl byproduct that won't interfere with subsequent coupling steps.

Spill Management & Disposal Plan

If a spill occurs, standard sweeping can aerosolize the compound, exacerbating the hazard. Follow this chemically logical cleanup protocol.

Protocol: Spill Neutralization and Decontamination

  • Assessment & Containment: Immediately step back. If the spill is >50g outside a hood, evacuate the immediate area. Surround the spill with an inert absorbent material (e.g., diatomaceous earth or sand).

  • Chemical Neutralization (Critical Step): Mist the spill area gently with a 1% Acetic Acid solution .

    • Causality: If the free base is present, it is volatile and alkaline. Acetic acid safely protonates the amine, converting it into a non-volatile, highly water-soluble acetate salt. This instantly neutralizes the inhalation and dermal hazard.

  • Physical Removal: Sweep the absorbed, neutralized mixture using a non-sparking brush into a designated hazardous waste container.

  • Secondary Wash: Wipe the surface with a mild detergent and water, followed by an ethanol wipe to remove any residual organics.

  • Waste Disposal: Label the container as "Halogenated/Nitrogenous Organic Waste."

    • Causality: Due to the presence of nitrogen and chlorine (in the HCl salt), the waste must be sent for high-temperature incineration equipped with an afterburner and alkaline scrubber to prevent the release of NOx and HCl gases into the atmosphere.

Operational Logic Visualization

G Start Start: (R)-Azepan-3-ol Handling PPE 1. Don PPE (Nitrile, Goggles) Start->PPE Hood 2. Fume Hood (Airflow >0.5 m/s) PPE->Hood State Physical State? Hood->State Solid Solid (HCl Salt) Anti-static weighing State->Solid Powder Solution Solution (Free Base) Solvent-rated gloves State->Solution Liquid React 3. Execute Synthesis Solid->React Solution->React Spill Spill Detected? React->Spill Clean Neutralize with 1% AcOH Spill->Clean Yes Dispose 4. Waste Disposal (Incineration) Spill->Dispose No Clean->Dispose

Operational workflow and spill response logic for handling (R)-Azepan-3-ol.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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